molecular formula C10H9NO2S B190038 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid CAS No. 151258-67-2

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Cat. No.: B190038
CAS No.: 151258-67-2
M. Wt: 207.25 g/mol
InChI Key: GHQHUPKIJXQWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and antibacterial drug discovery. Its molecular architecture incorporates two privileged scaffolds—a thiophene and a pyrrole—making it a valuable template for constructing novel bioactive molecules . Heterocyclic compounds containing both nitrogen and sulfur atoms, such as this one, are essential structural components in various therapeutic agents, as they can profoundly influence a molecule's biological activity, potency, and pharmacokinetic profile . This compound serves as a key precursor in the synthesis of more complex chemical entities. The carboxylic acid functional group offers a versatile handle for further derivatization, notably through amidation or esterification reactions, to explore structure-activity relationships . As a five-membered heterocycle, it is part of a class of molecules that are crucial for designing new antibacterials to address the growing challenge of antibiotic resistance . Researchers utilize this compound to develop potential agents that can act on novel targets, thereby helping to overcome multi-drug resistant bacterial strains . This product is intended for professional research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-6-8(10(12)13)9(14-7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQHUPKIJXQWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372719
Record name 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151258-67-2
Record name 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 151258-67-2), a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical reactions and explores its potential biological activities by examining structurally related compounds. The guide includes detailed hypothetical experimental protocols, summarizes relevant quantitative data from analogous compounds, and provides visualizations of the proposed synthetic pathway and a potential biological target pathway.

Introduction

This compound is a small molecule characterized by a thiophene core substituted with a methyl group, a pyrrole ring, and a carboxylic acid functional group. The combination of these structural motifs is of significant interest in drug discovery, as thiophene and pyrrole heterocycles are known scaffolds for a wide range of biologically active compounds.[1][2] Derivatives of thiophene have demonstrated diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] Similarly, pyrrole-containing compounds are integral to many approved drugs and have been investigated for their antibacterial and anticancer potential.[2][5] This guide aims to consolidate the available information and provide a strong theoretical framework for researchers interested in the synthesis and evaluation of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 151258-67-2[6]
Molecular Formula C₁₀H₉NO₂S[6]
Molecular Weight 207.25 g/mol [6]
Canonical SMILES CC1=CC(=C(C(=O)O)S1)N2C=CC=C2
Purity (Typical) ≥97%[6]
Synonyms 2-(1-pyrrolyl)-5-methylthiophen-3-carboxylic acid, 3-Thiophenecarboxylic acid, 5-methyl-2-(1H-pyrrol-1-yl)-

Proposed Synthesis

  • Formation of a 2-aminothiophene core via the Gewald reaction.

  • Construction of the pyrrole ring onto the 2-amino group via the Paal-Knorr synthesis.

  • Hydrolysis of the resulting ester to the final carboxylic acid.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Paal-Knorr Synthesis cluster_2 Step 3: Hydrolysis A Propionaldehyde E Ethyl 2-amino-5-methylthiophene-3-carboxylate A->E Reflux in Ethanol B Ethyl Cyanoacetate B->E Reflux in Ethanol C Sulfur C->E Reflux in Ethanol D Base (e.g., Morpholine) D->E Reflux in Ethanol G Ethyl 5-methyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate E->G Acid catalyst (e.g., Acetic Acid) F Acetonylacetone (2,5-Hexanedione) F->G I This compound G->I H Base (e.g., NaOH) then Acid H->I

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from established microwave-assisted Gewald reaction procedures.[7]

  • To a 10 mL microwave reaction vial, add propionaldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.2 mmol), and morpholine (1.5 mmol) as a basic catalyst.

  • Add 3 mL of ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 2-amino-5-methylthiophene-3-carboxylate.

Step 2: Synthesis of Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic method for forming pyrroles from a primary amine and a 1,4-dicarbonyl compound.[8][9]

  • In a round-bottom flask, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 mmol) and 2,5-hexanedione (1.1 mmol) in glacial acetic acid (5 mL).

  • Heat the mixture to reflux (approximately 118°C) for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrrole-substituted thiophene ester.

Step 3: Hydrolysis to this compound

  • Dissolve the ester from Step 2 (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 mL).

  • Add sodium hydroxide (2.5 mmol) and stir the mixture at 60°C for 4-6 hours.

  • After cooling, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the final carboxylic acid product.

Potential Biological Activities and Applications

While no specific biological data has been published for this compound, the structural motifs present suggest potential for significant pharmacological activity.

Potential Anticancer Activity

Thiophene derivatives are widely investigated as anticancer agents.[10] Some fused thiophene compounds act as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation and angiogenesis.[11] Furthermore, certain 2-aminothiophene-3-carboxylic acid esters have shown selective cytostatic effects against prostate cancer and hepatoma cell lines, inducing apoptosis and cell cycle arrest.[5] The presence of the pyrrole ring may also contribute to antitumor properties, as seen in various pyrrole-fused anthraquinone derivatives.[12]

Potential Antimicrobial Activity

Both thiophene and pyrrole cores are prevalent in compounds with antimicrobial properties. Thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and E. coli.[13][14] Pyrrole-based compounds have also demonstrated promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.[2] The combination of these two heterocycles could lead to compounds with a broad spectrum of antimicrobial efficacy.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally analogous to the title compound. Note: This data is not for CAS 151258-67-2 but is provided for comparative purposes.

Compound Class/DerivativeActivity TypeTarget / StrainMeasurement (IC₅₀ / MIC)Reference(s)
Thienopyrimidine DerivativeAnticancer (Cytotoxic)HepG2 (Liver Cancer)IC₅₀: 1.57 µM[11]
Thienopyrimidine DerivativeAnticancer (Cytotoxic)PC-3 (Prostate Cancer)IC₅₀: 2.31 µM[11]
Spiro–indoline–oxadiazole-thiophene DerivativeAntimicrobialClostridium difficileMIC: 2 to 4 µg/mL[15]
Thiophene-carboxamide DerivativeAntimicrobialPseudomonas aeruginosaInhibition Zone: 21 mm (at 1 mg/mL)[16]
1,2,3,4-tetrasubstituted pyrrole DerivativeAntimicrobialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL[2]

Potential Mechanism of Action

Given the anticancer activity of similar thiophene-based molecules, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in tumor growth and survival, such as the VEGFR/AKT pathway.[11] VEGFR-2 activation by its ligand (VEGF) triggers a cascade involving the PI3K/AKT pathway, which ultimately promotes cell proliferation, angiogenesis, and evasion of apoptosis. Dual inhibition of VEGFR-2 and AKT is a promising strategy in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibitor 5-Methyl-2-pyrrol-1-yl- thiophene-3-carboxylic acid (Hypothetical Target) Inhibitor->VEGFR2 Inhibitor->AKT

Caption: A potential mechanism via inhibition of the VEGFR/AKT pathway.

Conclusion

This compound represents a molecule of interest for chemical and biological research. While direct experimental data is scarce, this guide provides a robust theoretical foundation for its synthesis via a combination of the Gewald and Paal-Knorr reactions. Based on the extensive literature on related thiophene and pyrrole derivatives, this compound is a promising candidate for investigation as a potential anticancer or antimicrobial agent. Further research is required to validate the proposed synthetic route and to experimentally determine the biological activity and mechanism of action of this specific compound.

References

Spectral Data Analysis of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid (Molecular Formula: C₁₀H₉NO₂S, Molecular Weight: 207.25 g/mol ). Due to the limited availability of public experimental spectral data for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data. These predictions are derived from the analysis of structurally related compounds, including thiophene-3-carboxylic acid, 5-methyl-2-thiophenecarboxylic acid, and pyrrole-2-carboxylic acid. This guide also outlines detailed, generalized experimental protocols for acquiring such spectral data, serving as a valuable reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Broad Singlet1HCarboxylic Acid (-COOH)
~7.5Singlet1HThiophene H4
~7.0Triplet2HPyrrole H2', H5'
~6.2Triplet2HPyrrole H3', H4'
~2.5Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~170Carboxylic Acid (C=O)
~145Thiophene C5
~140Thiophene C2
~130Thiophene C4
~125Thiophene C3
~120Pyrrole C2', C5'
~110Pyrrole C3', C4'
~15Methyl (-CH₃)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
207Molecular Ion [M]⁺
162[M - COOH]⁺
148[M - COOH - CH₂]⁺ (from methyl group rearrangement)
134[M - COOH - C₂H₄]⁺
81Thiophene fragment
67Pyrrole fragment
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data (Solid Phase, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~3100MediumC-H stretch (Aromatic/Heteroaromatic)
~2950MediumC-H stretch (Methyl)
1680-1710StrongC=O stretch (Carboxylic Acid)
1500-1600Medium-StrongC=C stretch (Thiophene and Pyrrole rings)
~1450MediumC-H bend (Methyl)
1200-1300StrongC-O stretch (Carboxylic Acid)
~920Medium, BroadO-H bend (out-of-plane, Carboxylic Acid dimer)

Experimental Protocols

The following sections provide generalized methodologies for the acquisition of spectral data for organic compounds like this compound. Instrument-specific parameters should be optimized for best results.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

Mass Spectrometry (MS)
  • Sample Preparation: For Electron Ionization (EI), a small amount of the solid or a concentrated solution is introduced into the instrument, often via a direct insertion probe. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 μg/mL).[2]

  • Instrumentation: A mass spectrometer with high-resolution capabilities (e.g., Time-of-Flight (TOF) or Orbitrap) is beneficial for accurate mass determination and molecular formula confirmation.

  • Data Acquisition: The instrument is operated in either positive or negative ion mode. For EI, an electron energy of 70 eV is standard. The mass range is set to scan well beyond the expected molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., EI, ESI) Purification->MS IR FTIR Spectroscopy (e.g., KBr, ATR) Purification->IR UV_Vis UV-Vis Spectroscopy (Solution) Purification->UV_Vis Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

References

An In-Depth Technical Guide on the Physical Properties of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid, a heterocyclic compound identified by the CAS number 151258-67-2, presents a molecule of interest within medicinal chemistry and materials science. Its structural framework, featuring a thiophene core substituted with a pyrrole and a carboxylic acid group, suggests potential for diverse chemical interactions and biological activities. This guide provides a summary of the available physical and chemical data for this compound.

Core Physical and Chemical Properties

A comprehensive literature search has yielded fundamental physicochemical parameters for this compound. While experimentally determined values for several key properties remain to be published, the following data provides a foundational understanding of the compound.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 207.25 g/mol --INVALID-LINK--
CAS Number 151258-67-2--INVALID-LINK--
Estimated pKa 4.0 - 4.5BenchChem
Estimated LogP 1.5 - 2.0BenchChem

Note: The pKa and LogP values are estimations and should be considered as such until rigorously determined through experimental analysis.

Experimental Protocols

Determination of Melting Point: A standard capillary melting point apparatus would be utilized. A small, powdered sample of the compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid would be recorded as the melting point.

Determination of Boiling Point: Given the likely solid nature of the compound at room temperature, boiling point determination would require heating under reduced pressure (vacuum distillation) to prevent decomposition. The temperature at which the vapor pressure of the liquid equals the applied pressure, and the substance boils, would be recorded.

Solubility Assessment: Qualitative and quantitative solubility tests would be performed in a range of standard laboratory solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane). This would involve adding a known mass of the compound to a specific volume of solvent at a controlled temperature and observing for dissolution. Quantitative solubility could be determined by methods such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) by analyzing a saturated solution.

pKa Determination: The acid dissociation constant (pKa) would be experimentally determined using potentiometric titration. A solution of the compound would be titrated with a standard solution of a strong base (e.g., NaOH), and the pH would be monitored using a calibrated pH meter. The pKa would be calculated from the titration curve, typically as the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of compounds containing pyrrole and thiophene moieties has been investigated for a range of bioactivities, including anticancer and antimicrobial effects. However, without specific experimental evidence for the title compound, any depiction of a signaling pathway would be purely speculative and therefore has been omitted.

Logical Workflow for Compound Characterization

For researchers investigating a novel compound such as this compound, a structured workflow is essential for thorough characterization. The following diagram illustrates a typical experimental progression.

G A Compound Synthesis and Purification B Structural Elucidation (NMR, MS, IR) A->B C Determination of Physical Properties (m.p., b.p., Solubility, pKa) B->C D In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) C->D E Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) D->E G Lead Optimization D->G Active F In Vivo Studies (Animal Models) E->F F->G

Caption: Experimental workflow for novel compound characterization.

This workflow begins with the synthesis and purification of the compound, followed by structural confirmation. The subsequent determination of its physical properties provides crucial data for its handling and formulation. Biological screening then identifies potential therapeutic applications, leading to more in-depth mechanism of action studies and eventual in vivo testing and optimization.

The Diverse Biological Activities of Pyrrole-Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrrole and thiophene rings creates a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Pyrrole-thiophene derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the key biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Anticancer Activity

Pyrrole-thiophene derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

A primary mechanism underlying the anticancer effects of many pyrrole-thiophene derivatives is the inhibition of protein kinases, particularly those involved in cell growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[1]

Certain fused thienopyrrole and pyrrolothienopyrimidine compounds have been identified as dual inhibitors of VEGFR-2 and AKT.[1] For instance, compounds 3b and 4c have shown significant cytotoxic effects on hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines.[1] The inhibition of VEGFR-2 disrupts angiogenesis, a critical process for tumor growth and metastasis, while AKT inhibition promotes apoptosis and halts cell cycle progression.[1][2]

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K VEGF VEGF VEGF->VEGFR-2 Pyrrole-Thiophene\nDerivative Pyrrole-Thiophene Derivative Pyrrole-Thiophene\nDerivative->VEGFR-2 AKT AKT Pyrrole-Thiophene\nDerivative->AKT PI3K->AKT Apoptosis\nInhibition Apoptosis Inhibition AKT->Apoptosis\nInhibition Cell Survival &\nProliferation Cell Survival & Proliferation AKT->Cell Survival &\nProliferation

Induction of Apoptosis

The anticancer activity of pyrrole-thiophene derivatives is also attributed to their ability to induce programmed cell death, or apoptosis. This is often a downstream effect of kinase inhibition. For example, the inhibition of the AKT pathway leads to the activation of pro-apoptotic proteins like caspase-3.[1] Activated caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1]

Apoptosis_Pathway Pyrrole-Thiophene\nDerivative Pyrrole-Thiophene Derivative Kinase Inhibition\n(e.g., AKT) Kinase Inhibition (e.g., AKT) Pyrrole-Thiophene\nDerivative->Kinase Inhibition\n(e.g., AKT) Pro-apoptotic\nSignals Pro-apoptotic Signals Kinase Inhibition\n(e.g., AKT)->Pro-apoptotic\nSignals Caspase-3\nActivation Caspase-3 Activation Pro-apoptotic\nSignals->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative pyrrole-thiophene derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
3b HepG2 (Liver)3.105[1]
PC-3 (Prostate)2.15[1]
4c HepG2 (Liver)3.023[1]
PC-3 (Prostate)3.12[1]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole-thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Several aroyl- and thiophene-substituted pyrrole derivatives have been synthesized and evaluated as COX-1 and COX-2 inhibitors.[3] By inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5] For example, some pyrrole derivatives have shown selective inhibitory activity towards COX-2.[6]

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrole-Thiophene\nDerivative Pyrrole-Thiophene Derivative Pyrrole-Thiophene\nDerivative->COX-2

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX-2 inhibitory activity of selected pyrrole derivatives.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1c 14.8--[6]
2c 17.3--[6]
3b 1.30-38.8[6]
Celecoxib 0.3912.5332.1[6]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole-thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7]

Antibacterial and Antifungal Effects

Various synthesized pyrrole-thiophene derivatives have been screened for their antimicrobial properties. For instance, certain pyrrole derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans. The specific structural features of these derivatives, such as the presence of a 4-hydroxyphenyl ring, appear to be crucial for their antifungal activity.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrrole derivatives against various microorganisms.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
3a 12.512.525
3b 2512.512.5
3c 12.52525
Ciprofloxacin 12.512.5-
Clotrimazole --12.5

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

MTT_Assay_Workflow Seed Cells 1. Seed cells in a 96-well plate Treat with Compound 2. Treat with varying concentrations of pyrrole-thiophene derivative Seed Cells->Treat with Compound Incubate 3. Incubate for 24-72 hours Treat with Compound->Incubate Add MTT Reagent 4. Add MTT solution to each well Incubate->Add MTT Reagent Incubate Again 5. Incubate for 2-4 hours to allow formazan formation Add MTT Reagent->Incubate Again Solubilize Formazan 6. Add solubilization solution (e.g., DMSO) Incubate Again->Solubilize Formazan Measure Absorbance 7. Measure absorbance at ~570 nm Solubilize Formazan->Measure Absorbance

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-thiophene derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Prepare a stock solution of the test pyrrole-thiophene derivative in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well black plate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • COX-2 Enzyme

    • Test inhibitor (or vehicle for control)

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Carrageenan-Induced Paw Edema in Rodents

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrrole-thiophene derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group should receive the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a serial two-fold dilution of the pyrrole-thiophene derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Pyrrole-thiophene derivatives represent a highly promising class of heterocyclic compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as to elucidate their mechanisms of action in greater detail.

References

An In-depth Technical Guide to 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a central thiophene ring substituted with a methyl group, a pyrrole ring, and a carboxylic acid group.

Molecular Structure Visualization:

Caption: 2D Molecular Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
CAS Number 151258-67-2[1]
Molecular Formula C₁₀H₉NO₂S
Canonical SMILES Cc1cc(C(=O)O)c(-n2cccc2)s1
InChI InChI=1S/C10H9NO2S/c1-7-6-8(10(12)13)9(14-7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13)
InChIKey GHQHUPKIJXQWKT-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 207.25 g/mol [2]
Predicted Boiling Point 386.7 ± 42.0 °CChemicalBook
Predicted Density 1.33 ± 0.1 g/cm³ChemicalBook
Predicted pKa 3.56 ± 0.30ChemicalBook
Predicted LogP 1.5–2.0[3]
Appearance Gray solidChemicalBook
Storage Temperature 2-8°CChemicalBook

Synthesis and Characterization

A potential synthetic pathway could involve the following conceptual steps:

G A Thiophene Precursor B Introduction of Methyl and Amino Groups A->B Functionalization C Formation of Pyrrole Ring B->C Cyclization D Carboxylation C->D Grignard or Lithiation followed by CO2 E Final Product D->E Workup

Caption: Conceptual Synthetic Workflow.

Characterization:

Upon synthesis, characterization would typically involve the following analytical techniques to confirm the structure and purity of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the specific proton and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretches) and the aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized solid.

Unfortunately, specific experimental spectra for this compound were not found in the public domain during the literature search.

Potential Biological Activity

The pyrrole-substituted thiophene core is a recognized pharmacophore present in various compounds with potential biological activities.[3] While specific biological data for this compound is limited, research on analogous structures suggests potential for:

  • Antimicrobial Properties: Derivatives of pyrrolyl-thiophene have shown activity against various bacterial strains, including Gram-positive bacteria.[3] The specific efficacy of the title compound would require experimental validation.

  • Anticancer Activity: Preliminary research on related compounds indicates potential cytotoxic effects in cancer cell lines.[3] The mechanism of action could involve interactions with specific enzymes or receptors, potentially leading to apoptosis or cell cycle arrest.[3]

Logical Relationship of Potential Biological Investigation:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A 5-Methyl-2-pyrrol-1-yl- thiophene-3-carboxylic acid B Antimicrobial Assays (e.g., MIC, MBC) A->B C Anticancer Assays (e.g., MTT, Apoptosis Assay) A->C D Target Identification B->D C->D E Signaling Pathway Analysis D->E F Animal Models E->F

Caption: Workflow for Biological Evaluation.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While its fundamental structural and identifying characteristics are established, a significant gap exists in the availability of detailed experimental data. Future research should focus on:

  • Development and publication of a robust and reproducible synthetic protocol.

  • Comprehensive spectroscopic characterization (NMR, IR, MS) to provide a complete analytical profile.

  • Systematic in vitro and in vivo screening to elucidate its potential antimicrobial and anticancer activities.

  • If biological activity is confirmed, subsequent studies should aim to identify the specific molecular targets and signaling pathways involved.

This foundational work is essential to unlock the full potential of this compound and its derivatives as lead compounds for new therapeutic agents.

References

The Therapeutic Promise of Thiophene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene carboxylic acids, a class of heterocyclic organic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Their unique structural and electronic properties allow for diverse interactions with biological targets, leading to the development of potent and selective inhibitors for various enzymes and signaling pathways implicated in a range of diseases. This technical guide provides an in-depth overview of the core therapeutic applications of thiophene carboxylic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Enzyme Inhibition: A Primary Mechanism of Action

A significant portion of the therapeutic potential of thiophene carboxylic acids lies in their ability to act as enzyme inhibitors. These compounds have been successfully designed and synthesized to target the active sites or allosteric pockets of several clinically relevant enzymes.

Inhibition of D-Amino Acid Oxidase (DAO)

Therapeutic Rationale: D-Amino Acid Oxidase (DAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Elevated DAO activity and subsequent depletion of D-serine have been linked to the pathophysiology of schizophrenia. Therefore, inhibiting DAO to restore normal D-serine levels is a promising therapeutic strategy.

A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as potent DAO inhibitors.[1][2] Structure-activity relationship (SAR) studies have revealed that small substituents on the thiophene ring are generally well-tolerated.[2]

Quantitative Data:

CompoundScaffoldSubstituentsIC50 (µM)Reference
1a Thiophene-2-carboxylic acid-7.8[2]
2a Thiophene-3-carboxylic acid-4.4[2]
1k Thiophene-2-carboxylic acid4,5-dichloro0.09[2]
1l Thiophene-2-carboxylic acid4,5-dimethyl0.36[2]
2b Thiophene-3-carboxylic acid5-chloro0.04[2]
2c Thiophene-3-carboxylic acid5-methylSubstantially improved potency vs 2a[2]

Experimental Protocol: DAO Inhibition Assay

A common method to determine the inhibitory activity of compounds against DAO is to measure the production of hydrogen peroxide, a product of the enzymatic reaction.

  • Materials:

    • Human D-Amino Acid Oxidase (hDAO)

    • D-serine (substrate)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent (or other suitable H₂O₂ probe)

    • Thiophene carboxylic acid derivatives (test compounds)

    • Assay buffer (e.g., phosphate buffer, pH 8.0)

    • 96-well microplate

    • Plate reader capable of fluorescence measurement

  • Procedure:

    • Prepare a reaction mixture containing hDAO, HRP, and Amplex Red in the assay buffer.

    • Add serial dilutions of the thiophene carboxylic acid derivatives to the wells of the microplate.

    • Initiate the reaction by adding D-serine to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • The rate of increase in fluorescence is proportional to the DAO activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Workflow for DAO Inhibition Assay

DAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis hDAO hDAO ReactionMix Prepare Reaction Mix (hDAO, HRP, Amplex Red, Buffer) hDAO->ReactionMix HRP HRP HRP->ReactionMix AmplexRed Amplex Red AmplexRed->ReactionMix Buffer Assay Buffer Buffer->ReactionMix TestCmpd Test Compound (Thiophene Carboxylic Acid) AddToPlate Add Reaction Mix and Test Compound to Plate TestCmpd->AddToPlate DSerine D-Serine (Substrate) InitiateRxn Initiate Reaction with D-Serine DSerine->InitiateRxn ReactionMix->AddToPlate AddToPlate->InitiateRxn Incubate Incubate at Controlled Temperature InitiateRxn->Incubate MeasureFluorescence Measure Fluorescence (Plate Reader) Incubate->MeasureFluorescence CalcInhibition Calculate % Inhibition MeasureFluorescence->CalcInhibition DetermineIC50 Determine IC50 CalcInhibition->DetermineIC50

Caption: General workflow for determining the IC50 of thiophene carboxylic acids against DAO.

Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

Therapeutic Rationale: The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As a key component of the viral replication machinery with no functional equivalent in mammalian cells, it represents a prime target for antiviral drug development.

Thiophene-2-carboxylic acid derivatives have been discovered as a novel class of HCV NS5B polymerase inhibitors.[3][4] These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site and inducing a conformational change that impedes its function.[5]

Quantitative Data:

Compound ClassTargetIC50 RangeReference
3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acidsHCV NS5B PolymerasePotent inhibitors[3]
Lactam-containing Thiophene CarboxylatesHCV NS5B Polymerase (Genotype 1b)3-5 fold improvement vs. Lomibuvir[6]
Tetrahydrobenzothiophene derivativesHCV NS5B PolymerasePotent inhibitors[7]

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

The activity of HCV NS5B polymerase can be measured by quantifying the incorporation of labeled nucleotides into a newly synthesized RNA strand.

  • Materials:

    • Recombinant HCV NS5B polymerase

    • RNA template/primer

    • Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [³H]-UTP or biotin-UTP)

    • Thiophene carboxylic acid derivatives (test compounds)

    • Reaction buffer (containing MgCl₂, DTT, etc.)

    • Scintillation counter or appropriate detection system for the label

  • Procedure:

    • Pre-incubate the HCV NS5B polymerase with the RNA template/primer in the reaction buffer.

    • Add serial dilutions of the thiophene carboxylic acid derivatives.

    • Initiate the polymerization reaction by adding the NTP mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

    • Stop the reaction after a defined period (e.g., by adding EDTA).

    • Separate the newly synthesized, labeled RNA from the unincorporated labeled NTPs (e.g., by precipitation or filter binding).

    • Quantify the amount of incorporated label.

    • Calculate the percentage of inhibition and determine the IC50 value.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Therapeutic Rationale: Branched-chain α-ketoacid dehydrogenase kinase (BDK) is a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs). By phosphorylating and inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC), BDK reduces BCAA breakdown. Elevated levels of BCAAs are associated with metabolic diseases such as obesity and type 2 diabetes. Inhibition of BDK is therefore a potential therapeutic strategy to enhance BCAA catabolism.

Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BDK.[8][9]

Quantitative Data:

CompoundCommon NameIC50 (µM)Reference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acidBT23.19[8]
BT1 fraction (from compound 476-I16)-> 400[9]
BT2 fraction (from compound 476-I16)-3.4[9]

Experimental Protocol: BDK Inhibition Assay

A common method for assaying BDK activity is to measure the phosphorylation of its substrate, the BCKDC E1α subunit, or a peptide mimic.

  • Materials:

    • Recombinant BDK

    • BCKDC E1α subunit or a peptide substrate

    • [γ-³²P]ATP or an antibody-based detection system for phosphorylated substrate

    • Benzothiophene carboxylic acid derivatives (test compounds)

    • Kinase assay buffer (containing MgCl₂, ATP, etc.)

    • Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

  • Procedure:

    • Set up the kinase reaction in the assay buffer containing the BDK enzyme and its substrate.

    • Add serial dilutions of the benzothiophene carboxylic acid derivatives.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time.

    • Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity

Thiophene carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and proliferation.

Inhibition of the RhoA/ROCK Pathway

Therapeutic Rationale: The RhoA/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility. Its hyperactivation is frequently observed in cancer and is associated with increased tumor cell proliferation, invasion, and metastasis. Therefore, targeting this pathway is a promising anticancer strategy.

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit the RhoA/ROCK pathway, leading to anticancer effects.[1][10][11] Compound b19 from this series has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[1][10]

Signaling Pathway:

RhoA_ROCK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Ligands Growth Factors, Cytokines, etc. Receptors GPCRs / Receptor Tyrosine Kinases Ligands->Receptors GEFs RhoGEFs Receptors->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC p-MLC MLC->pMLC StressFibers Stress Fiber Formation & Contraction pMLC->StressFibers CellMotility Cell Motility & Invasion StressFibers->CellMotility Inhibitor Benzo[b]thiophene Carboxylic Acid 1,1-Dioxide (e.g., b19) Inhibitor->RhoA_GTP Inhibition

Caption: Inhibition of the RhoA/ROCK pathway by benzo[b]thiophene derivatives.

Cytotoxicity against Cancer Cell Lines

Various thiophene carboxamide derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines, including those of the liver (HepG2), colon (HCT-116), and breast (MCF-7).[12][13][14][15][16]

Quantitative Data (IC50 Values):

Compound/ClassCell LineIC50 (µM)Reference
Thiophene carboxamide 5 HepG-27.46 (µg/mL)[12]
Thiophene carboxamide 5 HCT-11612.60 (µg/mL)[12]
Thiophene carboxamide 2b Hep3B5.46[14]
Thiophene carboxamide 2d Hep3B8.85[14]
Thiophene carboxamide 2e Hep3B12.58[14]
Thiophene carboxamide MB-D1 A375~40-50[15]
Thiophene carboxamide MB-D2 A375~30-40[15]
Thiophene carboxamide MB-D4 A375~30-40[15]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide b19 MDA-MB-231Significant inhibition[1][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., HepG2, HCT-116)

    • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Thiophene carboxylic acid derivatives (test compounds)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiophene carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Workflow for Anticancer Evaluation

Anticancer_Evaluation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis SeedCells Seed Cancer Cells in 96-well Plate TreatCells Treat with Thiophene Carboxylic Acid Derivatives SeedCells->TreatCells MTT MTT Assay (Viability) TreatCells->MTT Caspase Caspase-3/7 Assay (Apoptosis) TreatCells->Caspase CellCycle Cell Cycle Analysis (Flow Cytometry) TreatCells->CellCycle AnalyzeData Analyze Absorbance/ Fluorescence/Cell Counts MTT->AnalyzeData Caspase->AnalyzeData CellCycle->AnalyzeData DetermineIC50 Determine IC50 AnalyzeData->DetermineIC50 AssessMechanism Assess Mechanism of Action AnalyzeData->AssessMechanism

Caption: General workflow for the in vitro evaluation of the anticancer activity of thiophene carboxylic acids.

Synthesis of Thiophene Carboxylic Acids

The synthesis of therapeutically relevant thiophene carboxylic acids can be achieved through various established and novel chemical methodologies. The choice of synthetic route often depends on the desired substitution pattern on the thiophene ring.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes, which are valuable precursors for many thiophene carboxylic acid derivatives.[17][18][19][20][21]

  • General Reaction Scheme: Condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine).

  • Experimental Protocol (General Procedure):

    • To a stirred mixture of the carbonyl compound, the active methylene nitrile, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), add the basic catalyst.

    • Heat the reaction mixture (e.g., to 40-60°C) and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration if it precipitates.

    • If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

Other Synthetic Methodologies

A variety of other methods have been developed for the synthesis of specific thiophene carboxylic acid derivatives. For instance, 2-thiophenecarboxylic acids and their esters can be synthesized by the reaction of thiophenes with a CCl₄–CH₃OH–catalyst system. Benzo[b]thiophene-3-carboxylic acid derivatives can be prepared through multi-step sequences starting from appropriate precursors.[11][22]

Experimental Protocol: Synthesis of 2-Thiophenecarboxylic Acid Derivatives via Oxidation

  • General Procedure:

    • In a suitable reaction vessel, combine the starting thiophene, a catalyst (e.g., Fe(acac)₃ or VO(acac)₂), carbon tetrachloride (CCl₄), and methanol (CH₃OH).

    • Heat the reaction mixture under controlled conditions.

    • Monitor the reaction progress by gas chromatography (GC) or TLC.

    • Upon completion, cool the mixture and isolate the product by distillation or chromatography.

Conclusion

Thiophene carboxylic acids represent a privileged scaffold in drug discovery, offering a foundation for the development of potent and selective modulators of various biological targets. Their demonstrated efficacy as enzyme inhibitors and anticancer agents highlights their significant therapeutic potential. The synthetic versatility of the thiophene ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical spaces. Further research into the mechanisms of action, optimization of lead compounds, and evaluation in preclinical and clinical settings will be crucial in translating the promise of thiophene carboxylic acids into novel therapeutics for a range of human diseases.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrrol-Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system of pyrrol-thiophene stands as a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds. This technical guide delves into the core mechanisms of action through which these compounds exert their therapeutic effects, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, this document provides a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Anticancer Mechanisms of Action

Pyrrol-thiophene derivatives have emerged as potent anticancer agents, primarily through their targeted inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. The principal mechanisms identified include the inhibition of protein kinases and the disruption of microtubule dynamics.

Inhibition of Protein Kinases

Several pyrrol-thiophene compounds function as inhibitors of critical protein kinases that are often dysregulated in cancer.

Certain pyrrol-thiophene chalcone urea derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[1] Inhibition of EGFR blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.[2]

  • Signaling Pathway:

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrrol_Thiophene Pyrrol-Thiophene Compound Pyrrol_Thiophene->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyrrol_Thiophene Pyrrol-Thiophene Compound Pyrrol_Thiophene->VEGFR2 Inhibits Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell Tubulin_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with Pyrrol-Thiophene Compound or Vehicle cell_culture->treatment fixation Fix and Permeabilize Cells treatment->fixation primary_ab Incubate with Anti-α-tubulin Antibody fixation->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging analysis Analyze Microtubule Network Disruption imaging->analysis end End analysis->end COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pyrrol_Thiophene Pyrrol-Thiophene Compound Pyrrol_Thiophene->COX1 Inhibits Pyrrol_Thiophene->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Compound Dilutions - Kinase Buffer - ATP/Substrate Mix start->reagent_prep reaction_setup Set up Kinase Reaction: - Add Compound - Add Kinase - Add ATP/Substrate reagent_prep->reaction_setup incubation Incubate at RT reaction_setup->incubation detection Detect Kinase Activity (e.g., Luminescence) incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end MIC_Workflow start Start serial_dilution Prepare Serial Dilutions of Compound in Broth start->serial_dilution inoculation Inoculate with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Assess for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

The Thiophene Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a bioisostere of a phenyl ring, contribute to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene derivatives, focusing on their anticancer, antimicrobial, and acetylcholinesterase inhibitory activities. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the thiophene nucleus.

I. Anticancer Activity of Thiophene Derivatives

Thiophene-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.[2] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3]

Inhibition of Kinase Signaling Pathways

A prominent strategy in anticancer drug design is the targeting of protein kinases, which are often dysregulated in cancer. Thiophene derivatives have been successfully developed as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B), both of which are pivotal in tumor angiogenesis and cell survival.[1][4]

The substitution pattern on the thiophene ring and fused heterocyclic systems plays a critical role in determining the inhibitory potency and selectivity of these compounds.

Compound IDCore ScaffoldR GroupHepG2 IC50 (µM)PC-3 IC50 (µM)VEGFR-2 IC50 (µM)Akt IC50 (µM)Reference
3a ThienopyrimidineH>10>10--[1]
3b Thienopyrimidine4-Cl3.1052.150.1266.96[1]
3f Thienopyrimidine4-OCH34.2967.472--[1]
3g Thienopyrimidine3,4,5-(OCH3)33.77>10--[1]
4c Thieno[3,2-b]pyrrole4-Cl3.0233.120.0754.60[1]
  • Impact of Substitution on Cytotoxicity: As illustrated in the table above, substitutions on the phenyl ring of the thienopyrimidine scaffold significantly influence anticancer activity. Unsubstituted compound 3a shows minimal activity. However, the introduction of an electron-withdrawing chloro group at the para-position (3b ) leads to a marked increase in cytotoxicity against both HepG2 and PC-3 cancer cell lines.[1] Methoxy (3f ) and trimethoxy (3g ) substitutions also confer notable activity, particularly against HepG2 cells.[1]

  • Kinase Inhibitory Potency: The most potent cytotoxic compounds, 3b and 4c , were found to be effective dual inhibitors of VEGFR-2 and Akt kinases.[1] The thieno[3,2-b]pyrrole derivative 4c exhibited particularly potent VEGFR-2 inhibition with an IC50 value of 0.075 µM.[1]

Tubulin Polymerization Inhibition

Another important anticancer mechanism for thiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5]

Compound IDScaffoldR GroupA549 IC50 (µM)Reference
1m Thiophene Pyridine-5.25[7]
SB-200 Thiophene Derivative-<30[8]

The planarity of the thiophene ring is thought to contribute to the binding of these derivatives to the colchicine binding site of β-tubulin.[6]

Wnt/β-catenin Pathway Inhibition

Recent studies have also implicated the Wnt/β-catenin signaling pathway as a target for thiophene derivatives in gastrointestinal cancers.[6] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

Below is a diagram illustrating the VEGFR-2/Akt signaling pathway and the points of inhibition by thiophene derivatives.

VEGFR2_Akt_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Thiophene_Derivative1 Thiophene Derivative Thiophene_Derivative1->VEGFR2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Thiophene_Derivative2 Thiophene Derivative Thiophene_Derivative2->Akt Inhibition

Caption: VEGFR-2/Akt Signaling Pathway Inhibition by Thiophene Derivatives.

II. Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[9] Thiophene derivatives have demonstrated promising antibacterial and antifungal activities, making them an important class of compounds in the development of new anti-infective therapies.[10]

Structure-Activity Relationship of Thiophene Amides as Antibacterial Agents

The antimicrobial efficacy of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.

Compound IDR1R2A. baumannii MIC50 (mg/L)E. coli MIC50 (mg/L)Reference
1 Hortho-piperidin-4-yloxy64>64[11]
2 Hmeta-piperidin-4-yloxy>64>64[11]
3 Hpara-piperidin-4-yloxy>64>64[11]
4 4-Clortho-piperidin-4-yloxy168[11]
5 4-Clmeta-piperidin-4-yloxy1632[11]
8 3-Clmeta-piperidin-4-yloxy3232[11]
  • Influence of Substituent Position: The position of the piperidin-4-yloxy group on the phenyl ring at position 5 of the thiophene scaffold impacts antibacterial activity. The ortho substitution in compound 1 shows some activity against A. baumannii, which is lost in the meta (2 ) and para (3 ) isomers.[11]

  • Effect of Halogen Substitution: The introduction of a chloro substituent on the benzamide group at position 2 significantly enhances antibacterial activity.[11] For instance, compound 4 , with a 4-chlorophenyl group, exhibits a notable improvement in activity against both A. baumannii and E. coli compared to the unsubstituted analog 1 .[11] Similar enhancements are observed for compounds 5 and 8 .[11]

III. Acetylcholinesterase Inhibitory Activity

Thiophene derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

Structure-Activity Relationship of Thiophene-Chalcone-Coumarin Hybrids

The inhibitory potency of these hybrid molecules is influenced by the substitution pattern on the thiophene and phenyl rings.

Compound IDRAChE IC50 (µM)Reference
23a H1.296[12]
23e 4-Cl0.42[12]
Galantamine (Standard) -1.142[12]

The presence of a chloro group at the para-position of the phenyl ring in compound 23e resulted in the most potent AChE inhibition, with an IC50 value significantly lower than the standard drug galantamine.[12]

IV. Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[13][14]

General Procedure:

  • To a mixture of an α-methylene carbonyl compound (1.0 eq) and an α-cyanoester (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidinium borate).[15]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.[16]

Gewald_Reaction_Workflow Start Start Materials: α-methylene carbonyl α-cyanoester Sulfur Reaction Gewald Reaction: Solvent + Base Catalyst Stirring (RT or Heat) Start->Reaction Workup Reaction Workup: Pour into ice-water Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product 2-Aminothiophene Product Purification->Product

Caption: General Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Biological Assays

This assay measures the amount of ATP remaining after a kinase reaction, where a lower luminescence signal indicates higher kinase activity.[17]

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly (Glu,Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP solution

  • Test thiophene derivatives

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • DMSO

  • Solid white 96-well assay plates

Procedure:

  • Prepare a 1x Kinase Buffer by diluting the 5x stock.

  • Prepare serial dilutions of the test thiophene derivatives in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.

  • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Add the Master Mix to the wells of the 96-well plate.

  • Add the diluted test compounds to the "Test Inhibitor" wells. Add buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

  • Initiate the kinase reaction by adding the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ or Kinase-Glo® MAX reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using non-linear regression.[17]

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Test thiophene derivatives

  • Standard antibiotics (positive control)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare two-fold serial dilutions of the test thiophene derivatives and standard antibiotics in the broth directly in the 96-well plate.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension.

  • Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

This technique is used to determine the distribution of cells in different phases of the cell cycle.[21][22]

Materials:

  • Cancer cell lines

  • Test thiophene derivatives

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (fixative)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the test thiophene derivatives at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for at least 30 minutes.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

V. Conclusion

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns and heterocyclic modifications in tuning the biological activity of thiophene derivatives. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new thiophene-based compounds. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, ultimately leading to the discovery of new and effective drugs for a range of diseases.

References

Rise of the Pyrroles: A Technical Guide to Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the promising scaffolds, the pyrrole ring, a five-membered aromatic heterocycle, has emerged as a versatile building block for the design of potent new drugs. This technical guide provides an in-depth overview of recent advancements in the discovery of pyrrole-containing antibacterial agents, focusing on their synthesis, antibacterial activity, and mechanisms of action.

Quantitative Analysis of Antibacterial Potency

The antibacterial efficacy of newly synthesized pyrrole derivatives is a critical measure of their potential. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a standard metric for this evaluation. The following tables summarize the MIC values of representative novel pyrrole-containing compounds against a panel of clinically relevant bacterial strains.

Table 1: Antibacterial Activity of Pyrrole-2-Carboxylate and Pyrrolamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC)Mycobacterium tuberculosis H37Rv0.7[1]
3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamideStaphylococcus aureus0.008[2]
3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamideEscherichia coli1[2]

Table 2: Antibacterial Activity of Pyrrolyl Benzamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12 - 12.5[2]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideEscherichia coli3.12 - 12.5[2]

Table 3: Antibacterial Activity of Marinopyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Marinopyrrole AMethicillin-resistant Staphylococcus aureus (MRSA)< 1[3]
Marinopyrrole A Derivative (MA-D1)Methicillin-resistant Staphylococcus aureus (MRSA)Not specified, but potent[4]

Key Experimental Protocols

The discovery and validation of novel antibacterial agents rely on a suite of standardized and specialized experimental procedures. This section details the methodologies for key experiments cited in the development of pyrrole-containing compounds.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

a. Preparation of Materials:

  • Bacterial Culture: An overnight culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Test Compound: The pyrrole-containing compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the broth medium to achieve a range of concentrations.

  • 96-Well Microtiter Plate: Sterile 96-well plates are used to perform the assay.

b. Assay Procedure:

  • 100 µL of sterile broth is added to each well of the microtiter plate.

  • 100 µL of the highest concentration of the test compound is added to the first well of a row.

  • Serial two-fold dilutions are performed by transferring 100 µL from the first well to the second, and so on, down the row. The final 100 µL from the last dilution well is discarded.

  • 100 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 200 µL and the desired starting bacterial concentration.

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

c. Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[5][6][7]

Mechanism of Action Study: DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine if a compound inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

a. Reaction Setup: A reaction mixture is prepared containing:

  • Relaxed plasmid DNA (e.g., pBR322) as the substrate.

  • E. coli DNA gyrase enzyme.

  • Assay buffer containing ATP and necessary cofactors (e.g., MgCl2).

  • The test pyrrole compound at various concentrations.

b. Assay Procedure:

  • The reaction components are mixed on ice.

  • The reaction is initiated by the addition of the DNA gyrase enzyme.

  • The mixture is incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to occur.

  • The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

c. Analysis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound.[8][9]

Mechanism of Action Study: Enoyl-ACP Reductase (InhA) Inhibition Assay

This assay is particularly relevant for compounds targeting Mycobacterium tuberculosis, where InhA is a key enzyme in mycolic acid biosynthesis.

a. Reaction Principle: The assay spectophotometrically monitors the oxidation of NADH to NAD+, which is coupled to the reduction of the InhA substrate (e.g., 2-trans-dodecenoyl-CoA). A decrease in absorbance at 340 nm indicates enzyme activity.

b. Assay Procedure:

  • The reaction is carried out in a 96-well plate.

  • Each well contains the assay buffer, NADH, the InhA substrate, and the test pyrrole compound at various concentrations.

  • The reaction is initiated by the addition of purified InhA enzyme.

  • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

c. Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the rate of the control (no compound). The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can then be calculated.[10][11]

Visualizing the Molecular Mechanism

Understanding the precise molecular target and the subsequent cellular effects of a novel antibacterial agent is crucial for its development. The following diagram illustrates the mechanism of action of the marinopyrrole derivative, MA-D1, which targets the bacterial cell wall biosynthesis pathway.

MA-D1_Mechanism_of_Action Mechanism of Action of Marinopyrrole Derivative MA-D1 MA_D1 MA-D1 (Marinopyrrole Derivative) GlmS GlmS (6-Phosphoglucosamine Synthetase) MA_D1->GlmS Inhibits CellWall_Precursor Cell Wall Precursor (UDP-N-acetylglucosamine) GlmS->CellWall_Precursor Catalyzes production of CellWall_Biosynthesis Cell Wall Biosynthesis CellWall_Precursor->CellWall_Biosynthesis Is essential for Bacterial_Lysis Bacterial Cell Lysis CellWall_Biosynthesis->Bacterial_Lysis Disruption leads to

Caption: Mechanism of action of the marinopyrrole derivative MA-D1.[4]

Synthetic Methodologies

The synthesis of novel pyrrole derivatives often involves multi-step reactions or efficient one-pot multicomponent reactions.

Synthesis of 1,2,3,4-Tetrasubstituted Pyrroles

A common and efficient method for synthesizing 1,2,3,4-tetrasubstituted pyrroles is through a one-pot, three-component reaction. This approach involves the reaction of a primary amine, a 1,3-dicarbonyl compound, and a trans-β-nitrostyrene derivative. The reaction can be catalyzed by a green catalyst such as lactic acid, often proceeding at room temperature with high yields. This method is advantageous due to its operational simplicity, shorter reaction times, and ease of product isolation.[12]

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, which are structural analogs of purines, often exhibit significant biological activity. Their synthesis can be achieved through various strategies, including:

  • One-pot, three-component reactions: Reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB).[13]

  • Cascade annulation: An I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides an efficient route to these fused heterocycles.[14]

  • Cu-catalyzed coupling reactions: This method can be employed for the synthesis of specific derivatives, such as 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[1]

This technical guide highlights the significant progress in the discovery of pyrrole-containing antibacterial agents. The versatility of the pyrrole scaffold allows for extensive chemical modification, leading to compounds with potent activity against a range of bacterial pathogens, including drug-resistant strains. The detailed experimental protocols and the elucidation of their mechanisms of action provide a solid foundation for the further development of this promising class of antibiotics.

References

A Deep Dive into Thiophene-2-Carboxamide Derivatives: A Theoretical DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, are intricately linked to their molecular structure and electronic characteristics.[1][2][3][4][5] Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these properties, providing invaluable insights for the rational design of novel and more potent derivatives. This technical guide offers a comprehensive overview of theoretical DFT studies on thiophene-2-carboxamide derivatives, focusing on their molecular geometry, vibrational spectra, and electronic properties.

Core Concepts in DFT Analysis of Thiophene-2-Carboxamide Derivatives

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms, bond lengths, and bond angles of thiophene-2-carboxamide derivatives with a high degree of accuracy.[6] These computational studies often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G(d,p) or 6-311G++(d,p) to achieve a reliable correlation between theoretical and experimental data.[2][5]

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (EHOMO - ELUMO) is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule.[1][2] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[1][7]

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This information is crucial for understanding intermolecular interactions, such as drug-receptor binding. Natural Bond Orbital (NBO) analysis is another valuable technique that investigates charge transfer and delocalization within the molecule, contributing to its stability.[8]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data obtained from DFT studies on various thiophene-2-carboxamide derivatives. These values provide a basis for comparing the structural and electronic properties of different substituted compounds.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterDerivative ADerivative BExperimental
C=O Bond Length (Å)1.2341.2361.230
C-N Bond Length (Å)1.3581.3601.355
Thiophene C-S Bond Length (Å)1.7351.7331.730
C-C-N Bond Angle (°)115.2115.5115.0
C-N-H Bond Angle (°)121.8121.5122.0

Note: Derivative A and B are representative examples from different studies. Experimental values are provided for comparison where available.

Table 2: Calculated Vibrational Frequencies (cm-1) for Key Functional Groups

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
N-H Stretch33503345
C=O Stretch16701665
C-N Stretch13801375
Thiophene Ring C-S Stretch850845

Note: Calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.

Table 3: Frontier Molecular Orbital Energies and Energy Gaps (eV)

DerivativeEHOMOELUMOEnergy Gap (ΔE)
Thiophene-2-carboxamide-6.89-1.865.03
3-amino substituted-5.58-1.993.59
3-methyl substituted-5.91-2.733.18
N-(p-chlorophenyl) substituted-5.90-2.733.17

Data compiled from multiple sources.[2]

Experimental and Computational Protocols

A standardized workflow is typically followed for the theoretical investigation of thiophene-2-carboxamide derivatives, integrating both experimental characterization and computational analysis.

Synthesis and Spectroscopic Characterization

The synthesis of thiophene-2-carboxamide derivatives often involves the reaction of a corresponding thiophene-2-carboxylic acid with an appropriate amine in the presence of a coupling agent.[1] The synthesized compounds are then purified and characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy : Fourier-transform infrared (FT-IR) spectra are recorded to identify the characteristic vibrational modes of the functional groups present in the molecule.[7][9][10]

  • UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, providing information about its absorption properties.[11][12]

  • NMR Spectroscopy : 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the chemical structure and connectivity of the atoms.[1][13]

Computational DFT Methodology

The computational protocol for DFT studies on these derivatives generally involves the following steps:

  • Molecular Structure Optimization : The initial molecular structure is drawn and optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the minimum energy conformation.[5]

  • Vibrational Frequency Analysis : Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.[9]

  • Electronic Property Calculations : Various electronic properties, including HOMO and LUMO energies, MEP, and NBO analysis, are computed to understand the reactivity and stability of the molecule.[1][2][8]

Visualizing the Workflow and Molecular Properties

Diagrams generated using Graphviz provide a clear visual representation of the experimental and computational workflows, as well as the relationships between different molecular properties.

DFT_Workflow cluster_exp Experimental cluster_comp Computational (DFT) synthesis Synthesis of Thiophene-2-carboxamide Derivatives spectroscopy Spectroscopic Characterization (FT-IR, UV-Vis, NMR) synthesis->spectroscopy comparison Comparison and Analysis spectroscopy->comparison optimization Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) freq_analysis Vibrational Frequency Analysis optimization->freq_analysis electronic_props Electronic Property Calculation (HOMO, LUMO, MEP, NBO) optimization->electronic_props freq_analysis->comparison drug_design Rational Drug Design electronic_props->drug_design comparison->drug_design

Computational and Experimental Workflow for Thiophene-2-carboxamide Derivatives.

Molecular_Properties HOMO HOMO Energy Energy_Gap HOMO-LUMO Gap HOMO->Energy_Gap LUMO LUMO Energy LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional Stability Kinetic Stability Energy_Gap->Stability directly proportional

Relationship between Frontier Molecular Orbitals and Chemical Properties.

Conclusion

Theoretical DFT studies have proven to be an indispensable tool in the investigation of thiophene-2-carboxamide derivatives. By providing detailed insights into their molecular structure, vibrational spectra, and electronic properties, DFT calculations facilitate a deeper understanding of their structure-activity relationships. This knowledge is paramount for the targeted design and development of new derivatives with enhanced biological activities and desired physicochemical properties, ultimately accelerating the discovery of novel therapeutic agents and advanced materials. The synergy between experimental synthesis and characterization and in-silico DFT analysis paves the way for future innovations in this important class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This document provides a detailed three-step protocol for the synthesis of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid (CAS No: 151258-67-2).[1] The synthesis commences with the Gewald reaction to form a substituted 2-aminothiophene, followed by the construction of the pyrrole ring via a Clauson-Kaas type reaction, and concludes with the hydrolysis of a nitrile to the final carboxylic acid. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. All quantitative data is summarized in tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a heterocyclic compound incorporating both thiophene and pyrrole scaffolds. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiophene and pyrrole derivatives, including antimicrobial and anticancer properties. This protocol outlines a reproducible and scalable laboratory procedure for the synthesis of this target compound.

Chemical Properties

PropertyValueReference
CAS Number 151258-67-2[1]
Molecular Formula C₁₀H₉NO₂S[1][2]
Molecular Weight 207.25 g/mol [1][2]
Purity Typically ≥97%[1]

Experimental Protocol

The synthesis of this compound is achieved in three main steps:

  • Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile (Intermediate 1) via the Gewald reaction.

  • Step 2: Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile (Intermediate 2) via the Clauson-Kaas reaction.

  • Step 3: Synthesis of this compound (Final Product) via nitrile hydrolysis.

Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile (Intermediate 1)

This step utilizes the Gewald reaction, a one-pot multicomponent reaction to form the substituted 2-aminothiophene.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Propionaldehyde58.085.81 g (7.2 mL)0.10
Malononitrile66.066.61 g0.10
Sulfur (elemental)32.063.21 g0.10
Triethylamine101.1910.12 g (13.9 mL)0.10
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), propionaldehyde (7.2 mL, 0.10 mol), malononitrile (6.61 g, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol).

  • Stir the mixture to form a suspension.

  • Carefully add triethylamine (13.9 mL, 0.10 mol) to the suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • Recrystallize the crude product from ethanol to yield pure 2-amino-5-methylthiophene-3-carbonitrile as a pale yellow solid.

  • Dry the product under vacuum.

Expected Yield: 70-80%

Step 2: Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile (Intermediate 2)

This step involves the formation of the pyrrole ring from the amino group of Intermediate 1 using the Clauson-Kaas reaction.[3][4][5]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 1138.1913.82 g0.10
2,5-Dimethoxytetrahydrofuran132.1614.54 g (14.3 mL)0.11
Glacial Acetic Acid60.05100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve Intermediate 1 (13.82 g, 0.10 mol) in glacial acetic acid (100 mL).

  • Add 2,5-dimethoxytetrahydrofuran (14.3 mL, 0.11 mol) to the solution.

  • Heat the mixture to reflux (approximately 118 °C) for 4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to afford pure 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile.

  • Dry the purified product under vacuum.

Expected Yield: 65-75%

Step 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the nitrile group of Intermediate 2 to a carboxylic acid.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 2188.2418.82 g0.10
Sodium Hydroxide40.0012.0 g0.30
Ethanol46.07150 mL-
Water18.0250 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend Intermediate 2 (18.82 g, 0.10 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add sodium hydroxide pellets (12.0 g, 0.30 mol) to the suspension.

  • Heat the mixture to reflux (approximately 80-85 °C) for 12-18 hours, or until the reaction is complete as indicated by TLC (disappearance of starting material). The mixture should become homogeneous as the reaction progresses.

  • Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

  • Dilute the remaining aqueous solution with 200 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Expected Yield: 80-90%

Synthesis Workflow Diagram

SynthesisWorkflow Propionaldehyde Propionaldehyde Intermediate1 Intermediate 1 (2-amino-5-methyl- thiophene-3-carbonitrile) Propionaldehyde->Intermediate1  Step 1: Gewald Reaction (Ethanol, Triethylamine, Reflux) Malononitrile Malononitrile Malononitrile->Intermediate1  Step 1: Gewald Reaction (Ethanol, Triethylamine, Reflux) Sulfur Sulfur Sulfur->Intermediate1  Step 1: Gewald Reaction (Ethanol, Triethylamine, Reflux) Intermediate2 Intermediate 2 (5-methyl-2-(1H-pyrrol-1-yl)- thiophene-3-carbonitrile) Intermediate1->Intermediate2  Step 2: Clauson-Kaas Reaction (Acetic Acid, Reflux) DimethoxyTHF 2,5-Dimethoxy- tetrahydrofuran DimethoxyTHF->Intermediate2 FinalProduct Final Product (5-Methyl-2-pyrrol-1-yl- thiophene-3-carboxylic acid) Intermediate2->FinalProduct  Step 3: Nitrile Hydrolysis (NaOH, Ethanol/Water, Reflux; then HCl)

Caption: Synthetic route for this compound.

Logical Relationship of Synthesis Steps

LogicalFlow Start Starting Materials (Propionaldehyde, Malononitrile, Sulfur) Step1 Step 1: Thiophene Ring Formation (Gewald Reaction) Start->Step1 Intermediate1 Intermediate 1 (2-Aminothiophene derivative) Step1->Intermediate1 Step2 Step 2: Pyrrole Ring Formation (Clauson-Kaas Reaction) Intermediate1->Step2 Intermediate2 Intermediate 2 (Pyrrole-thiophene nitrile) Step2->Intermediate2 Step3 Step 3: Carboxylic Acid Formation (Nitrile Hydrolysis) Intermediate2->Step3 FinalProduct Final Product (Target Molecule) Step3->FinalProduct

Caption: Logical flow of the three-step synthesis protocol.

References

Application Notes and Protocols for 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid as a Molecular Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid scaffold is a promising heterocyclic structure for the development of novel therapeutic agents. This scaffold combines the structural features of thiophene and pyrrole rings, both of which are prevalent in a wide range of biologically active compounds. The inherent properties of this scaffold, including its planarity and the presence of a modifiable carboxylic acid group, make it an attractive starting point for the synthesis of diverse chemical libraries. Derivatives of this scaffold have shown potential in various therapeutic areas, including oncology and infectious diseases, by interacting with key biological targets. These application notes provide detailed protocols for the synthesis, derivatization, and biological evaluation of compounds based on this scaffold.

Physicochemical Properties of the Core Scaffold

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and potential as a drug candidate.

PropertyValueSource
CAS Number 151258-67-2Chemical Abstracts Service
Molecular Formula C₁₀H₉NO₂SCalculated
Molecular Weight 207.25 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in organic solvents like DMSO and DMFInferred from similar structures
Storage Store in a cool, dry place away from lightGeneral recommendation for organic compounds

Synthesis of the Core Scaffold and Derivatization

The synthesis of the this compound scaffold can be achieved through a multi-step process involving the construction of the thiophene ring followed by the formation of the pyrrole ring. A plausible synthetic route is outlined below, combining the principles of the Gewald reaction and the Paal-Knorr synthesis.

Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate

This protocol describes the synthesis of a key intermediate, an aminothiophene, via the Gewald reaction.

Materials:

  • Ethyl cyanoacetate

  • Propionaldehyde

  • Elemental sulfur

  • Morpholine (as a catalyst)

  • Ethanol

  • Sodium ethoxide

Procedure:

  • In a round-bottom flask, dissolve ethyl cyanoacetate (1 equivalent) and propionaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of morpholine and stir the mixture at room temperature for 1-2 hours.

  • To the resulting solution, add elemental sulfur (1 equivalent).

  • Slowly add a solution of sodium ethoxide in ethanol (1 equivalent) and stir the reaction mixture at 50°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield ethyl 2-amino-5-methylthiophene-3-carboxylate.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol describes the formation of the pyrrole ring and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Materials:

  • Ethyl 2-amino-5-methylthiophene-3-carboxylate (from Protocol 1)

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1 equivalent) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the formation of the pyrrole ring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the ethyl ester of the target compound.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture at reflux for 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

G cluster_synthesis Synthesis Workflow Gewald Reaction Gewald Reaction Aminothiophene Intermediate Aminothiophene Intermediate Gewald Reaction->Aminothiophene Intermediate Paal-Knorr Synthesis Paal-Knorr Synthesis Aminothiophene Intermediate->Paal-Knorr Synthesis Ester Intermediate Ester Intermediate Paal-Knorr Synthesis->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis Core Scaffold Core Scaffold Hydrolysis->Core Scaffold

Proposed synthesis workflow for the core scaffold.
Protocol 3: Derivatization to a Carboxamide Library

The carboxylic acid group of the scaffold is a versatile handle for creating a library of derivatives, such as carboxamides, which often exhibit improved biological activity and pharmacokinetic properties.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling agents

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) in DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents).

  • Add the coupling agent, e.g., PyBOP (1.2 equivalents), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired carboxamide derivative.

G cluster_derivatization Derivatization Workflow Core Scaffold Core Scaffold Coupling Reaction Coupling Reaction Core Scaffold->Coupling Reaction Amine Library Amine Library Amine Library->Coupling Reaction Purification Purification Coupling Reaction->Purification Carboxamide Library Carboxamide Library Purification->Carboxamide Library

Workflow for generating a carboxamide library.

Biological Evaluation Protocols

Derivatives of the this compound scaffold can be evaluated for various biological activities. Below are protocols for assessing their potential as anticancer and antimicrobial agents.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 5: Antimicrobial Activity Screening (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria without compound), a negative control (broth only), and a standard antibiotic control.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Biological Targets and Signaling Pathways

Derivatives of the thiophene and pyrrole scaffolds have been reported to target various cellular pathways implicated in cancer and infectious diseases. For instance, some thiophene derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] In the context of cancer, substituted thiophenes have been investigated as inhibitors of signaling pathways involved in cell proliferation and survival, such as the RhoA/ROCK pathway.[3]

G cluster_antimicrobial Antimicrobial Mechanism of Action Thiophene Derivative Thiophene Derivative DNA Gyrase DNA Gyrase Thiophene Derivative->DNA Gyrase Inhibition DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Inhibition leads to

Inhibition of bacterial DNA gyrase by thiophene derivatives.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds with scaffolds related to this compound. This data highlights the potential of this chemical space for drug discovery.

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Thiophene Carboxamide 1 Hep3B (Liver)5.46[4]
Thiophene Carboxamide 2 Hep3B (Liver)12.58[4]
Thiophene Carboxamide 3 A375 (Melanoma)~11.7 (at 100 µM)[5]
Thiophene Carboxamide 4 MCF-7 (Breast)~38.9 (at 100 µM)[5]

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Thiophene Derivative 1 Staphylococcus aureus3.125[6]
Thiophene Derivative 2 Streptococcus pyogenes6.25[6]
Spiro-indoline-oxadiazole 17 Clostridioides difficile2-4[7]
Thiophene Derivative 9a Gram-positive bacteria-[8]

References

Application Notes and Protocols: In Vitro Assay for 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structural motif, a pyrrole-substituted thiophene core, is found in various biologically active molecules.[1] While the specific biological targets of this compound are not yet fully elucidated, derivatives of thiophene-3-carboxylic acid have shown promise as anticancer and anti-inflammatory agents.[2][3][4] For instance, some benzo[b]thiophene-3-carboxylic acid derivatives have been investigated as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer cell proliferation and migration.[2][3]

These application notes provide a detailed protocol for a general in vitro enzyme inhibition assay, a foundational method for characterizing the biological activity of novel compounds like this compound.[5][6][7] This protocol can be adapted to various specific enzyme targets that may be identified in future research. The document also outlines a hypothetical signaling pathway that could be a potential target for this class of compounds.

Data Presentation

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the activity of a specific enzyme by 50%.[6] The results of the enzyme inhibition assay can be summarized in the following table:

Concentration of this compound (µM)Enzyme Activity (Absorbance/min)Percentage Inhibition (%)
0 (Control)0.5000
0.10.45010
10.37525
100.25050
500.12575
1000.05090
Calculated IC50 (µM) -10

Experimental Protocols

Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method for determining the IC50 value of this compound against a hypothetical enzyme that produces a chromogenic product.[6][8]

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (optimized for the target enzyme's pH and salt concentration)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a specific volume of the enzyme solution and the different concentrations of the test compound to the respective wells.

    • Control well (100% activity): Add the enzyme solution and the same volume of assay buffer with DMSO (without the test compound).

    • Blank well: Add the assay buffer and substrate, but no enzyme. This is to correct for any non-enzymatic substrate degradation.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes) to allow the test compound to bind to the enzyme.[8]

  • Enzyme Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature.

    • Measure the absorbance at a specific wavelength (corresponding to the chromogenic product) at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).[8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Enzyme, Substrate, Compound) assay_setup Assay Setup in 96-well Plate (Controls and Test Compound Dilutions) reagent_prep->assay_setup pre_incubation Pre-incubation (e.g., 37°C for 15 min) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Addition of Substrate) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Spectrophotometric Reading) reaction_initiation->data_acquisition data_analysis Data Analysis (Calculate % Inhibition and IC50) data_acquisition->data_analysis

Caption: Workflow for the in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical kinase signaling pathway that could be a target for this compound, given the known activities of similar compounds in cancer-related pathways.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor 5-Methyl-2-pyrrol-1-yl- thiophene-3-carboxylic acid inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Derivatization of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 5-methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid, represents a promising starting point for the development of novel therapeutic agents. Its structural features suggest potential for diverse biological activities, particularly in the realms of oncology and infectious diseases. This document provides detailed protocols for the derivatization of this core molecule, focusing on the synthesis of carboxamide analogs. Furthermore, it outlines methodologies for evaluating the biological activity of these derivatives, supported by representative data from closely related compounds. The application note also visualizes key experimental workflows and relevant signaling pathways to guide research and development efforts.

Introduction: The Potential of Pyrrole-Thiophene Scaffolds

The fusion of pyrrole and thiophene rings creates a unique chemical space with significant potential for drug discovery. Thiophene carboxamide derivatives have been investigated as biomimetics of anticancer agents like Combretastatin A-4.[1] Similarly, various pyrrole-containing compounds have demonstrated a wide range of pharmacological effects and are the basis for several clinically approved drugs and investigational candidates.[2][3] The derivatization of the carboxylic acid moiety of this compound, particularly through amide bond formation, allows for the exploration of a vast chemical space by introducing diverse functional groups. This exploration can lead to the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Derivatization Strategy: Amide Synthesis

A primary and effective strategy for modifying this compound is through the formation of amide bonds with a variety of primary and secondary amines. This approach allows for the systematic investigation of structure-activity relationships (SAR).

Experimental Workflow: Amide Library Synthesis

The general workflow for the synthesis of a library of amide derivatives is depicted below. This process involves the activation of the carboxylic acid followed by coupling with a selected amine.

G A 5-Methyl-2-pyrrol-1-yl- thiophene-3-carboxylic acid B Carboxylic Acid Activation (e.g., EDC/NHS) A->B C Activated Ester Intermediate B->C E Amide Coupling Reaction C->E D Amine Library (R1R2NH) D->E F Purification (e.g., Chromatography) E->F G Amide Derivative Library F->G

A generalized workflow for the synthesis of an amide derivative library.

Protocols: Synthesis of Amide Derivatives

The following protocols describe standard methods for the synthesis of amide derivatives from a carboxylic acid precursor.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol is a widely used method for forming amide bonds under mild conditions.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Selected primary or secondary amine

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, if using an amine salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in a minimal amount of the same solvent. If the amine is a hydrochloride salt, add DIPEA (1.5 equivalents).

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Activity Evaluation

Derivatives of pyrrole-thiophene scaffolds have shown promise as both anticancer and antimicrobial agents. The following sections provide representative data and protocols for evaluating these activities.

Anticancer Activity

Pyrrole and thiophene derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Representative Anticancer Activity Data (for related compounds):

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolizine-5-carboxamide4bMCF-7, A2780, HT290.30 - 0.92[4][5]
Pyrrolizine-5-carboxamide4cMCF-70.08[4][5]
Thiophene carboxamide2bHep3B5.46[1][6]
Thiophene carboxamide2eHep3B12.58[1][6]

Signaling Pathways of Interest:

The EGFR and VEGFR signaling pathways are critical for cancer cell proliferation, survival, and angiogenesis. Inhibition of these pathways is a key strategy in cancer therapy.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrole-Thiophene Derivative (Inhibitor) Inhibitor->Dimerization

Simplified EGFR signaling pathway and potential point of inhibition.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Cell Migration Raf_MEK_ERK->Angiogenesis Inhibitor Pyrrole-Thiophene Derivative (Inhibitor) Inhibitor->Dimerization

Simplified VEGFR signaling pathway and potential point of inhibition.
Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized amide derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity

Thiophene and pyrrole derivatives have also been identified as having potential antimicrobial properties.

Representative Antimicrobial Activity Data (for related compounds):

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiophene derivative13Staphylococcus aureus3.125[7]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized amide derivatives dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Conclusion

The derivatization of this compound into a library of amide analogs is a viable strategy for the discovery of new drug candidates. The protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds. While direct biological data for derivatives of this specific scaffold is not yet widely available, the promising anticancer and antimicrobial activities of related pyrrole and thiophene compounds underscore the potential of this chemical class. Further investigation into the SAR of these derivatives is warranted to identify lead compounds for further preclinical development.

References

Application Notes and Protocols for Antimicrobial Screening of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the antimicrobial screening of novel thiophene compounds. Thiophene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antimicrobial properties against a range of bacterial and fungal pathogens.[1][2] These notes offer detailed protocols for essential antimicrobial assays and guidance on data interpretation and visualization to facilitate the discovery and development of new anti-infective agents.

Introduction to Thiophene Compounds in Antimicrobial Research

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which serves as a versatile scaffold in medicinal chemistry.[2] Its derivatives have been extensively investigated for various therapeutic applications. In the context of infectious diseases, thiophene-based molecules have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as various fungal pathogens.[1][3] The mechanism of action for some thiophene derivatives has been linked to the disruption of the bacterial cell membrane and interaction with outer membrane proteins.[3][4][5] The diverse biological activities and synthetic accessibility make thiophene derivatives a compelling area of research for novel antimicrobial drug discovery.[2][6]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiophene derivatives against various microbial strains, as reported in recent literature. This data provides a comparative overview of their antimicrobial efficacy.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Spiro-indoline-oxadiazole 17Clostridium difficile2 - 4[4][7]
Thiophene Derivative 4Colistin-Resistant Acinetobacter baumannii4 - 16[3][8]
Thiophene Derivative 8Colistin-Resistant Escherichia coli32[3]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus16[9]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus16[9]
Thiophene Derivative 7bStreptococcus pneumoniaeNot specified, but showed excellent activity[10]
Thiophene Derivative 8Bacillus subtilisNot specified, but showed excellent activity[10]

Table 2: Antifungal Activity of Selected Thiophene Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Compound 9Aspergillus fumigatusMore potent than Amphotericin B[1]
Compound 12Aspergillus fumigatusMore potent than Amphotericin B[1]
Compound 19Aspergillus fumigatusMore potent than Amphotericin B[1]
Compound 12Syncephalastrum racemosumHigher activity than Amphotericin B[1]
Compound 3Aspergillus fumigatusPotent activity[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for a comprehensive antimicrobial screening of thiophene compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] The broth microdilution method is a standard and widely used technique for determining MIC values.[4][9][13][14]

Materials:

  • Test thiophene compounds

  • Standard antibiotic (e.g., Ampicillin, Gentamicin, Amphotericin B)[1]

  • Bacterial and/or fungal strains

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the thiophene compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • Prepare serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate.[15]

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][15]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted thiophene compounds. The final volume in each well should be uniform (e.g., 200 µL).

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Seal the plate and incubate at 37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.[11]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][13]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to determine growth inhibition.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16] This assay is typically performed after the MIC has been determined.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) of the broth.[15][17]

    • Spot-plate or spread the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot or plate.

    • The MBC is the lowest concentration of the thiophene compound that results in a ≥99.9% reduction in the initial inoculum count (a 3-log₁₀ reduction).[16][17]

Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to specific antimicrobial agents.[18]

Materials:

  • Sterile filter paper disks

  • Test thiophene compounds

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[19]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the thiophene compound solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[19]

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[20]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[20][21]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[22][23]

Materials:

  • Test thiophene compounds

  • Bacterial culture in logarithmic growth phase

  • Sterile broth medium

  • Sterile saline or PBS

  • Sterile agar plates

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Preparation of Cultures:

    • Prepare a bacterial culture in the logarithmic growth phase and adjust its concentration to approximately 5 x 10⁵ CFU/mL in fresh broth.[13]

    • Add the thiophene compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to separate culture flasks.[8][24]

    • Include a growth control culture without any compound.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specific time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[13][22]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the thiophene compound and the control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23] A bacteriostatic effect is observed when there is no significant change or a slight reduction in the bacterial count over time compared to the initial inoculum.

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships.

Experimental_Workflow Experimental Workflow for Antimicrobial Screening of Thiophene Compounds cluster_prep Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening (for potent hits) cluster_analysis Data Analysis & Interpretation Thiophene_Stock Prepare Thiophene Compound Stock Solutions MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Thiophene_Stock->MIC_Assay Disk_Diffusion Disk Diffusion Assay Thiophene_Stock->Disk_Diffusion Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Inform MBC concentrations Time_Kill Time-Kill Kinetics Assay MIC_Assay->Time_Kill Inform Time-Kill concentrations Data_Table Summarize Quantitative Data (MIC, MBC) MIC_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Disk_Diffusion->SAR_Analysis MBC_Assay->Data_Table Time_Kill_Plot Plot Time-Kill Curves Time_Kill->Time_Kill_Plot Data_Table->SAR_Analysis Time_Kill_Plot->SAR_Analysis

Caption: Workflow for antimicrobial screening.

References

Application of Pyrrolidine-3-Carboxylic Acids as Endothelin Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrrolidine-3-carboxylic acid derivatives as potent and selective antagonists of the endothelin (ET) system. It includes detailed protocols for key biological assays, a summary of structure-activity relationship (SAR) data, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

The endothelin system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis and has been implicated in the pathophysiology of various cardiovascular, renal, and proliferative diseases. Consequently, the development of endothelin receptor antagonists has been a significant focus of drug discovery efforts. Pyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of non-peptide endothelin antagonists, offering high potency, selectivity, and favorable pharmacokinetic profiles.

This document details the methodologies for evaluating these compounds, enabling researchers to assess their potential as therapeutic agents.

Data Presentation: In Vitro Potency and Selectivity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of representative pyrrolidine-3-carboxylic acid-based endothelin antagonists. This data highlights the impact of structural modifications on receptor affinity and selectivity.

Table 1: ETA Selective Pyrrolidine-3-Carboxylic Acid Antagonists

CompoundETA Ki (nM)ETB Ki (nM)Selectivity (ETB/ETA)Reference
Atrasentan (ABT-627)0.03463.3>1800[1]
A-216546~0.1>1000>10000

Table 2: ETB Selective Pyrrolidine-3-Carboxylic Acid Antagonists

CompoundETA Ki (nM)ETB Ki (nM)Selectivity (ETA/ETB)Reference
A-19262156008.8>630[2]
A-308165>100000.37>27000

Table 3: Mixed/Dual ETA/ETB Pyrrolidine-3-Carboxylic Acid Antagonists

CompoundETA Ki (nM)ETB Ki (nM)Selectivity (ETB/ETA)Reference
ABT-5460.280.65~0.4[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key in vitro assays used to characterize pyrrolidine-3-carboxylic acid derivatives as endothelin antagonists.

Endothelin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the ETA and ETB receptors.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA.

  • Non-specific Binding Control: 1 µM unlabeled ET-1.

  • Test Compounds: Pyrrolidine-3-carboxylic acid derivatives dissolved in a suitable solvent (e.g., DMSO).

  • 96-well Plates: Low-protein binding plates.

  • Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer using a Dounce or Polytron homogenizer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg protein per well).

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of 1 µM unlabeled ET-1.

      • Competitive Binding: 50 µL of serially diluted test compound.

    • Add 50 µL of [125I]-ET-1 to all wells (final concentration typically 25-50 pM).

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the assay by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism: Intracellular Calcium Mobilization Assay

This assay measures the ability of test compounds to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an endothelin receptor agonist.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human ETA or ETB receptors.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: 20% solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: ET-1.

  • Test Compounds: Pyrrolidine-3-carboxylic acid derivatives.

  • 96-well or 384-well Plates: Black-walled, clear-bottom plates.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the plates and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add assay buffer containing the desired concentrations of the test compounds to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of ET-1 (typically the EC80 concentration) to all wells to stimulate the calcium response.

    • Immediately begin recording the fluorescence intensity kinetically for 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Functional Antagonism: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more downstream measure of Gq/11-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Materials:

  • Cells: Cells expressing the target endothelin receptor.

  • IP-One HTRF Assay Kit: Commercially available kits (e.g., from Cisbio).

  • Stimulation Buffer: Provided in the kit or a similar buffer containing LiCl.

  • Agonist: ET-1.

  • Test Compounds: Pyrrolidine-3-carboxylic acid derivatives.

  • 384-well Plates: Low-volume, white plates.

  • HTRF-compatible Plate Reader.

Procedure:

  • Cell Stimulation:

    • Harvest and resuspend the cells in the stimulation buffer.

    • Add the test compounds at various concentrations to the wells of the 384-well plate.

    • Add the cell suspension to the wells.

    • Add ET-1 at its EC80 concentration to stimulate the cells.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • IP1 Detection:

    • Add the IP1-d2 and anti-IP1-cryptate reagents from the kit to the wells.

    • Incubate at room temperature for 60 minutes in the dark.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader using the appropriate excitation and emission wavelengths (e.g., 337 nm excitation, 620 nm and 665 nm emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Endothelin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of endothelin-1 to its Gq/11-coupled receptors, leading to downstream cellular responses.

Endothelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds Gq11 Gαq/11 ETAR->Gq11 Activates ETBR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) PKC->Cellular_Response Leads to Ca_release Ca²⁺ Release Ca_release->Cellular_Response Leads to IP3R->Ca_release Induces Antagonist Pyrrolidine-3-carboxylic acid Antagonist Antagonist->ETAR Blocks Antagonist->ETBR Blocks

Caption: Endothelin receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps involved in performing a competitive radioligand binding assay to determine the affinity of a test compound.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_plate Set up 96-well Plate (Total, NSB, Competitive) prepare_reagents->setup_plate add_radioligand Add [¹²⁵I]-ET-1 setup_plate->add_radioligand add_membranes Add Receptor Membranes add_radioligand->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Logical Relationship for Structure-Activity Relationship (SAR)

This diagram illustrates the general SAR principles for modifying the selectivity of pyrrolidine-3-carboxylic acid-based endothelin antagonists.

SAR_Logic cluster_eta ETₐ Selective cluster_etb ETₑ Selective Core Pyrrolidine-3-carboxylic Acid Core ETA_Features Features: - Dialkylacetamide side chain - p-Tolyl at 2-position - Dihydrobenzofuran at 4-position Core->ETA_Features Modification leads to ETB_Features Features: - 2,6-Dialkylacetanilide side chain - Optimized aniline substitution - Optimized alkoxy group at 2-aryl Core->ETB_Features Modification leads to

Caption: SAR of pyrrolidine-3-carboxylic acids.

References

Application Notes and Protocols: Synthesis of Thiophene Bioisosteres from Natural Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiophene bioisosteres derived from naturally occurring alkaloids. The replacement of a phenyl ring or other heterocyclic systems in alkaloids with a thiophene ring is a powerful strategy in medicinal chemistry to modulate physicochemical properties, enhance biological activity, and explore new intellectual property space. Herein, we present case studies on the synthesis and biological evaluation of thiophene bioisosteres of martinelline, colchicine, and quinazoline alkaloids.

Thiophene Bioisosteres of Martinelline Alkaloids

Application Note: Martinelline and martinellic acid are natural alkaloids known for their antagonist activity at bradykinin receptors, as well as interactions with α11-adrenergic and muscarinic receptors.[1] The synthesis of thiophene bioisosteres of the martinelline core aims to explore how the replacement of a benzene ring with a thiophene moiety can alter the electronic distribution and potentially enhance receptor-binding profiles, offering a pathway to novel therapeutics, including those targeting neurodegenerative diseases like Alzheimer's through 5-HT6 antagonism.[1] A green and diastereoselective synthetic approach has been developed, emphasizing sustainable chemistry principles.[1]

Quantitative Data Summary
Compound IDDescriptionYield (%)Reference
8 1-Methyl-5-(phenylsulfonyl)-2,3,3a,4,5,7,8,9,10,10c-decahydro-1H-benzo[2][3]thieno[2,3-b]pyrrolo[2,3-d]pyridine90[1]

Experimental Workflow: Synthesis of Martinelline Thiophene Bioisostere

cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Reduction and Allylation cluster_step3 Step 3: Ozonolysis cluster_step4 Step 4: 1,3-Dipolar Cycloaddition A Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C Zn Al HT hydrotalcite, Ethanol, Sonication (RT, 30 min) A->C B Benzene sulfonyl chloride B->C D N-Sulfonylated intermediate C->D E LAH, THF (0 °C to RT) D->E G Intermediate alcohol E->G F Allyl bromide, NaH, THF (0 °C to RT) H N-Allylated intermediate F->H G->F I O3, CH2Cl2, -78 °C H->I J Aldehyde intermediate (7) I->J K Sarcosine, MgAl HT, CPME, Sonication (80 °C, 1h) J->K L Thiophene Bioisostere (8) K->L

Caption: Synthetic workflow for the martinelline thiophene bioisostere.

Experimental Protocol: Synthesis of 1-Methyl-5-(phenylsulfonyl)-2,3,3a,4,5,7,8,9,10,10c-decahydro-1H-benzo[2][3]thieno[2,3-b]pyrrolo[2,3-d]pyridine (8)[1]

Step I: N-Sulfonylation

  • In a 50 mL Erlenmeyer flask, dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (225 mg, 1 mmol) in ethanol (15 mL).

  • Add benzene sulfonyl chloride (210 mg, 1.2 mmol) to the reaction mixture at room temperature (25 °C) and sonicate for 10 minutes.

  • Introduce Zn Al HT hydrotalcite (1 mol%) and continue sonication at room temperature for 30 minutes, monitoring the reaction by TLC until the starting material is consumed.

  • The subsequent steps of reduction, allylation, and ozonolysis to yield the aldehyde intermediate are performed according to established procedures.

Step IV: Intramolecular 1,3-Dipolar Cycloaddition

  • Suspend the aldehyde intermediate (361 mg, 1 mmol) and sarcosine (98 mg, 1.1 mmol) in cyclopentyl methyl ether (CPME, 20 mL).

  • Add MgAl HT (1 mol%) to the mixture.

  • Sonicate the reaction mixture at 80 °C for 1 hour, monitoring by TLC.

  • Filter the hot reaction mixture to remove the catalyst and any unreacted amino acid.

  • Distill the solvent under reduced pressure.

  • Purify the residue by preparative TLC using a 9:1 acetone-methanol mixture as the eluent (Rf = 0.35) to yield the final product as colorless crystals.

    • Yield: 349 mg (90%)

    • Characterization: FT-IR (νmax cm⁻¹): 2922, 2853, 1465, 1377, 1238, 1162, 1116, 1097, 1029, 721; MS: m/z 388 (M⁺). Anal. Calcd for C₂₀H₂₄N₂O₂S₂: C, 61.83; H, 6.23; N, 7.21; S, 16.50%. Found: C, 62.04; H, 6.18; N, 7.13; S, 16.44%.

Thiophene Bioisosteres of Colchicine (Thiocolchicinoids)

Application Note: Colchicine is a well-known natural alkaloid used in the treatment of gout.[4] Its potent antimitotic activity, stemming from the inhibition of tubulin polymerization, also makes it a lead compound for the development of anticancer agents, though its clinical use is limited by toxicity.[4] The synthesis of thiocolchicine analogs, where the tropolone ring is modified to incorporate a thiophene moiety, has yielded compounds with potent cytotoxic and antimitotic activities, often with a more favorable therapeutic index.[5][6] These bioisosteres bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7][8]

Quantitative Data Summary: Anticancer Activity of Thiocolchicinoids
Compound ClassCancer Cell LinesIC50 Range (nM)Tubulin Polymerization Inhibition IC50 (µM)Reference
N-Acyl/Aroyl-deacetylthiocolchicinesVarious solid tumor cell linesPotent, comparable to thiocolchicineComparable to thiocolchicine[5]
5,6-Dihydro-6(S)-(acyloxy)-thiocolchicinoidsVarious solid tumor cell linesHighly potentStrong inhibition[9]
Thiophene-based tubulin inhibitorsHeLa, HL-40, MCF-7, HT-29< 10.70 - 0.88[10]

Signaling Pathway: Microtubule Disruption by Thiocolchicinoids

cluster_pathway Mechanism of Action of Thiocolchicinoids A Thiocolchicinoid B β-Tubulin A->B Binds to colchicine site C α/β-Tubulin heterodimer D Inhibition of Microtubule Polymerization C->D E Disruption of Mitotic Spindle D->E F G2/M Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Thiocolchicinoids inhibit tubulin polymerization, leading to cell death.

Experimental Protocol: General Synthesis of N-Acyl/Aroyl-deacetylthiocolchicines[5]

Starting Material: Deacetylthiocolchicine (prepared from colchicine).

  • Dissolve deacetylthiocolchicine in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add an appropriate acyl chloride or anhydride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl or N-aroyl deacetylthiocolchicine analog.

Thieno[2,3-d]pyrimidine Bioisosteres of Quinazoline Alkaloids

Application Note: Quinazoline alkaloids are a class of natural products with diverse biological activities. Their fused heterocyclic structure has been a template for the design of numerous synthetic bioactive compounds. Thieno[2,3-d]pyrimidines are considered bioisosteres of quinazolines and purines, and their derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[11][12] By mimicking the hinge-binding interactions of ATP, these compounds can effectively block signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by VEGFR-2 and PI3K.[13][14]

Quantitative Data Summary: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidines
Compound IDTarget KinaseIC50 (µM)Reference
17f VEGFR-20.23[13]
6a PI3KNanomolar range[14]
7a PI3KNanomolar range[14]

Signaling Pathway: Inhibition of VEGFR-2 Signaling by Thieno[2,3-d]pyrimidines

cluster_pathway VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Thieno[2,3-d]pyrimidine Inhibitor->VEGFR2 Inhibits kinase domain PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Thieno[2,3-d]pyrimidines block the VEGFR-2 signaling cascade.

Experimental Protocol: General Synthesis of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines[15]

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (via Gewald Reaction)

  • To a mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol, add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Recrystallize the solid from ethanol to obtain the 2-aminothiophene intermediate.

Step 2: Synthesis of 2-Aryl-thieno[2,3-d]pyrimidin-4-one Derivatives

  • Reflux a mixture of the 2-aminothiophene intermediate (1 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in dry DMF with a catalytic amount of concentrated HCl overnight.

  • Cool the reaction mixture and pour into water.

  • Collect the precipitate, wash with water, and dry to yield the thieno[2,3-d]pyrimidin-4-one derivative.

Step 3: Chlorination and Morpholine Substitution

  • Heat the thieno[2,3-d]pyrimidin-4-one derivative under reflux in neat POCl₃ for 6 hours.

  • Remove the excess POCl₃ under reduced pressure.

  • Without further purification, dissolve the crude chlorinated intermediate in a 1:1 mixture of absolute ethanol and isopropanol.

  • Add morpholine (1.2 equivalents) and reflux the mixture for 4-12 hours.

  • Cool the reaction, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the final 2-aryl-4-morpholinothieno[2,3-d]pyrimidine.

References

Direct Conversion of 2-Thiophenecarboxylic Acid to Hydrazides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the direct synthesis of 2-thiophenecarboxylic acid hydrazide, a key building block in the development of various pharmaceutical compounds, including those with antitubercular and β-adrenergic blocking activities.[1][2] The following sections outline efficient methods for this conversion, present quantitative data for comparison, and provide step-by-step protocols for laboratory execution.

Introduction

2-Thiophenecarboxylic acid hydrazide is a versatile intermediate in organic and medicinal chemistry.[3] Its derivatives have shown significant potential in drug discovery, notably in the synthesis of compounds with biological activity.[2][4][5] Traditional methods for the synthesis of carbohydrazides often involve the hydrazinolysis of corresponding esters.[1] However, more direct and efficient methods starting from the carboxylic acid have been developed, offering advantages in terms of yield and reaction conditions. This note focuses on two primary direct conversion methods: one utilizing a coupling agent-mediated approach and another involving the formation of an acid chloride intermediate.

Methods Overview

Two principal methods for the direct conversion of 2-thiophenecarboxylic acid to its hydrazide are detailed below:

  • Coupling Agent-Mediated Synthesis: This modern approach utilizes coupling agents such as dicyclohexylcarbodiimide (DCCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to facilitate the direct reaction between the carboxylic acid and hydrazine.[1] This method is often preferred for its mild reaction conditions and high yields.[1]

  • Acid Chloride Formation Followed by Hydrazinolysis: A classic and robust method that involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with hydrazine hydrate to yield the desired hydrazide.[6]

Data Presentation

The following table summarizes the quantitative data for the two primary methods described, allowing for a clear comparison of their efficiency.

MethodKey ReagentsSolventReaction TimeTemperatureYield (%)Reference
Coupling Agent-Mediated 2-Thiophenecarboxylic acid, DCCI, HOBt, Hydrazine hydrateDichloromethane, THFNot specifiedRoom Temperature87[1]
Acid Chloride Formation 2-Thiophenecarboxylic acid, Thionyl chloride, Hydrazine hydrateDichloromethane, Ether/EthanolNot specifiedCold to Room TemperatureNot specified[6]

Experimental Protocols

Protocol 1: Coupling Agent-Mediated Synthesis of 2-Thiophenecarboxylic Acid Hydrazide

This protocol is adapted from the efficient procedure described by Elshaarawy and Janiak (2011).[1] It involves the in-situ activation of the carboxylic acid followed by reaction with hydrazine.

Materials:

  • 2-Thiophenecarboxylic acid

  • Dicyclohexylcarbodiimide (DCCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Ethanol

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 2-thiophenecarboxylic acid in a suitable solvent such as dichloromethane or THF.

    • Add one equivalent of dicyclohexylcarbodiimide (DCCI) and one equivalent of 1-hydroxybenzotriazole (HOBt) to the solution.

    • Stir the mixture at room temperature. The formation of the active ester or an O-acylisourea intermediate occurs.[1]

  • Reaction with Hydrazine:

    • To the mixture from step 1, add an excess of hydrazine hydrate.

    • Continue stirring the reaction mixture at room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure 2-thiophenecarboxylic acid hydrazide as a colorless solid.[1]

Expected Outcome:

This method is reported to produce 2-thiophenecarboxylic acid hydrazide in excellent yields (around 87%).[1] The final product can be characterized by its melting point (138 °C) and spectroscopic techniques such as NMR and mass spectrometry.[1]

Protocol 2: Synthesis via Acid Chloride Formation

This protocol follows a traditional two-step process involving the formation of an acid chloride intermediate.[6]

Materials:

  • 2-Thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ether or Tetrahydrofuran (THF)

  • Ethanol or Methanol

Procedure:

  • Formation of 2-Thiophenecarbonyl Chloride:

    • Dissolve 2-thiophenecarboxylic acid in a suitable solvent like dichloromethane or DMF.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled solution, ensuring the temperature is controlled to prevent over-reaction.[6]

    • Allow the reaction to proceed until the formation of the acid chloride is complete.

  • Reaction with Hydrazine Hydrate:

    • In a separate flask, dissolve an excess of hydrazine hydrate in an alcohol solvent such as ethanol or methanol.[6]

    • Dissolve the 2-thiophenecarbonyl chloride obtained in step 1 in a suitable solvent like ether or THF.

    • Add the acid chloride solution dropwise to the hydrazine hydrate solution with stirring. The reaction is typically mild.[6]

  • Work-up and Purification:

    • After the reaction is complete, the product may precipitate out of the solution.

    • Collect the solid product by filtration.

    • Purify the product by recrystallization from a suitable solvent to obtain pure 2-thiophenecarboxylic acid hydrazide.[6]

Visualizations

The following diagrams illustrate the workflow of the described experimental protocols.

experimental_workflow_coupling cluster_activation Activation Step cluster_hydrazinolysis Hydrazinolysis cluster_workup Work-up & Purification start 2-Thiophenecarboxylic Acid in DCM/THF reagents DCCI + HOBt start->reagents Add activated_intermediate Activated Ester / O-Acylisourea Intermediate reagents->activated_intermediate Stir at RT reaction_mixture Reaction Mixture activated_intermediate->reaction_mixture hydrazine Hydrazine Hydrate hydrazine->reaction_mixture Add filtration Filter DCU reaction_mixture->filtration wash Wash with NaHCO3 filtration->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure 2-Thiophenecarboxylic Acid Hydrazide recrystallize->product

Caption: Workflow for Coupling Agent-Mediated Synthesis.

experimental_workflow_acid_chloride cluster_acid_chloride_formation Acid Chloride Formation cluster_hydrazinolysis_ac Hydrazinolysis cluster_workup_ac Work-up & Purification start_acid 2-Thiophenecarboxylic Acid in DCM/DMF thionyl_chloride Thionyl Chloride (SOCl2) start_acid->thionyl_chloride Add dropwise (cold) acid_chloride 2-Thiophenecarbonyl Chloride thionyl_chloride->acid_chloride reaction_mixture_ac Reaction Mixture acid_chloride->reaction_mixture_ac Add dropwise hydrazine_sol Hydrazine Hydrate in Ethanol/Methanol hydrazine_sol->reaction_mixture_ac filtration_ac Filter Product reaction_mixture_ac->filtration_ac recrystallize_ac Recrystallize filtration_ac->recrystallize_ac product_ac Pure 2-Thiophenecarboxylic Acid Hydrazide recrystallize_ac->product_ac

Caption: Workflow for Synthesis via Acid Chloride Formation.

Conclusion

The direct conversion of 2-thiophenecarboxylic acid to its hydrazide can be achieved efficiently through either a coupling agent-mediated pathway or by forming an acid chloride intermediate. The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis. The protocols and data provided herein serve as a comprehensive guide for researchers in the successful synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols: Acylation of Thiophene Using Protic Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation of thiophene is a cornerstone of electrophilic aromatic substitution, yielding key intermediates like 2-acetylthiophene, which are pivotal in the synthesis of pharmaceuticals and fine chemicals.[1] Traditional methods often employ stoichiometric amounts of Lewis acids, such as aluminum chloride, leading to significant environmental concerns due to the generation of toxic waste and difficulties in catalyst separation.[1][2] This has spurred research into more sustainable alternatives, with protic acid catalysts, particularly solid acids, emerging as highly efficient, recoverable, and environmentally benign options.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the acylation of thiophene using various protic acid catalysts. The information is intended to guide researchers in selecting optimal catalytic systems and reaction conditions for their specific needs.

Data Presentation: Comparative Performance of Protic Acid Catalysts

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of thiophene acylation. The following table summarizes quantitative data from various studies, offering a clear comparison of different protic acid catalytic systems.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[1][2]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[1][3]
SiO₂-5% H₃PO₄Acetic AnhydrideHigh ActivityHigh Selectivity for 2-acetylthiopheneNot specified
85% Phosphoric AcidAcetic Anhydride-94Not specified[4]
85% Phosphoric AcidAcetic Anhydride-74–7970-75°C (initial), reflux for 2h[5]
Sulfuric Acid-Acetic Anhydride ComplexAcetic Anhydride--0-100°C[6]
Strong Protic Acid ResinAcetic AnhydrideHigh ConversionHigh YieldShorter reaction times (21h)[4]
Glauconite (activated)Acetic Anhydride66-Reflux for 5h[7]
Zinc ChlorideAcetic Anhydride-68120-125°C for 4h[8]

Reaction Mechanism and Regioselectivity

The acylation of thiophene is an electrophilic aromatic substitution reaction. The protic acid catalyst activates the acylating agent (e.g., acetic anhydride) to form a highly electrophilic acylium ion. The nucleophilic π-electron system of the thiophene ring then attacks this electrophile.

The reaction exhibits high regioselectivity, with acylation occurring preferentially at the 2-position of the thiophene ring.[9] This is because the carbocation intermediate formed by attack at the 2-position is more stable due to a greater number of resonance structures, which delocalize the positive charge more effectively compared to the intermediate formed by attack at the 3-position.[9]

G cluster_activation Catalyst Activation of Acylating Agent cluster_substitution Electrophilic Substitution Acetic_Anhydride Acetic Anhydride (CH₃CO)₂O Acylium_Ion Acylium Ion [CH₃CO]⁺ Acetic_Anhydride->Acylium_Ion + H⁺ Protic_Acid Protic Acid (H⁺) Thiophene Thiophene Acylium_Ion->Thiophene Intermediate_2 Resonance-Stabilized Intermediate (Attack at C2) Thiophene->Intermediate_2 Electrophilic Attack Intermediate_3 Intermediate (Attack at C3) Thiophene->Intermediate_3 Minor Pathway 2_Acetylthiophene 2-Acetylthiophene Intermediate_2->2_Acetylthiophene - H⁺

Caption: Mechanism of Protic Acid-Catalyzed Thiophene Acylation.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of scientific findings. The following sections provide experimental protocols for key protic acid catalytic systems.

Protocol 1: Acylation using Hβ Zeolite (Solid Acid Catalyst)

This protocol is adapted from studies demonstrating high conversion and yield using Hβ zeolite.[2]

Materials:

  • Thiophene (8.4 g, 0.1 mol)

  • Acetic Anhydride (30.6 g, 0.3 mol)

  • Hβ Zeolite catalyst (1.17 g)

  • 50 ml round-bottomed flask

  • Condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Set up the reaction apparatus consisting of a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer.

  • Introduce 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride into the flask.[1]

  • Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.

  • Commence magnetic stirring and heat the mixture in a water bath to the desired reaction temperature (e.g., 60°C).[2]

  • Maintain the reaction at this temperature for the specified duration (e.g., 2 hours).[1]

  • Monitor the progress of the reaction periodically by taking small samples and analyzing them by Gas Chromatography (GC).[2]

Work-up and Catalyst Recovery:

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid Hβ zeolite catalyst can be recovered by simple filtration.[1]

  • The recovered catalyst can be washed, dried, and calcined for regeneration and reuse.[2]

  • The liquid product mixture, containing 2-acetylthiophene, can be purified by distillation.

Protocol 2: Acylation using 85% Phosphoric Acid

This protocol is based on a well-established method using a common and inexpensive protic acid.[5]

Materials:

  • Thiophene (168 g, 2.0 mol)

  • 95% Acetic Anhydride (107 g, 1.0 mol)

  • 85% Phosphoric Acid (10 g, 6 ml)

  • 500 ml three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Cold water bath

Procedure:

  • In a 500 ml three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 168 g (2.0 mol) of thiophene and 107 g (1.0 mol) of 95% acetic anhydride.[5]

  • Heat the solution to 70–75°C.

  • Remove the heat source and add 10 g (6 ml) of 85% phosphoric acid with stirring.

  • An exothermic reaction will occur within 2–3 minutes. Use a cold water bath to control the reaction and maintain the temperature.[5]

  • Once the initial exothermic reaction subsides (typically within a few minutes), apply heat again and reflux the mixture for a total of 2 hours.[5]

Work-up:

  • After reflux, cool the reaction mixture.

  • Wash the cooled mixture successively with one 250-ml portion of water and two 100-ml portions of 5% sodium carbonate solution.[5]

  • The organic layer is then separated and purified, typically by distillation, to yield 2-acetylthiophene.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the acylation of thiophene using a solid protic acid catalyst, including reaction, monitoring, and product/catalyst recovery stages.

G start Start setup Reaction Setup (Flask, Condenser, Stirrer) start->setup reagents Add Reactants (Thiophene, Acetic Anhydride) setup->reagents catalyst Add Protic Acid Catalyst reagents->catalyst reaction Heat and Stir (e.g., 60°C, 2h) catalyst->reaction monitor Monitor Reaction (e.g., GC Analysis) reaction->monitor completion_check Reaction Complete? monitor->completion_check completion_check->reaction No cool Cool to Room Temperature completion_check->cool Yes filtration Filtration cool->filtration catalyst_out Solid Catalyst filtration->catalyst_out Solid Phase product_mixture Liquid Product Mixture filtration->product_mixture Liquid Phase catalyst_regen Catalyst Regeneration (Wash, Dry, Calcine) catalyst_out->catalyst_regen purification Product Purification (e.g., Distillation) product_mixture->purification reuse Reuse Catalyst catalyst_regen->reuse end End reuse->end final_product Pure 2-Acetylthiophene purification->final_product final_product->end

Caption: General workflow for thiophene acylation with a solid acid catalyst.

Conclusion

The use of protic acids, especially heterogeneous solid acid catalysts like Hβ zeolite, offers a highly efficient, selective, and sustainable route for the acylation of thiophene. These methods provide high yields of the desired 2-acetylthiophene while simplifying product purification and enabling catalyst recycling, addressing many of the drawbacks associated with traditional Lewis acid-catalyzed processes. The provided protocols and data serve as a valuable resource for researchers aiming to develop and optimize green and efficient syntheses of important thiophene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid.

Synthesis Workflow Overview

The synthesis of this compound is typically achieved through a three-step process:

  • Gewald Synthesis: Formation of the thiophene ring to produce Ethyl 2-amino-5-methylthiophene-3-carboxylate.

  • Paal-Knorr Pyrrole Synthesis: Cyclization of the aminothiophene with a 1,4-dicarbonyl surrogate to form the pyrrole ring.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Synthesis_Workflow Start Propionaldehyde, Ethyl Cyanoacetate, Sulfur Step1 Step 1: Gewald Synthesis Start->Step1 Intermediate1 Ethyl 2-amino-5-methyl- thiophene-3-carboxylate Step1->Intermediate1 Step2 Step 2: Paal-Knorr Pyrrole Synthesis Intermediate1->Step2 Intermediate2 Ethyl 5-methyl-2-(1H-pyrrol-1-yl)- thiophene-3-carboxylate Step2->Intermediate2 Dicarbonyl 2,5-Dimethoxytetrahydrofuran or 2,5-Hexanedione Dicarbonyl->Step2 Step3 Step 3: Saponification Intermediate2->Step3 FinalProduct 5-Methyl-2-pyrrol-1-yl- thiophene-3-carboxylic acid Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Step 1: Gewald Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate

This one-pot, multi-component reaction is an efficient method for synthesizing the key aminothiophene intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Gewald reaction?

A1: The Gewald reaction begins with a Knoevenagel condensation between the aldehyde (propionaldehyde) and the active methylene compound (ethyl cyanoacetate). This is followed by the addition of elemental sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[1]

Q2: My Gewald reaction yield is low. What are the common causes?

A2: Low yields can result from several factors:

  • Inefficient Knoevenagel Condensation: Ensure your base catalyst (e.g., morpholine, diethylamine) is active and used in the correct amount.

  • Poor Sulfur Solubility: The reaction is heterogeneous. Vigorous stirring and appropriate temperatures are necessary to facilitate the reaction with sulfur.

  • Suboptimal Temperature: The reaction typically requires gentle heating (45-50°C). Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause side reactions.

  • Side Reactions: Polysulfide formation and other side reactions can occur.[2][3]

Q3: What are common side reactions and how can they be minimized?

A3: The primary side reactions involve the formation of complex polysulfides and byproducts from the self-condensation of starting materials.[2][3] To minimize these, ensure a stoichiometric balance of reactants and maintain the recommended reaction temperature. A slow, controlled addition of the aldehyde can also be beneficial.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive base catalystUse a fresh bottle of amine catalyst (e.g., morpholine).
Low reaction temperatureGradually increase the temperature to the optimal range of 45-50°C.
Poor mixingIncrease the stirring rate to ensure proper suspension of elemental sulfur.
Oily/Tarry Crude Product Reaction temperature too highReduce the temperature and monitor for exotherms during aldehyde addition.
Impure starting materialsEnsure the purity of propionaldehyde and ethyl cyanoacetate.
Difficulty in Product Crystallization Residual solvent or impuritiesAfter aqueous work-up, ensure the organic layer is thoroughly dried. If necessary, purify the crude product via column chromatography before attempting crystallization.
Experimental Protocol: Gewald Synthesis
Parameter Value Notes
Reactants Propionaldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Sulfur (1.0 eq)
Catalyst Morpholine (0.5-1.0 eq)Diethylamine can also be used.
Solvent Ethanol or Methanol
Temperature 45-50°C
Reaction Time 2-4 hoursMonitor by TLC.
Work-up Cool reaction mixture, precipitate with cold water, filter solid.The crude product can be recrystallized from ethanol.
Typical Yield 60-85%

Step 2: Paal-Knorr Synthesis of Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

This step involves the reaction of the primary amino group of the thiophene intermediate with a 1,4-dicarbonyl compound or its equivalent to form the pyrrole ring.

Frequently Asked Questions (FAQs)

Q1: What are the best 1,4-dicarbonyl surrogates for this reaction?

A1: 2,5-Dimethoxytetrahydrofuran is a common and effective surrogate for succinaldehyde, leading to an N-substituted pyrrole.[4][5][6] It hydrolyzes in situ under acidic conditions to form the required 1,4-dicarbonyl. 2,5-Hexanedione can also be used to generate a 2,5-dimethyl-substituted pyrrole ring.

Q2: My reaction is sluggish or incomplete. How can I improve the conversion rate?

A2: Incomplete reactions are a common issue in Paal-Knorr synthesis.[7][8]

  • Catalyst: The reaction is acid-catalyzed. While traditionally carried out in glacial acetic acid, other catalysts like iodine, iron(III) chloride, or silica sulfuric acid can be effective.[4][9][10] Ensure the catalyst is not deactivated.

  • Temperature: Gentle heating is often required. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[5][8]

  • Reactant Reactivity: The nucleophilicity of the aminothiophene can be lower than simple anilines. A slight excess of the dicarbonyl surrogate and sufficient reaction time are important.

Q3: I am observing a significant amount of a furan byproduct. How can I prevent this?

A3: Furan formation is the most common side reaction, occurring when the 1,4-dicarbonyl self-condenses under acidic conditions without involving the amine.[8][11] This is particularly problematic at low pH (<3). To minimize furan byproducts, maintain weakly acidic conditions (e.g., using acetic acid instead of strong mineral acids) and consider using a slight excess of the aminothiophene to favor the desired reaction pathway.[7][12]

Q4: My crude product is a dark, tarry material. What is the cause?

A4: The formation of dark, tarry substances often indicates polymerization of the starting materials or the pyrrole product, which can be sensitive to highly acidic conditions or high temperatures.[8] Use a milder acid catalyst, lower the reaction temperature, and shorten the reaction time if possible.

Troubleshooting Guide

Paal_Knorr_Troubleshooting Start Low Yield in Paal-Knorr Reaction Check_Catalyst Is the acid catalyst appropriate and active? (e.g., glacial acetic acid) Start->Check_Catalyst Check_Temp Is the temperature optimal? (Not too high to cause degradation) Check_Catalyst->Check_Temp Yes Solution_Catalyst Use a milder catalyst (e.g., I₂, FeCl₃) or heterogeneous acid catalyst. Check_Catalyst->Solution_Catalyst No Check_Byproduct Is a furan byproduct observed on TLC/GC-MS? Check_Temp->Check_Byproduct Yes Solution_Temp Consider microwave irradiation for shorter times and better yields. Check_Temp->Solution_Temp No Solution_Byproduct Reduce acidity (avoid pH < 3). Use a slight excess of aminothiophene. Check_Byproduct->Solution_Byproduct Yes Solution_Reactivity Increase reaction time or use a slight excess of the 1,4-dicarbonyl surrogate. Check_Byproduct->Solution_Reactivity No

Caption: Troubleshooting workflow for low yields in the Paal-Knorr synthesis step.

Experimental Protocol: Paal-Knorr Synthesis
Parameter Value Notes
Reactants Ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1-1.2 eq)
Catalyst/Solvent Glacial Acetic AcidCan be used as both catalyst and solvent.[13]
Temperature Reflux (e.g., 110-120°C)For microwave, 80-100°C is common.[14]
Reaction Time 1-3 hoursMonitor by TLC. Microwave reactions can be much faster (5-15 min).[4][14]
Work-up Cool, dilute with an organic solvent (e.g., ethyl acetate), wash with aqueous NaHCO₃ solution, then brine. Dry and concentrate.
Purification Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient)
Typical Yield 70-95%[4][5]

Step 3: Saponification to Final Product

The final step is the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for saponification of a heteroaromatic ester?

A1: Saponification is typically performed by heating the ester with an excess of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixture of an organic solvent (like THF, methanol, or ethanol) and water.[15][16] The reaction is usually driven to completion by the irreversible deprotonation of the initially formed carboxylic acid.[17]

Q2: My hydrolysis reaction is not going to completion. What can I do?

A2: Incomplete hydrolysis can be due to:

  • Insufficient Base: Use a significant excess of the base (e.g., 5-10 equivalents) to ensure the reaction goes to completion.[15]

  • Steric Hindrance: The ester group on the substituted thiophene may be sterically hindered. Increase the reaction temperature and/or time.

  • Poor Solubility: Ensure the ester is fully dissolved in the solvent system. A co-solvent like THF is often used to solubilize the organic starting material in the aqueous base.[15]

Q3: How do I isolate the final carboxylic acid product after the reaction?

A3: After the reaction is complete (as monitored by TLC), the mixture is cooled and the organic solvent is typically removed under reduced pressure. The remaining aqueous solution is then carefully acidified with a strong acid (e.g., 1N HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate. The solid product can then be collected by filtration.[15][18]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient base or reaction timeIncrease the equivalents of base (e.g., LiOH, NaOH) to 5-10 eq. and prolong the reflux time.
Poor solubility of the esterUse a co-solvent system like THF/water or Methanol/water to ensure homogeneity.[15]
Low Recovery of Product Product is soluble in the acidic aqueous solutionAfter acidification, cool the mixture in an ice bath to maximize precipitation before filtration. If the product remains in solution, perform an extraction with an organic solvent like ethyl acetate.
Incomplete acidificationCheck the pH with pH paper to ensure it is sufficiently acidic (~2-3) to fully protonate the carboxylate.
Experimental Protocol: Saponification
Parameter Value Notes
Reactant Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate (1.0 eq)
Base LiOH·H₂O or NaOH (5-10 eq)LiOH is often preferred for its high reactivity in THF/water systems.[15]
Solvent THF/Water (e.g., 3:1) or Methanol/Water
Temperature Room temperature to Reflux (e.g., 60-80°C)Heating is generally required.
Reaction Time 4-16 hoursMonitor by TLC until starting material is consumed.
Work-up Cool, remove organic solvent in vacuo. Dilute with water, acidify with 1N HCl to pH ~2-3.
Purification Collect precipitate by filtration, wash with cold water, and dry. Recrystallization if necessary.
Typical Yield >90%[15]

References

Technical Support Center: Purification of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: this compound is a heterocyclic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol .[1] It is expected to be a solid at room temperature, given that similar thiophene carboxylic acids are crystalline.[2][3][4] As a carboxylic acid, it is acidic and will react with bases to form salts.

Q2: What are the most common impurities I might encounter?

A2: Common impurities can include unreacted starting materials from the synthesis, by-products from side reactions, and residual solvents. For instance, if synthesized from a thiophene precursor and an acid anhydride or chloride, these reagents could be present in the crude product.[5] Oxidative dimerization products may also be present, as is common with compounds containing thiol-like groups, though the thiophene sulfur is less susceptible to this than a free thiol.[6]

Q3: What is the general strategy for purifying this compound?

A3: A typical purification strategy involves an initial workup using acid-base extraction to isolate the acidic product from neutral and basic impurities.[7][8] This is often followed by recrystallization to remove closely related impurities and achieve high purity. For challenging separations, column chromatography can be employed.[5]

Q4: How can I monitor the purity of my compound during purification?

A4: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of a reaction and the purity of fractions during chromatography.[9] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative purity analysis.[10][11] ¹H-NMR spectroscopy is also a powerful tool to assess purity and confirm the structure of the final product.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield after acid-base extraction.

  • Q: I seem to be losing a lot of my product during the acid-base extraction. What could be the cause?

    • A: Several factors could contribute to low yield. Incomplete extraction into the aqueous basic layer is one possibility. Ensure you are using a sufficiently concentrated base (e.g., 1-2 M NaOH) and that the mixture is shaken thoroughly to allow for complete salt formation. The solubility of the carboxylate salt in the aqueous phase is crucial; if the salt is not fully soluble, it may remain in the organic layer.[7][12] Another potential issue is incomplete precipitation upon acidification. After extracting the basic aqueous layer, ensure it is cooled (e.g., in an ice bath) before and during acidification with an acid like HCl. Check the pH with litmus paper to confirm it is acidic.[8]

Problem 2: The compound does not crystallize.

  • Q: I have isolated the crude product, but it is an oil and will not crystallize. What should I do?

    • A: Oiling out during crystallization is a common problem, often caused by the presence of impurities or the use of an inappropriate solvent. First, ensure your product is reasonably pure by running a TLC or ¹H-NMR. If significant impurities are present, consider another purification step like column chromatography before attempting crystallization again. If the product is relatively pure, the issue may be the solvent system. You may need to screen a variety of solvents or solvent mixtures. Trying to dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) until turbidity persists can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.

Problem 3: Purity does not improve after recrystallization.

  • Q: I have recrystallized my product multiple times, but the purity is not improving according to TLC/HPLC analysis. Why?

    • A: If recrystallization is not effective, it is likely that the impurities have very similar solubility properties to your desired compound. In this case, an alternative purification technique is necessary. Column chromatography is often the next best step, as it separates compounds based on their differential adsorption to the stationary phase, not just solubility.[5]

Problem 4: The compound appears to be degrading on the silica gel column.

  • Q: When I run a column, I see streaking on the TLC plates and get a low recovery of my desired product. What is happening?

    • A: Carboxylic acids can sometimes be problematic in silica gel chromatography as they can strongly adsorb to the acidic silica, leading to poor separation and recovery. To mitigate this, you can add a small amount of acetic acid (e.g., 0.5-1%) to the eluent. This helps to keep the carboxylic acid protonated and reduces its interaction with the silica gel, resulting in better peak shapes and improved recovery.

Experimental Protocols

1. Acid-Base Extraction Protocol

  • Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your carboxylic acid.[7]

  • Drain the lower organic layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Transfer the aqueous layer to a beaker and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with litmus paper). Your product should precipitate out as a solid.[8]

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

2. Recrystallization Protocol

  • Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once crystallization at room temperature is complete, you can place the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

3. Column Chromatography Protocol

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Common Solvents for Recrystallization and Chromatography

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Non-polar, good for initial elution in chromatography.
Dichloromethane403.1Good for extraction and as a solvent in chromatography.
Ethyl Acetate774.4Medium polarity, common eluent in chromatography.
Acetone565.1Can be used for recrystallization.
Ethanol784.3Polar solvent, can be used in recrystallization mixtures.
Water10010.2Used in extractions and for recrystallizing salts.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_extraction Acid-Base Extraction cluster_purification Final Purification cluster_end Final Product Crude Crude Product (mixture of acid, neutral, and basic impurities) Extraction 1. Dissolve in Organic Solvent 2. Extract with aq. NaOH 3. Separate Layers Crude->Extraction Acidification Acidify Aqueous Layer with HCl to precipitate product Extraction->Acidification Aqueous Layer (contains product salt) Recrystallization Recrystallization Acidification->Recrystallization Isolated Solid Chromatography Column Chromatography (if needed) Recrystallization->Chromatography Insufficient Purity Pure_Product Pure Compound Recrystallization->Pure_Product High Purity Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Crude Product Isolated Purity_Check Check Purity (TLC/NMR) Start->Purity_Check Is_Pure Purity Acceptable? Purity_Check->Is_Pure Purification_Method Choose Purification Method Is_Pure->Purification_Method No End_Pure Pure Product Obtained Is_Pure->End_Pure Yes Recrystallize Attempt Recrystallization Purification_Method->Recrystallize Crystalline Solid Column Perform Column Chromatography Purification_Method->Column Oily or Complex Mixture Success_Crystallization Successful Crystallization? Recrystallize->Success_Crystallization Success_Column Purity Improved? Column->Success_Column Success_Crystallization->Column No, Impurities Remain Success_Crystallization->End_Pure Yes Oiling_Out Product 'Oiled Out' Success_Crystallization->Oiling_Out No, Oiled Out Success_Column->End_Pure Yes End_Impure Further Characterization Needed Success_Column->End_Impure No Change_Solvent Change Solvent/Solvent System Oiling_Out->Change_Solvent Change_Solvent->Recrystallize

Caption: Troubleshooting decision tree for the purification of an organic compound.

References

Technical Support Center: Optimizing Pyrrole Substitution on Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrole-substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this important synthetic transformation.

Troubleshooting Guide

Cross-coupling reactions for the synthesis of bi-heteroaryl compounds can be sensitive to various parameters. The following table outlines common issues encountered during the substitution of pyrrole onto a thiophene ring, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates. 3. Incorrect Base: The base may not be strong enough or may be sterically hindered. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 5. Poor Quality Reagents: Starting materials or solvents may be impure or contain water.1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for improved stability. 2. For Suzuki-Miyaura coupling, ligands such as PPh₃ or dppf are commonly used. For more challenging couplings, consider Buchwald-type ligands.[1] 3. For Suzuki-Miyaura, K₂CO₃ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and dry. 4. Increase the reaction temperature in increments of 10 °C. Typical temperatures for Suzuki-Miyaura coupling are in the range of 80-110 °C.[2] 5. Ensure all reagents are pure and solvents are anhydrous. Degas the solvent to remove dissolved oxygen.
Side Product Formation 1. Homocoupling: Formation of pyrrole-pyrrole or thiophene-thiophene dimers. 2. Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid is protonated and removed from the catalytic cycle.[3] 3. Polysubstitution: Multiple pyrrole units are added to the thiophene ring.1. Lower the catalyst loading. Ensure slow addition of the boronic acid or ester. 2. Use a stronger, non-aqueous base like K₃PO₄. Ensure the reaction is strictly anhydrous. 3. Use a protecting group on the pyrrole nitrogen (e.g., Boc) to moderate its reactivity. Use a stoichiometric amount of the limiting reagent.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have degraded over the course of the reaction.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 2. Add a second portion of the catalyst and ligand to the reaction mixture.
Difficulty in Product Purification 1. Residual Palladium: The final product may be contaminated with palladium. 2. Boronic Acid Residues: Unreacted boronic acid and its byproducts can be difficult to remove.1. Treat the crude product with a palladium scavenger. Pass the product through a plug of silica gel or celite. 2. Perform an aqueous workup with a mild base (e.g., NaHCO₃) to remove boronic acid residues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling pyrrole and thiophene?

A1: The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and versatile methods for forming a C-C bond between a pyrrole and a thiophene ring.[3][4] This reaction typically involves the coupling of a halo-thiophene (e.g., 2-bromothiophene) with a pyrroleboronic acid or ester in the presence of a palladium catalyst and a base.

Q2: Which palladium catalyst and ligand should I choose for a Suzuki-Miyaura coupling of pyrrole and thiophene?

A2: A common and effective catalyst system is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂].[3][4] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is also frequently used.[5] The choice of ligand is crucial, and dppf often gives good results in terms of yield and selectivity. For more challenging substrates, specialized Buchwald ligands may be necessary.[1]

Q3: What are the optimal reaction conditions for a Suzuki-Miyaura coupling of pyrrole and thiophene?

A3: Optimal conditions can vary depending on the specific substrates. However, a good starting point is to use Pd(dppf)Cl₂ (5-10 mol%) as the catalyst, K₂CO₃ or Cs₂CO₃ (2 equivalents) as the base, and a mixture of an organic solvent and water (e.g., DME/H₂O or dioxane/H₂O in a 4:1 ratio) as the solvent system.[3][4][5] The reaction is typically heated to 80-90 °C for 2-5 hours.[3][5]

Q4: I am observing significant protodeboronation of my pyrroleboronic acid. How can I prevent this?

A4: Protodeboronation is a common side reaction, especially with electron-rich heteroaryl boronic acids.[3] To minimize this, ensure your reaction is carried out under strictly anhydrous conditions until the aqueous workup. Using a non-aqueous base such as potassium phosphate (K₃PO₄) can also be beneficial. Protecting the pyrrole nitrogen with an electron-withdrawing group like Boc can also reduce the rate of protodeboronation.

Q5: Can I perform a direct N-arylation of pyrrole with a halothiophene?

A5: Yes, a direct N-arylation can be achieved through a Buchwald-Hartwig amination. This reaction couples the N-H bond of pyrrole with a halo-thiophene in the presence of a palladium catalyst, a phosphine ligand, and a strong base (e.g., sodium tert-butoxide). This method is an excellent alternative for forming a C-N bond between the two heterocycles. Optimization of the ligand and base is often necessary for high yields.[6][7]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of 2-Bromothiophene with N-Boc-2-pyrroleboronic Acid

This protocol is a representative example for the synthesis of N-Boc-2-(thiophen-2-yl)pyrrole.

Materials:

  • 2-Bromothiophene

  • 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromothiophene (1.0 mmol, 1 equivalent), 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (1.2 mmol, 1.2 equivalents), potassium carbonate (2.0 mmol, 2.0 equivalents), and [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%).

  • Add anhydrous 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 2-Bromothiophene - N-Boc-2-pyrroleboronic acid - K2CO3 - Pd(dppf)Cl2 solvent Add Solvents: - Anhydrous DME - Degassed Water start->solvent heat Heat to 80°C (2-4 hours) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup: - Ethyl Acetate - NaHCO3 (aq) - Brine cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

troubleshooting_pathway cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Product Yield? catalyst Check Catalyst Activity - Use fresh catalyst - Consider a pre-catalyst start->catalyst Yes base Evaluate Base - Ensure base is dry and strong enough start->base Yes homocoupling Homocoupling? - Lower catalyst loading start->homocoupling Yes end_node Improved Yield start->end_node No ligand Optimize Ligand - Try alternative phosphine ligands catalyst->ligand ligand->end_node temp Increase Temperature - Incrementally raise by 10°C base->temp solvents Check Solvents - Use anhydrous and degassed solvents temp->solvents solvents->end_node protodeboronation Protodeboronation? - Use anhydrous conditions - Consider a non-aqueous base homocoupling->protodeboronation protodeboronation->end_node

Caption: Troubleshooting decision pathway for low yield.

References

Overcoming side product formation in thiophene acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of thiophene. Our aim is to help you overcome common challenges, particularly the formation of unwanted side products, and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with potential causes and recommended solutions.

Issue 1: Low or No Conversion of Thiophene

  • Question: My thiophene acylation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in thiophene acylation can stem from several factors, primarily related to the catalyst and reaction conditions.

    • Inactive Catalyst: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture, which can lead to deactivation.[1] Solid acid catalysts, such as zeolites, also require proper activation to ensure their catalytic sites are available.[1]

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. For solid acid catalysts like Hβ zeolite, proper activation, typically involving calcination at high temperatures (e.g., 550°C for 4 hours), is crucial to remove adsorbed water.[1]

    • Insufficient Catalyst Amount: The quantity of the catalyst directly impacts the reaction rate and overall conversion.[1]

      • Solution: Increase the catalyst loading. Studies have demonstrated that thiophene conversion increases with the amount of catalyst used.[1]

    • Low Reaction Temperature: The reaction temperature significantly influences the reaction rate.

      • Solution: Increase the reaction temperature. For instance, when using Hβ zeolite and acetic anhydride, raising the temperature from 40°C to 60°C can dramatically increase the reaction rate and lead to complete conversion.[1]

    • Suboptimal Reactant Ratio: The molar ratio of thiophene to the acylating agent is a critical parameter.

      • Solution: Using an excess of the acylating agent can drive the reaction forward. A thiophene to acetic anhydride molar ratio of 1:3 has proven optimal in some cases. Conversely, to minimize diacylation, an excess of thiophene is recommended.[1]

Issue 2: Significant Formation of Tar-Like Material

  • Question: My reaction is producing a significant amount of dark, tar-like material, and the yield of the desired 2-acetylthiophene is low. What is causing this and how can I prevent it?

  • Answer: The formation of tar or resin-like substances is a common issue in Friedel-Crafts reactions, especially with reactive substrates like thiophene, and is often due to polymerization under harsh acidic conditions.[1]

    • Strong Lewis Acid Catalysts: Potent Lewis acids such as AlCl₃ are known to cause polymerization and resinification of thiophene.[1][2]

      • Solution: Switch to a milder Lewis acid catalyst like zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[1][3] Alternatively, solid acid catalysts such as zeolites (e.g., Hβ, HZSM-5) or acidic resins (e.g., Amberlyst 15) are greener options that are easily recoverable and can lead to high product selectivity.[3][4]

    • Excessively High Reaction Temperature: While higher temperatures can increase the conversion rate, they can also promote tar formation and decrease selectivity.[1]

      • Solution: Optimize the reaction temperature to find a balance that favors the formation of the desired product without significant polymerization.

    • Rapid Reagent Addition: The fast addition of the acylating agent can create localized high concentrations and exothermic conditions, promoting side reactions.[1]

      • Solution: Add the acylating agent slowly to the mixture of thiophene and catalyst to maintain better control over the reaction rate and temperature.[1]

Issue 3: Formation of Isomeric Side Products (3-Acetylthiophene)

  • Question: I am observing a mixture of 2-acetylthiophene and 3-acetylthiophene in my product. How can I improve the regioselectivity for the 2-position?

  • Answer: Friedel-Crafts acylation of thiophene shows a strong preference for substitution at the 2-position due to the greater stabilization of the reaction intermediate.[5][6][7] However, certain conditions can lead to the formation of the 3-isomer.

    • High Reaction Temperatures: Higher temperatures can sometimes decrease the selectivity of the reaction.

      • Solution: Lowering the reaction temperature can enhance the selectivity for 2-acylation.

    • Catalyst Choice: The nature of the catalyst can influence the product distribution.

      • Solution: While most catalysts favor the 2-position, it is advisable to screen different catalysts to optimize selectivity for your specific substrate and conditions.

Issue 4: Formation of Diacylated Side Products

  • Question: My product mixture contains diacylated thiophenes. How can I prevent this?

  • Answer: Diacylation occurs when a second acyl group is introduced onto the thiophene ring. Although the first acyl group is deactivating, diacylation can still occur under certain conditions.[8]

    • Reactant Stoichiometry: An excess of the acylating agent can promote diacylation.

      • Solution: Use an excess of thiophene relative to the acylating agent to minimize the formation of diacylated products.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of thiophene highly regioselective for the 2-position?

A1: The high regioselectivity for the 2-position (and the equivalent 5-position) is due to the greater stability of the carbocation intermediate formed during the electrophilic attack. The intermediate resulting from attack at the C2 position can be described by three resonance structures, which delocalize the positive charge more effectively. In contrast, attack at the C3 position results in an intermediate with only two resonance structures.[5][6][7] The more stable the intermediate, the lower the activation energy for its formation, leading to the preferential formation of the 2-acylated product.[7]

Caption: Regioselectivity in thiophene acylation.

Q2: What are some greener alternatives to traditional Lewis acid catalysts like AlCl₃?

A2: Traditional Lewis acids like AlCl₃ pose several environmental and handling challenges, including high moisture sensitivity and the generation of large volumes of acidic waste.[3][4] Greener alternatives include:

  • Solid Acid Catalysts: Zeolites (e.g., Hβ, HZSM-5) and acidic resins (e.g., Amberlyst 15) are environmentally friendly options.[3][4] They are easily recoverable, reusable, and often lead to high product selectivity.[3]

  • Milder Lewis Acids: Zinc chloride (ZnCl₂) is a less aggressive Lewis acid that can catalyze the reaction effectively, often with improved yields and simpler workup procedures.[3]

  • Deep Eutectic Solvents: A deep eutectic solvent formed between choline chloride and ZnCl₂ can act as both a catalyst and a green solvent, and it can be reused multiple times.[9]

Q3: What are the most common acylating agents for thiophene acylation?

A3: The most commonly used acylating agents are acetic anhydride and acetyl chloride due to their ready availability and efficiency.[3] Other acid anhydrides and acyl halides can also be used.[3][10]

Q4: How can I purify the crude 2-acetylthiophene product?

A4: The most effective methods for purifying crude 2-acetylthiophene are vacuum distillation, column chromatography, and recrystallization.[8]

  • Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities.[8]

  • Column Chromatography: This technique is excellent for achieving high purity and is particularly effective for removing isomeric impurities like 3-acetylthiophene.[8]

  • Recrystallization: As 2-acetylthiophene has a low melting point (10-11°C), recrystallization at low temperatures can be an effective final purification step to achieve very high purity.[8]

Data Presentation

Table 1: Effect of Catalyst on Thiophene Acylation with Acetic Anhydride

CatalystThiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)Reaction ConditionsReference
Hβ Zeolite~9998.660°C, Thiophene:Ac₂O = 1:3[4]
HZSM-5LowGood60°C, Thiophene:Ac₂O = 1:3[4]
NKC-9 ResinHighPoor60°C, Thiophene:Ac₂O = 1:3[4]
C25 Zeolite96.3High80°C, 5h, Thiophene:Ac₂O = 1:2[11]
Modified C25 Zeolite99.0High80°C, 2h, Thiophene:Ac₂O = 1:2[11]

Table 2: Effect of Reaction Temperature on Thiophene Acylation using Hβ Zeolite

TemperatureThiophene Conversion (%)Time for Total ConversionReference
40°C (313 K)< 40% after 0.5h> 4 hours[4]
60°C (333 K)Total2 hours[4]
80°C (353 K)Total30 minutes[4]

Experimental Protocols

Protocol 1: Thiophene Acylation using Hβ Zeolite Catalyst

This protocol is adapted from a study on liquid-phase Friedel-Crafts acylation over solid-acid catalysts.[4]

  • Materials:

    • Thiophene (8.4 g, 0.1 mol)

    • Acetic anhydride (30.6 g, 0.3 mol)

    • Hβ Zeolite catalyst (1.17 g, pre-activated)

  • Procedure:

    • To a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene and acetic anhydride.

    • Add the fresh Hβ zeolite catalyst to the reaction mixture.

    • Heat the mixture to 60°C with continuous stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.

    • Upon completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be regenerated and reused.

    • The liquid product can be purified by distillation.

Protocol 2: Thiophene Acylation using Zinc Chloride Catalyst

This protocol is based on a patented method for the preparation of 2-acetylthiophene.[3]

  • Materials:

    • Thiophene (168 g, 2.0 mol)

    • Acetic anhydride (95%, 107 g, ~1.0 mol)

    • Molten zinc chloride (4 g)

  • Procedure:

    • In a reaction vessel equipped for heating and stirring, combine thiophene, acetic anhydride, and molten zinc chloride.

    • Heat the reaction mixture to a temperature between 94-103°C.

    • Maintain the reaction at this temperature with stirring for the desired time.

    • After the reaction is complete, cool the mixture and proceed with a standard aqueous workup to remove the catalyst and any unreacted acetic anhydride.

    • The crude product can then be purified, for example, by vacuum distillation.

Visualization

Troubleshooting_Thiophene_Acylation Start Start: Thiophene Acylation Problem Identify Primary Issue Start->Problem LowConversion Low/No Conversion Problem->LowConversion Low Yield TarFormation Tar/Polymer Formation Problem->TarFormation Dark/Tarry SideProducts Isomeric/Diacylated Products Problem->SideProducts Impure Product Cause_LowConversion Potential Causes LowConversion->Cause_LowConversion Cause_Tar Potential Causes TarFormation->Cause_Tar Cause_SideProducts Potential Causes SideProducts->Cause_SideProducts InactiveCatalyst Inactive Catalyst (Moisture Sensitive) Cause_LowConversion->InactiveCatalyst InsufficientCatalyst Insufficient Catalyst Cause_LowConversion->InsufficientCatalyst LowTemp Low Temperature Cause_LowConversion->LowTemp BadRatio Suboptimal Reactant Ratio Cause_LowConversion->BadRatio DryReagents Use Anhydrous Conditions & Activate Catalyst InactiveCatalyst->DryReagents IncreaseCatalyst Increase Catalyst Loading InsufficientCatalyst->IncreaseCatalyst IncreaseTemp Increase Reaction Temp. LowTemp->IncreaseTemp OptimizeRatio Optimize Reactant Ratio BadRatio->OptimizeRatio Solution_LowConversion Solutions DryReagents->Solution_LowConversion IncreaseCatalyst->Solution_LowConversion IncreaseTemp->Solution_LowConversion OptimizeRatio->Solution_LowConversion HarshCatalyst Harsh Lewis Acid (e.g., AlCl₃) Cause_Tar->HarshCatalyst HighTemp Excessive Temperature Cause_Tar->HighTemp FastAddition Rapid Reagent Addition Cause_Tar->FastAddition MilderCatalyst Use Milder/Solid Catalyst (e.g., ZnCl₂, Zeolite) HarshCatalyst->MilderCatalyst OptimizeTemp Optimize Temperature HighTemp->OptimizeTemp SlowAddition Slow Reagent Addition FastAddition->SlowAddition Solution_Tar Solutions MilderCatalyst->Solution_Tar OptimizeTemp->Solution_Tar SlowAddition->Solution_Tar HighTemp_SP High Temperature (for 3-isomer) Cause_SideProducts->HighTemp_SP ExcessAcyl Excess Acylating Agent (for diacylation) Cause_SideProducts->ExcessAcyl LowerTemp Lower Reaction Temp. HighTemp_SP->LowerTemp ExcessThiophene Use Excess Thiophene ExcessAcyl->ExcessThiophene Solution_SideProducts Solutions LowerTemp->Solution_SideProducts ExcessThiophene->Solution_SideProducts

Caption: Troubleshooting workflow for thiophene acylation.

References

Technical Support Center: 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid and its derivatives. The information provided is intended to help users anticipate and resolve common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, a derivative of this compound, is showing signs of degradation upon storage in solution. What are the likely causes?

A1: Derivatives of this scaffold can be susceptible to several degradation pathways. The most common causes include:

  • Oxidative Degradation: The thiophene ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[1][2]

  • Acidic Instability: The pyrrole ring is sensitive to acidic conditions and can undergo acid-catalyzed polymerization or ring-opening.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of both the pyrrole and thiophene rings.[4]

  • Hydrolysis: If your derivative is an ester or an amide, it can be susceptible to hydrolysis, which is accelerated by acidic or basic conditions.[5][6][7]

Q2: I've noticed a change in the color of my compound, both in solid state and in solution. What does this indicate?

A2: Color change is often an indicator of degradation. For compounds containing pyrrole, this can be due to the formation of colored polymers or oligomers, a process that can be catalyzed by acid or light.[3] Oxidation of the thiophene ring can also lead to colored byproducts. It is recommended to analyze the sample by HPLC to identify any new impurities.

Q3: I am performing a reaction in an acidic medium and observing significant loss of my starting material. How can I mitigate this?

A3: The pyrrole moiety is known to be unstable in strong acids.[3] To mitigate this, consider the following:

  • Use milder acidic conditions or a non-acidic catalyst if possible.

  • Keep the reaction temperature as low as possible.

  • Minimize the reaction time.

  • If applicable to your synthesis, consider protecting the pyrrole nitrogen.

Q4: Are there any specific solvents I should avoid when working with these compounds?

A4: To minimize degradation, it is advisable to use high-purity, peroxide-free solvents. Ethers like THF and dioxane can form peroxides upon storage, which can oxidize the thiophene ring. Also, be cautious with acidic solvents or impurities. When possible, use freshly distilled or purchased anhydrous solvents.

Q5: My compound is an ester derivative. What are the optimal pH conditions for storage in an aqueous buffer?

A5: For ester derivatives, hydrolysis is a primary concern.[5][6] Generally, a slightly acidic to neutral pH (around 4-6) is optimal for minimizing both acid-catalyzed and base-catalyzed hydrolysis. However, the ideal pH will depend on the specific structure of your compound. It is recommended to perform a pH stability study to determine the optimal storage conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Sample Preparation or Storage
  • Symptom: New peaks, often with different retention times, appear in the HPLC chromatogram of your sample.

  • Possible Cause: Chemical degradation.

  • Troubleshooting Steps:

    • Identify the Degradant: Use LC-MS to obtain the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Assess Environmental Factors:

      • Light: Was the sample protected from light? If not, repeat the sample preparation in the dark or using amber vials. Photodegradation is a common issue for pyrrole and thiophene compounds.[4]

      • Temperature: Was the sample exposed to high temperatures? If so, store samples at a lower temperature (e.g., 4°C or -20°C).

      • Oxygen: Was the solvent degassed? Prepare samples using degassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2]

    • Check pH: If using a buffered solution, ensure the pH is in a stable range for your compound. The pyrrole ring is particularly sensitive to acid.[3]

Issue 2: Poor Recovery or Inconsistent Results in Biological Assays
  • Symptom: The biological activity of your compound is lower than expected or varies between experiments.

  • Possible Cause: The compound is degrading in the assay medium.

  • Troubleshooting Steps:

    • Analyze Post-Incubation: After incubating your compound in the assay buffer for the duration of the experiment, re-analyze it by HPLC to check for degradation.

    • Modify Assay Conditions:

      • If degradation is observed, consider reducing the incubation time.

      • Ensure the pH of the assay buffer is compatible with your compound's stability.

      • If the assay involves redox-active components, your compound may be undergoing oxidation.

Issue 3: Difficulty in Purifying the Compound
  • Symptom: The compound degrades during column chromatography or other purification steps.

  • Possible Cause: Instability on the stationary phase or prolonged exposure to solvents.

  • Troubleshooting Steps:

    • Stationary Phase: Silica gel can be slightly acidic and may cause degradation of acid-sensitive compounds. Consider using deactivated silica or an alternative stationary phase like alumina.

    • Solvent Choice: Ensure the solvents used for purification are of high purity and free of peroxides.

    • Speed of Purification: Minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography.

Data Presentation

Table 1: Example Stability Data for a this compound Derivative
ConditionTime (hours)% Parent Compound Remaining (by HPLC)Appearance of Solution
pH 2 0100Colorless
2465Yellow tint
4842Yellow
pH 7.4 0100Colorless
2498Colorless
4897Colorless
pH 10 0100Colorless
2488Faint yellow
4875Yellow
3% H₂O₂ 0100Colorless
2455Brownish
Light Exposure 0100Colorless
2478Yellow
80°C 0100Colorless
2492Colorless

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential stability issues.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample and a solution of the compound in an 80°C oven.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with an output of 1.2 million lux hours). Keep a control sample wrapped in foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC-UV and LC-MS.

Protocol 2: HPLC-UV Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., the λmax of the parent compound).

  • Quantification: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.

Visualizations

Degradation_Pathways Parent This compound (or derivative) Oxidized Oxidized Products (e.g., Thiophene-S-oxide) Parent->Oxidized Oxidizing agents (O₂, H₂O₂) Polymerized Polymerized/Ring-Opened Products Parent->Polymerized Acid (H⁺) Hydrolyzed Hydrolysis Products (if ester/amide) Parent->Hydrolyzed H⁺ or OH⁻ Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat (Δ)

Caption: Potential degradation pathways for the core scaffold.

Stability_Workflow start Start: Stability Issue Suspected forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_ms Analyze by HPLC-UV and LC-MS forced_degradation->hplc_ms identify Identify Degradation Products and Pathways hplc_ms->identify optimize Optimize Storage/Experimental Conditions identify->optimize end End: Stable Conditions Established optimize->end

Caption: Workflow for investigating and addressing stability issues.

Troubleshooting_Flowchart rect_node rect_node start New peaks in HPLC? acid_exposed Exposed to acid? start->acid_exposed Yes no_issue No obvious degradation cause. Consider other factors. start->no_issue No light_exposed Exposed to light? acid_exposed->light_exposed No polymerization Likely acid-catalyzed polymerization of pyrrole. acid_exposed->polymerization Yes air_exposed Exposed to air/peroxides? light_exposed->air_exposed No photodegradation Likely photodegradation. light_exposed->photodegradation Yes oxidation Likely oxidation of thiophene ring. air_exposed->oxidation Yes air_exposed->no_issue No

References

Troubleshooting low bioactivity in synthesized pyrrol-thiophene analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized pyrrol-thiophene analogs that exhibit low bioactivity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and biological evaluation of pyrrol-thiophene analogs.

Question: My synthesized pyrrol-thiophene analog shows significantly lower (or no) bioactivity compared to published data. What are the potential causes?

Answer: Low bioactivity can stem from issues in the synthesis and purification stages, the compound's intrinsic properties, or the bioassay methodology itself. A systematic approach to troubleshooting is recommended.

Section 1: Synthesis and Structural Integrity

A primary reason for low bioactivity is that the synthesized compound is not the correct structure or is impure.

FAQs: Synthesis and Purity

  • Q1: My synthesis reaction (e.g., Paal-Knorr, Suzuki coupling) is resulting in a low yield or a complex mixture of byproducts. What should I check?

    • A1:

      • Purity of Starting Materials: Ensure all reactants and solvents are pure and dry, as impurities can lead to side reactions.

      • Reaction Conditions: Suboptimal temperature, time, or catalyst choice can drastically affect the outcome. For instance, in Paal-Knorr synthesis, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts over the desired pyrrole.

      • Inert Atmosphere: Many coupling reactions, like the Suzuki coupling, are sensitive to oxygen. Ensure proper inert atmosphere techniques (e.g., using argon or nitrogen) are employed.

      • Catalyst and Ligand Choice: For cross-coupling reactions, the choice of palladium catalyst and phosphine ligand is crucial and often substrate-dependent. If a standard catalyst like Pd(PPh₃)₄ is ineffective, consider catalysts with more specialized ligands (e.g., Buchwald ligands) that are effective for electron-rich or sterically hindered substrates.

  • Q2: I am observing a major byproduct in my Paal-Knorr pyrrole synthesis. What is it likely to be?

    • A2: The most common byproduct is the corresponding furan, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without involving the amine. To minimize this, ensure the reaction is not overly acidic and consider using an excess of the amine.

  • Q3: My final product appears as a dark, tarry material that is difficult to purify. What is happening?

    • A3: This often indicates polymerization of the starting materials or the product itself, which can be caused by high temperatures or highly acidic conditions. Try lowering the reaction temperature and using a milder catalyst.

  • Q4: What are the best methods for purifying pyrrol-thiophene analogs?

    • A4: The method depends on the compound's properties:

      • Column Chromatography: Silica gel chromatography is a versatile method for both solid and liquid compounds.

      • Crystallization: For solid products, recrystallization is an effective way to remove impurities. Finding the right solvent system is key.

      • Distillation: For volatile liquid analogs, distillation under reduced pressure can be effective.

Section 2: Compound Properties and Bioassay Issues

If the compound's structure and purity are confirmed, the issue may lie with its physicochemical properties or the experimental setup for bioactivity testing.

FAQs: Bioactivity and Assays

  • Q1: My compound has confirmed purity and structure, but still shows low activity in my cell-based assay (e.g., MTT assay). What could be wrong?

    • A1:

      • Poor Solubility: Pyrrol-thiophene analogs can be highly lipophilic with poor aqueous solubility. If the compound precipitates in the cell culture medium, its effective concentration will be much lower than intended. Always check for precipitation under a microscope. Consider using a small percentage of DMSO to aid solubility, but be mindful of solvent toxicity to the cells (typically keep final DMSO < 0.5%).

      • Compound Degradation: The compound may be unstable in the assay medium over the incubation period. You can assess stability using techniques like HPLC by incubating the compound in media for the duration of the assay and checking for degradation peaks.

      • Incorrect Assay Choice: The selected cell line may not express the target protein (e.g., VEGFR-2, AKT) at high enough levels, or the chosen assay may not be sensitive enough to detect the compound's effect.

      • Assay Interference: The compound itself might interfere with the assay readout. For example, in fluorescence-based assays, a compound could be autofluorescent or quench the signal. In MTT assays, compounds can sometimes chemically reduce the MTT reagent, leading to false-positive signals, or inhibit cellular reductases, leading to false negatives.

  • Q2: How can I troubleshoot my MTT assay to ensure the results are reliable?

    • A2:

      • Optimize Cell Seeding Density: The relationship between cell number and absorbance must be linear. A cell titration curve should be performed to find the optimal seeding density where this linearity holds.

      • Check for Contamination: Microbial contamination can metabolize the MTT reagent, leading to high background readings. Always check cultures for contamination.

      • Consistent Incubation Times: Ensure that incubation times with both the compound and the MTT reagent are consistent across all plates and experiments.

      • Proper Controls: Include vehicle controls (cells treated with the same concentration of solvent, e.g., DMSO, as the test compounds), positive controls (a known active compound), and blank controls (media only).

  • Q3: My compound shows low activity in a kinase inhibition assay. What are the common pitfalls?

    • A3:

      • ATP Concentration: If your compound is an ATP-competitive inhibitor, the IC50 value will be highly dependent on the ATP concentration used in the assay. Ensure the ATP concentration is at or below the Km for the enzyme to accurately determine the potency of competitive inhibitors.

      • Enzyme Activity: Use a concentration of the kinase that results in a linear reaction rate over the course of the assay.

      • Inhibitor Dilutions: Prepare fresh serial dilutions of your inhibitor for each experiment. Ensure the final DMSO concentration is consistent across all wells.

      • Assay Signal Window: The difference in signal between the positive (enzyme + substrate) and negative (no enzyme) controls should be large enough to provide a robust assay window. A low signal-to-background ratio can make it difficult to detect inhibition.

Data Presentation: Cytotoxicity of Pyrrol-Thiophene Analogs

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for selected pyrrol-thiophene and related analogs against various human cancer cell lines. These values are indicative of the compounds' cytotoxic potency.

Table 1: Cytotoxicity (IC₅₀ in µM) of Fused Thiophene Derivatives Against Cancer Cell Lines

Compound IDModificationHepG2 (Liver)PC-3 (Prostate)Reference
3b Thienopyrimidine with p-Cl-phenyl3.112.15[1]
4c Thieno[3,2-b]pyrrole with 2-Cl-5-Me-phenyl3.023.12[1]
3f Thienopyrimidine with p-OCH₃-phenyl4.307.47[1]
3g Thienopyrimidine with 3,4,5-tri-OCH₃-phenyl3.77Moderate[1]

Table 2: Cytotoxicity (IC₅₀ in µM) of Thieno[2,3-b]pyridine Derivatives Against Leukemia Cell Lines

Compound IDModificationCCRF-CEM (Sensitive)CEM/ADR5000 (Resistant)Reference
3a Phenol substituent--[2]
3b Phenol moiety2.584.49[2]
3e Thiophenol substituent--[2]

Table 3: Kinase Inhibitory Activity (IC₅₀ in µM) of Lead Compounds

Compound IDVEGFR-2 KinaseAKT KinaseReference
3b 0.1266.96[1]
4c 0.0754.60[1]

Experimental Protocols

MTT Cell Proliferation/Viability Assay

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrol-thiophene analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit the kinase activity of recombinant human VEGFR-2.

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. Kinase activity leads to ATP consumption. A luminescence-based reagent (e.g., Kinase-Glo®) is used to quantify the remaining ATP. High kinase activity results in a low luminescence signal, while effective inhibition results in a high signal.

Materials:

  • Recombinant Human VEGFR-2 (e.g., GST-tagged)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ATP solution

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Pyrrol-thiophene analog (test inhibitor)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a 1x Kinase Buffer from a concentrated stock. Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%. Dilute the VEGFR-2 enzyme to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP (at a concentration near its Km for VEGFR-2), and the substrate.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Test Wells: Add 5 µL of the diluted inhibitor solutions.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.

    • Blank (0% Activity): Add 5 µL of 1x Kinase Buffer.

  • Initiate Reaction: Add 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50 µL of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase inhibition relative to the "Positive Control" and determine the IC₅₀ value.

In Vitro AKT1 Kinase Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit the kinase activity of recombinant human AKT1.

Principle: Similar to the VEGFR-2 assay, this method quantifies the amount of ADP produced during the kinase reaction. The ADP is converted back to ATP, which then generates a luminescent signal via a luciferase reaction (e.g., using ADP-Glo™). In this case, the luminescent signal is directly proportional to kinase activity.

Materials:

  • Recombinant Human AKT1

  • Kinase Assay Buffer

  • ATP solution

  • Kinase substrate (e.g., Crosstide)

  • Pyrrol-thiophene analog (test inhibitor)

  • ADP-Glo™ Reagent & Kinase Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare reagents as described for the VEGFR-2 assay, including serial dilutions of the test inhibitor. Dilute the AKT1 enzyme to its working concentration (e.g., 2.5 ng/µL).

  • Master Mixture: Prepare a master mixture containing 1x Kinase Assay Buffer, ATP, and the Crosstide substrate.

  • Plate Setup:

    • Add 12.5 µL of the Master Mix to each well.

    • Test Wells: Add 2.5 µL of the diluted inhibitor solutions.

    • Positive Control: Add 2.5 µL of the appropriate Diluent Solution (buffer with DMSO).

    • Blank: Add 2.5 µL of the Diluent Solution.

  • Initiate Reaction: Add 10 µL of diluted AKT1 enzyme to the "Test Wells" and "Positive Control" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Incubation: Mix gently and incubate at 30°C for 45 minutes.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

  • Generate Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 30-45 minutes.

  • Read Luminescence: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase inhibition relative to the "Positive Control" and determine the IC₅₀ value.

Mandatory Visualizations

Troubleshooting & Workflow Diagrams

G cluster_0 Troubleshooting Low Bioactivity start Low Bioactivity Observed check_purity Step 1: Verify Compound Structure & Purity (NMR, MS) start->check_purity purity_fail Impure or Incorrect Structure check_purity->purity_fail Fail purity_pass Structure & Purity Confirmed check_purity->purity_pass Pass resynthesize Resynthesize / Re-purify purity_fail->resynthesize check_assay Step 2: Evaluate Bioassay purity_pass->check_assay resynthesize->check_purity solubility Check Compound Solubility in Assay Medium check_assay->solubility assay_params Review Assay Parameters (Controls, Cell Density, etc.) check_assay->assay_params target_expr Confirm Target Expression in Cell Line check_assay->target_expr optimize Optimize Assay / Reformulate Compound solubility->optimize assay_params->optimize target_expr->optimize end Bioactivity Confirmed optimize->end

Caption: A logical workflow for troubleshooting low bioactivity in synthesized analogs.

Signaling Pathway Diagrams

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK Raf-MEK-ERK Pathway PKC->RAF_MEK_ERK mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation mTOR->Proliferation Inhibitor Pyrrol-Thiophene Analog (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.

G cluster_2 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis PTEN PTEN PTEN->PIP3 Dephosphorylates Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Pyrrol-Thiophene Analog (Inhibitor) Inhibitor->AKT Inhibits

References

Technical Support Center: Enhancing Oral Bioavailability of Pyrrolidine-3-Carboxylic Acid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of pyrrolidine-3-carboxylic acid antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of pyrrolidine-3-carboxylic acid antagonists?

A1: The primary challenges stem from the inherent physicochemical properties of the pyrrolidine-3-carboxylic acid scaffold. The carboxylic acid group, while often crucial for target binding, is typically ionized at physiological pH.[1] This high polarity can lead to:

  • Poor aqueous solubility: Limiting the dissolution of the compound in gastrointestinal fluids.

  • Low membrane permeability: The charged nature of the molecule hinders its ability to cross the lipid-rich intestinal cell membranes.

  • Efflux transporter recognition: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, reducing net absorption.[2]

  • First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

Q2: What are the main strategies to overcome these bioavailability challenges?

A2: The main strategies can be broadly categorized into two approaches:

  • Formulation-based strategies: These aim to improve the dissolution and absorption of the parent drug without chemically modifying it. Key techniques include:

    • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level to enhance solubility and dissolution rate.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gut, improving drug solubilization.[3][4]

    • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to faster dissolution.

  • Chemical modification strategies: This involves altering the molecule's structure to improve its physicochemical properties. The most common approach is:

    • Prodrug Synthesis: The carboxylic acid group is temporarily masked, typically as an ester, to increase lipophilicity and membrane permeability. The prodrug is then converted back to the active parent drug in the body.

Q3: How do I choose between a formulation-based and a chemical modification approach?

A3: The choice depends on several factors, including the specific properties of your antagonist, the stage of drug development, and the desired therapeutic profile.

  • Early-stage development: Formulation strategies can be a quicker way to assess the potential of a lead compound in vivo without the need for extensive medicinal chemistry.

  • Poor solubility as the primary issue: Solid dispersions and SEDDS are particularly effective at addressing solubility limitations.

  • Poor permeability as the primary issue: A prodrug approach is often more effective at overcoming permeability barriers.

  • Combination of issues: Sometimes, a combination of approaches is necessary. For example, a prodrug could be formulated as a solid dispersion to address both permeability and solubility issues.

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption in Preclinical Animal Models
Possible Cause Troubleshooting Step Experimental Protocol
Poor aqueous solubility and slow dissolution rate. Formulate the antagonist as a solid dispersion . This can enhance the dissolution rate and improve absorption.--INVALID-LINK--
Prepare a Self-Emulsifying Drug Delivery System (SEDDS) . This can improve solubilization of the drug in the gastrointestinal tract.--INVALID-LINK--
Low intestinal permeability. Synthesize a lipophilic prodrug , for example, an ethyl ester, to mask the polar carboxylic acid group and improve passive diffusion across the intestinal epithelium.A general synthesis would involve esterification of the carboxylic acid under appropriate conditions (e.g., using ethanol and a suitable acid catalyst).
Evaluate the compound's permeability and potential for active efflux using an in vitro Caco-2 permeability assay .--INVALID-LINK--
High first-pass metabolism. Co-administer with a known inhibitor of the relevant metabolic enzymes (e.g., CYP3A4) in preclinical models to confirm the extent of metabolism. This is an investigative step and not a final formulation strategy.N/A
Efflux by transporters (e.g., P-gp). If the Caco-2 assay shows a high efflux ratio, consider co-dosing with a P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm P-gp involvement.--INVALID-LINK--
Issue 2: In Vitro Dissolution is High, but In Vivo Bioavailability Remains Low
Possible Cause Troubleshooting Step Experimental Protocol
The compound is a substrate for efflux transporters. The high concentration gradient achieved in vitro may overcome efflux, but in vivo, these transporters can significantly limit absorption. Perform a bi-directional Caco-2 assay to determine the efflux ratio.--INVALID-LINK--
High first-pass metabolism in the liver or gut wall. Even if the drug dissolves and permeates, it may be rapidly metabolized. Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions.N/A
Precipitation of the drug in the gastrointestinal tract. The supersaturated state created by a solid dispersion or SEDDS may not be stable in the complex environment of the gut, leading to precipitation before absorption can occur. Assess the precipitation of the drug from the formulation in simulated intestinal fluids.N/A

Data Presentation

The following tables provide examples of how different strategies can impact the pharmacokinetic parameters of endothelin receptor antagonists. Note that these are different compounds, but the data illustrates the general principles.

Table 1: Oral Pharmacokinetic Parameters of Different Endothelin Receptor Antagonists in Rats

CompoundClass/ScaffoldOral Bioavailability (F%)Cmax (ng/mL)Tmax (h)Reference
A-308165 Pyrrolidine-3-carboxylic acid24%N/AN/A[5]
A-192621 Pyrrolidine-3-carboxylic acidPromising PK profileN/AN/A[6]
Bosentan Pyrimidine sulfonamide~50% (in humans)N/AN/AN/A
Macitentan Pyrimidine sulfonamideGood oral absorption19% lower for tablet vs. capsule8[7]
Aprocitentan Tetrazolyl-pyrimidineGood oral absorptionN/AN/A[8]

N/A: Not available in the cited sources.

Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs (Illustrative Examples)

DrugFormulationKey FindingReference
Clopidogrel Napadisilate Solid Dispersion vs. Solid SMEDDSSolid dispersion showed significantly improved oral bioavailability compared to solid SMEDDS.[9]
Ezetimibe Solid SNEDDS vs. Solid DispersionSolvent evaporated solid dispersion showed slightly higher AUC than solid SNEDDS.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Materials: Pyrrolidine-3-carboxylic acid antagonist, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Dissolve the antagonist and the polymer carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).

    • Ensure complete dissolution using a magnetic stirrer or sonication.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator.

  • Characterization: The solid dispersion should be characterized for its amorphous nature (using PXRD and DSC), drug content, and in vitro dissolution rate compared to the pure drug.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: Pyrrolidine-3-carboxylic acid antagonist, an oil phase (e.g., Capryol 90, oleic acid), a surfactant (e.g., Cremophor EL, Tween 80), and a cosurfactant (e.g., Transcutol HP, PEG 400).

  • Procedure:

    • Determine the solubility of the antagonist in various oils, surfactants, and cosurfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.

    • Select a ratio from the self-emulsifying region and prepare the SEDDS formulation by mixing the oil, surfactant, and cosurfactant at a specific ratio (e.g., 30:40:30 w/w).

    • Add the antagonist to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • Characterization: The SEDDS formulation should be evaluated for its self-emulsification time, droplet size distribution upon dilution in aqueous media, and thermodynamic stability.

Protocol 3: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell inserts (e.g., 12- or 24-well plates with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Permeability Assay:

    • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.

    • For apical-to-basolateral (A-B) permeability, add the antagonist solution in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) permeability, add the antagonist solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37 °C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

    • Analyze the concentration of the antagonist in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.

Protocol 4: General Animal Pharmacokinetic Study

  • Animals: Use appropriate animal models (e.g., male Sprague-Dawley rats). Acclimatize the animals for at least one week before the study.

  • Dosing:

    • For intravenous (IV) administration, formulate the antagonist in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent) and administer a single dose via the tail vein.

    • For oral (PO) administration, formulate the antagonist as a suspension, solution, or in the desired enhanced formulation (e.g., solid dispersion, SEDDS) and administer a single dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the concentration of the antagonist in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

    • Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Mandatory Visualizations

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ETAR ET-A Receptor Endothelin-1->ETAR ETBR ET-B Receptor Endothelin-1->ETBR Gq Gαq ETAR->Gq ETBR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C DAG->PKC Ca2->PKC Downstream Downstream Signaling (e.g., MAPK, Rho/ROCK) PKC->Downstream

Caption: Endothelin Receptor Signaling Pathway.

Integrin_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ECM ECM Ligands (e.g., Vitronectin) Integrin Integrin αvβ3 ECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival, Proliferation, Migration Akt->Cell_Survival

Caption: Integrin αvβ3 Signaling Pathway.

Experimental_Workflow cluster_problem Problem Identification cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Low Oral Bioavailability of Pyrrolidine-3-Carboxylic Acid Antagonist Formulation Formulation Strategies (Solid Dispersion, SEDDS) Problem->Formulation Prodrug Chemical Modification (Prodrug Synthesis) Problem->Prodrug InVitro In Vitro Evaluation (Dissolution, Caco-2 Permeability) Formulation->InVitro Prodrug->InVitro InVivo In Vivo Evaluation (Animal Pharmacokinetics) InVitro->InVivo Promising candidates Outcome Optimized Candidate with Improved Oral Bioavailability InVivo->Outcome

Caption: Experimental Workflow for Improving Oral Bioavailability.

References

Technical Support Center: Stereoselective Synthesis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered in the stereoselective synthesis of thiophene derivatives. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chiral thiophene derivatives.

Question: My stereoselective reaction is yielding a racemic mixture or a product with low enantiomeric excess (ee). What are the potential causes and how can I resolve this?

Answer:

Low enantioselectivity is a common challenge. The root cause often lies with the catalyst, substrate, or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity/Decomposition: The chiral catalyst may be inactive or decomposing under the reaction conditions.

    • Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) if it is air- or moisture-sensitive. Use fresh, high-purity catalyst. Consider screening different chiral ligands or metal precursors.

  • Incorrect Catalyst/Substrate Matching: The chosen chiral ligand may not be optimal for the specific thiophene substrate.

    • Solution: Consult the literature for catalyst systems known to be effective for similar substrates. Experiment with a range of ligands (e.g., BINAP, Salen-type, NHC ligands) to find the best fit for your molecule.

  • Background (Non-catalyzed) Reaction: A non-stereoselective background reaction may be competing with the desired catalytic cycle, leading to the formation of a racemic product.

    • Solution: Lowering the reaction temperature can often slow down the uncatalyzed reaction more significantly than the catalyzed one. Reducing the concentration of reactants might also help.

  • Racemization of Product: The chiral product itself might be racemizing under the reaction or workup conditions.

    • Solution: Check the stability of your product under the reaction conditions. If racemization is suspected, aim for shorter reaction times and milder workup procedures. For example, avoid strong acids or bases during extraction if the stereocenter is labile.

Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Low Enantiomeric Excess (ee) Observed check_catalyst 1. Verify Catalyst Integrity & Activity start->check_catalyst catalyst_ok Is the catalyst known to be effective for this substrate class? check_catalyst->catalyst_ok screen_ligands Screen a diverse set of chiral ligands and/or metal precursors. catalyst_ok->screen_ligands No check_conditions 2. Optimize Reaction Conditions catalyst_ok->check_conditions Yes screen_ligands->check_conditions lower_temp Lower the reaction temperature. (e.g., from RT to 0°C or -20°C) check_conditions->lower_temp vary_solvent Screen different solvents to assess polarity and coordination effects. lower_temp->vary_solvent check_racemization 3. Investigate Product Racemization vary_solvent->check_racemization product_stability Is the product stable under reaction/workup conditions? check_racemization->product_stability modify_workup Use milder workup procedures (e.g., neutral pH, lower temperatures). Shorten reaction time. product_stability->modify_workup No success Improved Enantioselectivity product_stability->success Yes modify_workup->success

Caption: A decision-making workflow for troubleshooting low enantioselectivity in catalytic asymmetric reactions.

Question: I am observing a low yield in my stereoselective thiophene synthesis. How can I improve it?

Answer:

Low yields can stem from several factors, including the inherent stability of the thiophene ring, steric hindrance, and suboptimal reaction conditions.

Possible Causes & Solutions:

  • Aromaticity of Thiophene: The aromatic stability of the thiophene ring makes it less reactive than non-aromatic precursors.[1][2] Dearomatization or functionalization often requires forcing conditions or highly active catalysts.[1]

    • Solution: Increase the reactivity of the system by using more potent catalysts or by installing activating groups on the thiophene substrate. For dearomatization reactions, transition metal catalysis is often necessary.[1]

  • Steric Hindrance: Bulky substituents on the thiophene ring or the reactant can sterically hinder the approach to the reactive center.

    • Solution: Modify the substrate to reduce steric bulk if possible. Alternatively, select a catalyst with a different steric profile that may better accommodate the substrate.

  • Suboptimal Reaction Conditions: The temperature, pressure, or concentration may not be optimal for the transformation.

    • Solution: Systematically screen reaction parameters. For instance, in asymmetric hydrogenations, increasing the hydrogen pressure can sometimes improve both yield and stereoselectivity. For metal-catalyzed reactions, ensure that the concentration is appropriate to avoid catalyst aggregation or decomposition.

Question: My reaction is producing significant side products, such as polymers or over-oxidation products. How can I minimize them?

Answer:

Thiophene and its derivatives can be susceptible to polymerization and oxidation, especially under acidic or oxidative conditions.[2][3]

Possible Causes & Solutions:

  • Acid-Catalyzed Polymerization: Strong acids can protonate the thiophene ring, leading to oligomerization or polymerization.[2]

    • Solution: Avoid strongly acidic conditions where possible. If an acid is required, use the mildest acid that is effective or use it in catalytic amounts. Perform the reaction at lower temperatures to suppress polymerization.

  • Oxidation of the Thiophene Ring: The sulfur atom in thiophene can be oxidized to a sulfoxide or sulfone, particularly with strong oxidizing agents.[3] This can be a competing pathway in reactions aiming for other functionalizations.

    • Solution: Use milder and more selective reagents. Protect the thiophene ring if necessary and deprotect it in a later step. Carefully control the stoichiometry of any oxidants used in the reaction.

  • Over-halogenation: Thiophene is highly reactive towards electrophilic halogenation, and it can be difficult to achieve mono-halogenation.[3]

    • Solution: Use milder halogenating agents (e.g., N-bromosuccinimide instead of Br₂) and control the stoichiometry carefully. Running the reaction at a low temperature can also improve selectivity.

Frequently Asked Questions (FAQs)

Question: What are the fundamental challenges in the stereoselective synthesis of thiophene derivatives?

Answer:

The primary challenges stem from the aromatic nature of the thiophene ring and the influence of the sulfur heteroatom.

  • Aromatic Stability: Thiophene has significant aromatic character, making it inherently stable and less reactive towards transformations that disrupt this aromaticity.[1][2] Catalytic asymmetric dearomatization, for example, is challenging due to the energy penalty of breaking the aromatic system.[1]

  • Controlling Regioselectivity: Thiophene has two distinct positions for substitution (C2/C5 and C3/C4). Directing a reaction to the less reactive C3/C4 positions in the presence of the more reactive C2/C5 positions requires specific synthetic strategies.[4]

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a ligand and coordinate to transition metal catalysts, potentially leading to catalyst inhibition or poisoning. This necessitates careful selection of the catalyst and reaction conditions.

  • Limited Precursors: The availability of diverse and complex chiral thiophene starting materials is not as extensive as for other aromatic systems, sometimes requiring multi-step syntheses to access the desired precursor.

General Workflow for Asymmetric Synthesis of Thiophene Derivatives

general_workflow sub Thiophene Substrate reaction Asymmetric Reaction (e.g., Hydrogenation, C-C Coupling) sub->reaction reagent Reagent(s) reagent->reaction catalyst Chiral Catalyst (Pre-catalyst + Ligand) catalyst->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Chiral Thiophene Product purification->product

Caption: A generalized experimental workflow for the catalytic asymmetric synthesis of a chiral thiophene derivative.

Question: Which catalytic systems are most effective for the asymmetric functionalization of thiophenes?

Answer:

The choice of catalyst is highly dependent on the specific transformation. Several classes of catalysts have proven effective:

  • Ruthenium Catalysts: Ru-NHC (N-heterocyclic carbene) complexes have been shown to be efficient for the asymmetric hydrogenation of substituted thiophenes, providing access to enantiomerically pure tetrahydrothiophenes.[5]

  • Copper Catalysts: Chiral copper complexes, often with amino alcohol-derived ligands, are used in asymmetric Henry reactions with thiophene aldehydes to produce β-hydroxy nitroalkanes with high enantioselectivities.[6]

  • Rhodium Catalysts: Rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes allow for the highly regioselective synthesis of substituted thiophenes.[7]

  • Brønsted Acids: Chiral phosphoric acids have been employed as organocatalysts in enantioselective Povarov reactions of thiophene-substituted alkynes to synthesize chiral helicenes with high enantiomeric excess.[8]

Quantitative Data Summary

The following table summarizes representative data from different stereoselective reactions involving thiophene derivatives.

Reaction TypeCatalyst/LigandSubstrateYield (%)ee (%) / drReference
Asymmetric HydrogenationRu-NHC Complex2-Substituted Thiophene>95>99[5]
Enantioselective PovarovChiral Phosphoric AcidThiophene-substituted Alkyne61-7692-96[8]
Asymmetric Henry ReactionCu(OTf)₂ / Thiolated Amino AlcoholThiophene Carbaldehydeup to 92up to 96[6]
Catalytic Asymmetric SulfenylationBINAM-based PhosphoramideAlkene + Thiol source77-9382:18 - 92:8 er[9]

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Thiophene (General Procedure)

This protocol is based on methodologies for ruthenium-catalyzed asymmetric hydrogenation.[5]

  • Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor and the chiral N-heterocyclic carbene (NHC) ligand in an appropriate solvent (e.g., THF) is stirred at room temperature for 1-2 hours to form the active catalyst.

  • Reaction Setup: An autoclave is charged with the 2-substituted thiophene substrate and the prepared catalyst solution under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction mixture is stirred vigorously at a set temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydrothiophene derivative.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Protocol 2: Paal-Knorr Thiophene Synthesis (General Procedure)

This protocol describes a classic method for forming the thiophene ring from a 1,4-dicarbonyl compound.[2][4][10]

  • Reaction Setup: A round-bottom flask is charged with the 1,4-dicarbonyl compound and a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, typically in excess.[10] An inert, high-boiling solvent like toluene or xylene is added.

  • Reaction: The mixture is heated to reflux with stirring for several hours. The progress of the reaction is monitored by TLC. Caution: This reaction often produces toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated fume hood.[10]

  • Workup: The reaction mixture is cooled to room temperature and slowly poured into a saturated solution of sodium bicarbonate to neutralize any remaining acidic species. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the substituted thiophene.

References

Technical Support Center: Enhancing Antibacterial Efficacy of Pyrrole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving pyrrole-based antibacterial compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, screening, and evaluation of pyrrole-based antibacterial agents.

Question 1: My MIC (Minimum Inhibitory Concentration) results for the same pyrrole compound are inconsistent across experiments. What are the potential causes?

Answer: Inconsistent MIC values are a common issue. Several factors can contribute to this variability.[1] Systematically check the following:

  • Inoculum Density: The starting concentration of bacteria is critical. An inoculum that is too dense can overwhelm the compound, leading to artificially high MICs, while a low-density inoculum can suggest false potency. Always standardize your bacterial suspension, typically to ~5x10^5 CFU/mL, using a spectrophotometer (OD600) or McFarland standards.[1][2]

  • Compound Solubility & Stability: Ensure your pyrrole derivative is fully dissolved in the stock solution (commonly DMSO) and does not precipitate when diluted in the broth medium. Visually inspect wells for precipitation. Consider the stability of your compound in the chosen medium and incubation conditions.

  • Growth Medium: The type of broth (e.g., Mueller-Hinton) can significantly impact results. Ensure you are using the recommended medium for the specific bacterial strains being tested. Cation concentration, pH, and other components can affect antibiotic activity.

  • Incubation Conditions: Verify that the incubation temperature (usually 37°C) and duration (18-24 hours) are consistent.[1] Variations can alter bacterial growth rates and, consequently, the apparent MIC.

  • Pipetting Errors: Inaccurate serial dilutions are a frequent source of error. Calibrate your pipettes regularly and use fresh tips for each dilution step to avoid cross-contamination.

  • Skipped Wells or Paradoxical Growth (Eagle Effect): Occasionally, no growth is observed at lower concentrations, but growth appears at higher concentrations.[3] This "Eagle effect" can occur with certain bactericidal agents and may require re-testing and careful observation.[3]

Question 2: My pyrrole compound is highly active against Gram-positive bacteria (S. aureus) but shows poor activity against Gram-negative bacteria (E. coli, P. aeruginosa). Why is this happening and how can I improve it?

Answer: This is a frequent observation. The outer membrane of Gram-negative bacteria is a formidable barrier that prevents many compounds from reaching their intracellular targets.

  • Mechanism of Difference: Gram-negative bacteria possess an outer lipopolysaccharide (LPS) layer that is highly impermeable to hydrophobic and large molecules. In contrast, Gram-positive bacteria lack this outer membrane, making their peptidoglycan cell wall more accessible.[4]

  • Strategies for Enhancement:

    • Increase Hydrophilicity: Modify the compound to increase its water solubility and polarity. The addition of hydrophilic moieties (e.g., hydroxyalkyl groups) can sometimes improve passage through porin channels in the outer membrane.[5]

    • Reduce Molecular Size: Smaller molecules have a better chance of diffusing through porins.

    • Use of Adjuvants/Permeabilizers: Test your compound in combination with an agent that disrupts the outer membrane, such as EDTA or a low concentration of a polymyxin. This can reveal if the compound has intracellular activity that is being masked by poor penetration.

    • Target External Processes: Design derivatives that target external structures or export pumps unique to Gram-negative bacteria.

Question 3: How should I interpret my MIC value? Can I compare the MIC of my compound directly to a standard antibiotic like Ciprofloxacin?

Answer: An MIC value is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[6] However, its interpretation requires context.

  • Direct Comparison is Misleading: You cannot directly compare the MIC value of one compound (e.g., 2 µg/mL) to the MIC of a completely different compound (e.g., Ciprofloxacin at 0.5 µg/mL) and conclude one is "better".[6] Each drug has a unique mechanism, potency, and, most importantly, a different clinical breakpoint.

  • Use Clinical Breakpoints: The efficacy of an antibiotic is determined by comparing its MIC to established clinical breakpoints (Susceptible, Intermediate, Resistant) for a specific bacterium. These breakpoints are defined by organizations like EUCAST and CLSI.[7] For a novel compound, you can compare its MIC to that of standard drugs to gauge relative potency, but clinical relevance is unknown without further study.[8]

  • Consider the Therapeutic Window: A potent compound (low MIC) may also be highly toxic to human cells. The goal is a large therapeutic window—high efficacy against bacteria and low toxicity to the host.

Quantitative Data Summary

The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration) of various pyrrole-based compounds from recent literature.

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference
Pyrrolamide DerivativeStaphylococcus aureus0.008[5]
Pyrrolamide DerivativeEscherichia coli1.0[5]
Pyrrolyl Benzamide (N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide)Mycobacterium tuberculosis H37Rv3.125[9]
1H-pyrrole-2-carboxylate Derivative (ENBHEDPC)Mycobacterium tuberculosis H37Rv0.7[5]
Pyrrole-2-carboxamide DerivativeGram-positive & Gram-negative strains1.05 - 12.01[5]
Fused Pyrrole (Compound 3c)Staphylococcus aureus30[10]
Fused Pyrrole (Compound 3c)Bacillus subtilis31[10]
Nitro-Pyrrolomycin (4-Chloro-5-nitro-1H-pyrrol-2-yl)...Staphylococcus aureus12.5[11]
Nitro-Pyrrolomycin (4-Bromo-5-nitro-1H-pyrrol-2-yl)...Pseudomonas aeruginosa25[11]
Schiff Base Derivative (3f, 3g, 3i)Gram-positive & Gram-negative bacteriaPotent Activity (Zone of Inhibition Data)[12]

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of a novel compound against a non-fastidious bacterial strain, adapted from EUCAST and general laboratory guidelines.[2]

1. Materials:

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Test pyrrole compound

  • Sterile DMSO (for stock solution)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial strain of interest

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

  • Sterile saline (0.85% w/v)

  • Incubator (37°C)

  • Multichannel pipette

2. Inoculum Preparation (~5 x 10^5 CFU/mL):

  • From a fresh agar plate (18-24h growth), pick a single, well-isolated colony.

  • Suspend the colony in sterile saline.

  • Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard (OD600 ≈ 0.08–0.13).

  • Dilute this adjusted suspension in the final testing broth (CAMHB) to achieve the target concentration of ~5 x 10^5 CFU/mL. This often requires a 1:100 or 1:200 dilution, which should be validated for your specific lab conditions. Use the inoculum within 30 minutes of preparation.[2]

3. Compound Dilution in 96-Well Plate:

  • Prepare a high-concentration stock solution of your pyrrole compound in DMSO.

  • In the first column of the 96-well plate, add the appropriate volume of broth and your compound to achieve 2x the highest desired final concentration.

  • Add broth to all other wells that will be used.

  • Perform a 2-fold serial dilution by transferring half the volume from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.

  • Ensure the final concentration of DMSO in each well is low (typically ≤1%) to avoid affecting bacterial growth.

4. Inoculation and Controls:

  • Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted compound. This will dilute the compound concentration by half, bringing it to the final 1x testing concentration.

  • Positive Control: A well containing only broth and the bacterial inoculum (no compound). This well must show clear turbidity after incubation.

  • Negative Control: A well containing only broth (no bacteria, no compound). This well must remain clear.

  • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay. This is to ensure the solvent itself is not inhibiting growth.

5. Incubation and Reading:

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizations

Experimental & Logical Workflows

G cluster_prep Preparation & Screening cluster_quant Quantitative Analysis cluster_advanced Advanced Analysis synthesis Compound Synthesis or Acquisition solubility Solubility & Stability Testing synthesis->solubility mic MIC Determination (Broth Microdilution) disk Preliminary Screen (Disk Diffusion) solubility->disk disk->mic mbc MBC Determination mic->mbc tox Cytotoxicity Assay (e.g., MTT) mbc->tox moa Mechanism of Action (e.g., Gyrase Assay) tox->moa G start Low or No Antibacterial Activity check_sol Is the compound fully dissolved in the assay medium? start->check_sol check_ctrl Did the positive (growth) control work correctly? check_sol->check_ctrl Yes res_sol Troubleshoot solubility: - Use co-solvents - Modify compound structure - Test alternative formulation check_sol->res_sol No check_cmpd Is the compound stable and pure? check_ctrl->check_cmpd Yes res_ctrl Troubleshoot assay: - Check inoculum density - Verify medium & incubation - Repeat experiment check_ctrl->res_ctrl No res_cmpd Verify compound integrity: - Re-purify or re-synthesize - Confirm structure (NMR, MS) - Check for degradation check_cmpd->res_cmpd No res_final Consider Intrinsic Resistance: - Efflux pumps - Target mutation - Impermeable membrane check_cmpd->res_final Yes G cluster_bact Bacterial Cell dna_relaxed Relaxed DNA gyrase DNA Gyrase (GyrA/GyrB) dna_relaxed->gyrase ATP dna_super Supercoiled DNA (Replication Ready) gyrase->dna_super ADP+Pi pyrrole Pyrrolamide Compound pyrrole->inhibition inhibition->gyrase Inhibition caption Mechanism of Action: Inhibition of bacterial DNA gyrase (GyrB subunit) prevents DNA supercoiling, halting replication.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid and Related Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectral characteristics of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid and structurally related compounds. Due to the limited availability of published experimental ¹H NMR data for the target compound, this guide utilizes data from analogous structures to provide an estimated spectral profile. This information is intended to assist researchers in the identification and characterization of similar novel compounds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound, alongside experimental data for comparable heterocyclic carboxylic acids. The predictions are based on the analysis of substituent effects on the thiophene and pyrrole ring systems.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) Thiophene-H4~7.0-7.2s-
Pyrrole-H2'/H5'~6.8-7.0t~2.0-2.5
Pyrrole-H3'/H4'~6.1-6.3t~2.0-2.5
Thiophene-CH₃~2.5s-
Carboxylic Acid-OH>10 (broad)s-
5-Methyl-2-thiophenecarboxylic acid Thiophene-H37.68d3.8
Thiophene-H46.86d3.8
Thiophene-CH₃2.55s-
Carboxylic Acid-OH12.8 (broad)s-
Pyrrole-2-carboxylic acid Pyrrole-H56.97t2.7
Pyrrole-H36.75dd2.7, 1.5
Pyrrole-H46.15t2.7
Pyrrole-NH11.7 (broad)s-
Carboxylic Acid-OH12.2 (broad)s-

Note: Predicted values for this compound are estimations based on the influence of substituents on the parent heterocyclic rings. The electron-withdrawing carboxylic acid group and the pyrrole ring, along with the electron-donating methyl group, will influence the precise chemical shifts. Experimental verification is required for accurate data.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for the acquisition of ¹H NMR spectra for small organic molecules is provided below.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for labile protons like those in carboxylic acids and N-H groups.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To ensure a homogenous solution and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • Tuning and Locking: Tune the probe to the ¹H frequency and lock the field using the deuterium signal from the solvent.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

    • Acquisition Time: Use an appropriate acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integration: Integrate the peaks to determine the relative ratios of the different types of protons.

    • Peak Picking: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Workflow Visualization

The following diagram illustrates the general workflow for the ¹H NMR characterization of a small organic molecule.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load tune_lock_shim Tune, Lock, Shim load->tune_lock_shim acquire Acquire FID tune_lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze & Assign Spectrum integrate->analyze

Caption: General workflow for ¹H NMR analysis.

Comparative Analysis of the Biological Activity of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The core structure, featuring a central thiophene ring linked to a pyrrole moiety and a carboxylic acid group, is a recurring motif in compounds designed as anti-inflammatory agents.[1][2] Variations in substitution on the pyrrole and thiophene rings can significantly influence the potency and selectivity of COX inhibition.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of selected analogs of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid. These compounds share the core pyrrole-thiophene scaffold and have been evaluated for their inhibitory effects on COX-1 and COX-2. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Compound/AnalogChemical StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound Structure of this compoundData Not AvailableData Not AvailableData Not Available
Analog 1: 2-[3-(ethoxycarbonyl)-2-methyl-5-(4-chlorophenyl)-1H-pyrrol-1-yl]acetic acidStructure of Analog 11.250.0815.63[3]
Analog 2: 2-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acidStructure of Analog 22.100.1514.00[3]
Analog 3: Pyrrole-cinnamate hybrid 5 Structure of Analog 3>1000.55>181[4]
Analog 4: N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideStructure of Analog 445.625.458.37[5]
Celecoxib (Reference) Structure of Celecoxib15.00.9715.46[5]
Ibuprofen (Reference) Structure of Ibuprofen3.56.80.51[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the biological activities of the thiophene-based compounds.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase enzymes, COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen) dissolved in DMSO

  • 96-well plates

  • Plate reader (for fluorometric or colorimetric detection)

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes. Serially dilute the test compounds and reference inhibitors to the desired concentrations in DMSO.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method. A common method is to measure the peroxidase activity of COX by monitoring the appearance of an oxidized chromophore or fluorophore.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the cyclooxygenase (COX) signaling pathway, a primary target for anti-inflammatory drugs, and a typical experimental workflow for evaluating COX inhibitors.

COX_Signaling_Pathway cluster_COX Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI Mucosal Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induction Inhibitor 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid & Analogs Inhibitor->COX1 Inhibitor->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow Start Start: Compound Synthesis & Purification Prepare_Reagents Prepare Reagents: Enzymes (COX-1/2), Substrate, Buffers Start->Prepare_Reagents Serial_Dilutions Prepare Serial Dilutions of Test Compounds Start->Serial_Dilutions Assay_Plate_Setup Set up 96-well Assay Plate: Enzyme, Heme, Test Compounds Prepare_Reagents->Assay_Plate_Setup Serial_Dilutions->Assay_Plate_Setup Incubation Incubate at RT (15 min) Assay_Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add Arachidonic Acid Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C (10 min) Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Measure Product Formation (Plate Reader) Reaction_Stop->Detection Data_Analysis Data Analysis: Calculate % Inhibition, Determine IC50 Detection->Data_Analysis End End: Comparative Analysis of Biological Activity Data_Analysis->End

Caption: Workflow for In Vitro COX Inhibition Assay.

References

Comparative Analysis of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid derivatives, detailing their therapeutic potential and comparing their performance with alternative compounds. This guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with thiophene and pyrrole scaffolds being of particular interest due to their diverse pharmacological activities. The hybrid molecule, this compound, and its derivatives have emerged as a promising class of compounds with potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by available experimental data, to inform future drug design and optimization efforts.

Structure-Activity Relationship and Therapeutic Potential

The core structure, featuring a thiophene ring linked to a pyrrole moiety and substituted with a methyl and a carboxylic acid group, offers multiple points for chemical modification to modulate biological activity. Studies on related thiophene and pyrrole derivatives have revealed key structural features that influence their therapeutic effects.

Anticancer Activity

Derivatives of the thiophene-3-carboxylic acid scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The introduction of different substituents on the thiophene or pyrrole ring can significantly impact cytotoxicity. For instance, a related compound, 4-Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, has shown preliminary cytotoxic effects against human lung adenocarcinoma (A549) cells[1]. The carboxylic acid group at the 3-position of the thiophene ring is often crucial for activity, potentially acting as a key binding motif for target enzymes or receptors. Modifications of this group to amides or esters can alter the compound's potency and pharmacokinetic properties.

Antimicrobial Activity

The thiophene-pyrrolidinone core is also a recognized pharmacophore in the development of antimicrobial agents. The presence of a carboxylic acid group is often associated with antibacterial activity. Structure-activity relationship studies on similar thiophene derivatives have shown that the nature and position of substituents on the aromatic rings play a critical role in determining the spectrum and potency of antimicrobial action. For example, certain thiophene carboxamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria[2].

Anti-inflammatory Activity

Thiophene and pyrrole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is likely to contribute to the anti-inflammatory potential of this class of compounds.

Comparative Data on Biological Activity

While specific quantitative data for a wide range of this compound derivatives are not extensively available in publicly accessible literature, the following table summarizes representative data for analogous compounds to provide a basis for comparison.

Compound IDModificationTarget/AssayActivity (IC50/MIC)Reference
Analog A4-Ethyl substitution on thiopheneAnticancer (A549 cells)Data not specified[1]
Analog B4-Ethyl substitution on thiopheneAntimicrobial (Gram-positive bacteria)Data not specified[1]
Thiophene Carboxamide 1Varied aryl substituentsAnticancer (MCF-7, HT-29, A375)Cell viability reduction observed[2]
Thiophene Carboxamide 2Varied aryl substituentsAntimicrobial (S. aureus, E. coli)MIC: 31.25-500 µg/mL[3]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

General Synthesis of this compound Derivatives

A general synthetic route to this class of compounds involves a multi-step process, typically starting with the construction of the substituted thiophene ring, followed by the introduction of the pyrrole moiety.

Workflow for Synthesis:

Synthesis Workflow start Starting Materials step1 Thiophene Ring Formation start->step1 step2 Introduction of Pyrrole Moiety step1->step2 step3 Functional Group Modification (e.g., Amide/Ester Formation) step2->step3 product Final Derivative step3->product

Caption: General synthetic workflow for the preparation of this compound derivatives.

Example Protocol for Thiophene Ring Formation (Gewald Reaction):

  • To a mixture of an appropriate α-methylene ketone, a cyano-containing active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in a suitable solvent (e.g., ethanol or dimethylformamide), a catalytic amount of a base (e.g., morpholine or triethylamine) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 2-aminothiophene derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay: ```dot digraph "MTT Assay Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead=normal];

cell_seeding [label="Seed cancer cells in 96-well plates"]; compound_treatment [label="Treat cells with varying concentrations of test compounds"]; incubation [label="Incubate for 48-72 hours"]; mtt_addition [label="Add MTT solution to each well"]; formazan_solubilization [label="Add solubilization solution (e.g., DMSO)"]; absorbance_reading [label="Measure absorbance at 570 nm"]; ic50_calculation [label="Calculate IC50 values"];

cell_seeding -> compound_treatment -> incubation -> mtt_addition -> formazan_solubilization -> absorbance_reading -> ic50_calculation; }

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound derivatives are not yet fully elucidated. However, based on the activities of related compounds, several signaling pathways are likely to be involved.

Potential Anticancer Signaling Pathways:

Anticancer Signaling Pathways cluster_0 Compound cluster_1 Cellular Targets cluster_2 Cellular Effects Compound Thiophene-Pyrrole Derivative Kinases Protein Kinases Compound->Kinases Apoptosis_Proteins Apoptosis-related Proteins (e.g., Bcl-2, Caspases) Compound->Apoptosis_Proteins DNA_Topoisomerases DNA Topoisomerases Compound->DNA_Topoisomerases CellCycle_Arrest Cell Cycle Arrest Kinases->CellCycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation DNA_Topoisomerases->Inhibition_of_Proliferation

Caption: Potential signaling pathways involved in the anticancer activity of thiophene-pyrrole derivatives.

In cancer cells, these compounds may exert their effects by inhibiting protein kinases involved in cell cycle regulation, inducing apoptosis through modulation of pro- and anti-apoptotic proteins, or by inhibiting DNA topoisomerases, leading to a halt in cell proliferation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related structures suggest significant potential for anticancer and antimicrobial activities. However, a clear need exists for the systematic synthesis and biological evaluation of a focused library of these derivatives to establish a comprehensive structure-activity relationship. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Modifications at the methyl and carboxylic acid positions, as well as on the pyrrole ring, are warranted.

  • Comprehensive biological screening: Evaluation against a broad panel of cancer cell lines and microbial strains is necessary to identify potent and selective compounds.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways will be crucial for rational drug design and optimization.

This guide provides a foundational framework for researchers to build upon in the exploration of this promising class of compounds. The provided experimental protocols and pathway diagrams are intended to facilitate these future investigations.

References

A Comparative Guide to Purity Validation of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of drug development and chemical research. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The information presented is supported by established analytical validation principles to ensure reliability and reproducibility in a laboratory setting.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity assessment and impurity profiling.[1][2] A well-developed HPLC method ensures reliable and reproducible results, which are critical for the safety, efficacy, and quality of pharmaceutical products.[1] This section outlines a validated reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound.

Experimental Protocol: RP-HPLC Method

This protocol is based on common practices for analyzing aromatic carboxylic acids and heterocyclic compounds.[3][4][5][6]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (v/v)

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

4. Validation Parameters: The method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[4][7] Key validation characteristics include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[7][8]

Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow of the HPLC validation process, from initial preparation to the final purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard Reference Standard Preparation HPLC HPLC System Injection & Separation Standard->HPLC Sample Test Sample Preparation Sample->HPLC Acquisition Chromatogram Acquisition HPLC->Acquisition Integration Peak Integration & Area Calculation Acquisition->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for HPLC-based purity determination.

Data Summary: HPLC Method Validation

The following table summarizes the typical results and acceptance criteria for the validation of the proposed HPLC method.

Parameter Method Acceptance Criteria Hypothetical Result
Specificity Inject blank, standard, sample, and placebo. Analyze stressed samples (acid, base, oxidative, thermal, photolytic degradation).The peak for the main analyte should be pure and free from interference from blanks, impurities, or degradation products.Peak purity index > 0.999. No interfering peaks at the retention time of the analyte.
Linearity Five concentrations ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.995.[8]r² = 0.9998
Range Demonstrated through linearity, accuracy, and precision studies.80% - 120% of the test concentration.Method is linear, accurate, and precise over the specified range.
Accuracy Analysis of samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% - 102.0%.99.5% - 101.2% recovery.
Precision (Repeatability) Six replicate injections of the sample solution at 100% concentration.[7]Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.85%
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 or determined from linearity curve.Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).0.05% of nominal concentration.
Robustness Deliberate small variations in method parameters (e.g., pH, mobile phase composition ±2%, column temperature ±2°C).[8]System suitability parameters remain within limits. No significant impact on results.Method is robust to minor changes in analytical conditions.

Alternative Analytical Techniques

While HPLC is a gold standard, other methods can provide complementary or, in some cases, superior information depending on the analytical need. Sophisticated analytical techniques are often necessary to determine the composition and purity of complex organic compounds.[9]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that quantifies a substance by measuring its NMR signal intensity relative to a certified internal standard of known purity. It is a non-destructive technique that provides structural information and purity assessment without requiring a reference standard of the analyte itself.[10][11]

Methodology: A known mass of the test sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of signals). The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with that of a signal from the internal standard.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a high-resolution separation technique that combines the advanced separation power of UPLC (using smaller column particles for higher efficiency and speed) with the detection specificity and sensitivity of mass spectrometry.[11] This combination is exceptionally powerful for identifying and quantifying trace-level impurities.

Methodology: The sample is separated on a UPLC system, which provides sharper and narrower peaks compared to traditional HPLC. The eluent is then introduced into a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for the analyte and any co-eluting impurities, offering a much higher degree of specificity than UV detection.[12] LC-MS is a powerful and sensitive technique for determining the purity of a product.[11]

Comparison of Analytical Techniques

The choice of analytical technique depends on factors such as the required level of accuracy, sensitivity, sample throughput, and available resources.

Attribute HPLC-UV qNMR UPLC-MS
Specificity Good; based on retention time and UV spectrum. May be limited by co-eluting impurities with similar UV spectra.Very High; based on unique chemical shifts of protons. Provides structural confirmation.Excellent; based on retention time and unique mass-to-charge ratio.[11]
Sensitivity Good (ng range).Lower (µg-mg range).Excellent (pg-fg range).
Precision High (RSD < 2%).[7]High (RSD < 1% achievable).High (RSD < 5%).
Quantitation Relative (requires a reference standard of the analyte).Absolute/Primary (requires an internal standard of any known structure).Relative (requires a reference standard, can be semi-quantitative without).
Sample Throughput Moderate.Low to Moderate.High.
Cost (Instrument) Moderate.High.Very High.
Destructive Yes.No, the sample can be recovered.[10]Yes.
Best For Routine quality control, stability testing, and release assays.Purity certification of reference standards, structural confirmation.Impurity identification, metabolomics, analysis of complex mixtures.

Conclusion

For routine purity validation of This compound , a well-validated HPLC-UV method offers the best balance of performance, cost, and reliability. It is robust, precise, and suitable for quality control environments in both research and industry.[2]

qNMR serves as an invaluable orthogonal technique, particularly for the absolute purity assignment of a primary reference standard, against which the HPLC method can be calibrated. Its non-destructive nature is also a significant advantage for precious materials.[10]

UPLC-MS should be employed when trace-level impurity identification is required or when dealing with complex matrices where the specificity of UV detection is insufficient. Its superior sensitivity and specificity make it the premier tool for in-depth impurity profiling and characterization.

References

Navigating the Molecular Maze: A Comparative Guide to Mass Spectrometry Analysis of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of novel thiophene-containing molecules, mass spectrometry stands as an indispensable tool. This guide provides a comparative overview of common mass spectrometry techniques, offering insights into their application for the structural elucidation and quantification of these vital heterocyclic compounds. Experimental data and detailed protocols are presented to support the objective comparison of available methods.

Thiophene moieties are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Their unique electronic and structural properties make them a subject of intense research in drug discovery and materials science.[2][3] The robust analysis of novel thiophene derivatives is therefore critical for understanding their metabolism, identifying impurities, and characterizing their fundamental properties. Mass spectrometry, often coupled with chromatographic separation, provides the necessary sensitivity and specificity for these demanding analytical tasks.[4]

Comparing Ionization Techniques for Thiophene Analysis

The choice of ionization technique is paramount in mass spectrometry and is dictated by the analyte's properties and the desired information. For thiophene compounds, Electron Impact (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) are the most prevalent methods.

Ionization TechniquePrincipleBest Suited ForAdvantages for Thiophene AnalysisLimitations for Thiophene Analysis
Electron Impact (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.Volatile, thermally stable thiophenes, often coupled with Gas Chromatography (GC).Provides reproducible, library-searchable mass spectra. Rich fragmentation aids in structural elucidation.[5]Can lead to the absence of a molecular ion for fragile molecules. Requires analyte volatility.
Electrospray Ionization (ESI) A high voltage is applied to a liquid stream of the analyte solution, creating an aerosol of charged droplets.A wide range of polar and non-polar thiophenes, ideal for Liquid Chromatography (LC) coupling.[2]Soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or other adducts, preserving the molecular weight information.[2]Can be susceptible to matrix effects and ion suppression. May not induce sufficient fragmentation for structural analysis without tandem MS (MS/MS).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules.Moderately polar to non-polar thiophenes that are not easily ionized by ESI. Also compatible with LC.Efficiently ionizes less polar compounds. Can provide complementary information to ESI.[6]Can be less sensitive than ESI for certain compounds. Thermal degradation can occur for labile molecules.

Tandem Mass Spectrometry (MS/MS) for Deeper Structural Insights

For the unambiguous identification of novel thiophene compounds, tandem mass spectrometry (MS/MS) is often employed. This technique involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Characteristic Fragmentation Patterns

The fragmentation of thiophene derivatives is influenced by the nature and position of their substituents. However, some general patterns are frequently observed:

  • Cleavage of Substituents: The bonds connecting substituents to the thiophene ring are often labile and cleave to produce characteristic neutral losses.

  • Ring Opening and Rearrangement: The thiophene ring itself can undergo cleavage, leading to a variety of fragment ions.

  • Sulfur-Containing Fragments: The presence of sulfur can be identified by the characteristic isotopic pattern of ³⁴S, which is approximately 4.2% as abundant as ³²S, resulting in a notable [M+2]⁺ peak.

Below is a table summarizing the mass-to-charge ratio (m/z) of the molecular ion and key fragments for representative thiophene derivatives.

Compound ClassExample StructureIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z) & Neutral Loss
Thiophene Carboxamides N-phenylthiophene-2-carboxamideESI+204.05 [M+H]⁺111.01 (Loss of C₆H₅NO), 83.01
Thiophene Sulfonamides N-phenylthiophene-2-sulfonamideESI+240.02 [M+H]⁺141.98 (Loss of C₆H₅N), 110.99
Bithiophenes 2,2'-BithiopheneEI166.00 [M]⁺121.00 (Loss of CHS), 97.00

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are example methodologies for the analysis of novel thiophene compounds using LC-MS/MS.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of the novel thiophene compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Matrix Samples (for quantification): For drug development applications, spike the working solutions into the relevant biological matrix (e.g., plasma, urine) and perform a protein precipitation or liquid-liquid extraction to remove interferences.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point for many thiophene derivatives.

  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.

  • MS Scan Mode: For initial screening, a full scan from m/z 100-1000 is recommended.

  • MS/MS Scan Mode: For structural confirmation and quantification, a product ion scan or selected reaction monitoring (SRM) is used.[4]

    • Collision Energy: This will need to be optimized for each compound but typically ranges from 10-40 eV.

    • SRM Transitions: At least two transitions (precursor ion -> product ion) should be monitored for each analyte to ensure specificity.

Visualizing Analytical Workflows and Fragmentation

To better illustrate the processes involved in the mass spectrometry analysis of novel thiophene compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Standard/Sample sp2 Extraction/Dilution sp1->sp2 lc HPLC/UHPLC sp2->lc ms1 Ionization (ESI/APCI) lc->ms1 ms2 Mass Analyzer (Q1) ms1->ms2 ms3 Collision Cell (Q2) ms2->ms3 ms4 Mass Analyzer (Q3) ms3->ms4 da Spectrum Interpretation & Quantification ms4->da

Figure 1: A generalized experimental workflow for the LC-MS/MS analysis of novel thiophene compounds.

fragmentation_pathway M [Thiophene-R1-R2]+ F1 [Thiophene-R1]+ M->F1 -R2 F2 [Thiophene-R2]+ M->F2 -R1 F4 [R1]+ M->F4 -Thiophene-R2 F3 [C3H3S]+ F1->F3 -R1

Figure 2: A simplified representation of common fragmentation pathways for a disubstituted thiophene derivative.

References

A Crystallographic Comparison of Thiophene-Based β-Lactams and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural features of thiophene-based β-lactams, supported by X-ray crystallographic data. Detailed experimental protocols for their synthesis and characterization are provided to facilitate further research and development in this critical area of antibiotic discovery.

The β-lactam ring is a cornerstone of antibiotic chemotherapy, forming the reactive core of penicillins, cephalosporins, and carbapenems.[1] The incorporation of a thiophene ring into the β-lactam scaffold has emerged as a promising strategy to modulate the antibacterial activity and pharmacokinetic properties of these vital drugs. This guide delves into the synthesis, structural analysis, and mechanism of action of thiophene-based β-lactams, presenting a comparative analysis with other β-lactam derivatives through the lens of X-ray crystallography.

Comparative Crystallographic Data

ParameterCompound 1: (E)-3-allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-oneCompound 2: 3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one[2]Compound 3: 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one[3]
Chemical Formula C₁₁H₉NOS₃C₂₂H₁₇ClN₂O₅C₁₅H₁₁ClN₂O₄
Molecular Weight 267.37 g/mol 424.83 g/mol 318.71 g/mol
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/nP2₁/n
Unit Cell Dimensions a = 6.7342(2) Å, b = 7.3762(2) Å, c = 13.2917(5) Å, α = 79.386(2)°, β = 80.104(2)°, γ = 68.908(1)°a = 6.0863(2) Å, b = 20.0855(7) Å, c = 17.3819(7) Å, β = 97.419(4)°a = 16.9505(4) Å, b = 4.6517(1) Å, c = 21.7167(6) Å, β = 99.757(1)°
Unit Cell Volume 601.44(3) ų2107.09(13) ų1687.56(7) ų
Molecules per Unit Cell (Z) 244
Resolution Not explicitly statedNot explicitly statedNot explicitly stated
R-factor R[F² > 2σ(F²)] = 0.043R[F² > 2σ(F²)] = 0.074R[F² > 2σ(F²)] = 0.049

Experimental Protocols

The synthesis of thiophene-based β-lactams is most commonly achieved through the Staudinger [2+2] cycloaddition reaction between a ketene and an imine.[4][5] The following protocols provide a detailed methodology for the synthesis of the necessary precursors and the final cycloaddition, as well as a general procedure for obtaining single crystals suitable for X-ray diffraction.

Synthesis of Imines (Schiff Bases) from Thiophene-2-carbaldehyde

This protocol describes the formation of the imine, a crucial intermediate for the Staudinger reaction.

Workflow for Imine Synthesis

Thiophene_aldehyde Thiophene-2-carbaldehyde Reaction Stirring at room temperature or gentle reflux Thiophene_aldehyde->Reaction Aniline Substituted Aniline Aniline->Reaction Solvent Ethanol or Methanol Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic) Catalyst->Reaction Imine Thiophene-based Imine Reaction->Imine

Caption: General workflow for the synthesis of thiophene-based imines.

Procedure:

  • Dissolve thiophene-2-carbaldehyde (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or methanol.

  • Add a substituted aniline (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). In some cases, gentle reflux may be required.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude imine can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Staudinger [2+2] Cycloaddition for β-Lactam Formation

This protocol outlines the cycloaddition of a ketene (generated in situ from an acyl chloride) with the previously synthesized thiophene-based imine.

Workflow for Staudinger Cycloaddition

Imine Thiophene-based Imine Reaction Stirring at 0°C to room temperature Imine->Reaction Acyl_Chloride Acetoxyacetyl Chloride Acyl_Chloride->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Beta_Lactam Thiophene-based β-Lactam Reaction->Beta_Lactam

Caption: The Staudinger reaction for the synthesis of thiophene-based β-lactams.

Procedure:

  • Dissolve the thiophene-based imine (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (1.2 equivalents) to the solution with stirring.

  • In a separate flask, dissolve acetoxyacetyl chloride (1.1 equivalents) in dry DCM.

  • Add the acetoxyacetyl chloride solution dropwise to the imine solution at 0°C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis.

Procedure:

  • Dissolve the purified thiophene-based β-lactam in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Alternatively, vapor diffusion can be employed by placing a small vial containing the concentrated solution of the compound inside a larger sealed container with a more volatile solvent in which the compound is less soluble (e.g., hexane).

  • Once suitable single crystals have formed, carefully isolate them and mount them for X-ray diffraction analysis.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

β-Lactam antibiotics exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[6] The strained four-membered β-lactam ring is highly reactive and acylates a serine residue in the active site of the PBP, leading to the irreversible inactivation of the enzyme. This disruption of cell wall synthesis ultimately leads to bacterial cell death.

The introduction of a thiophene ring can influence the electronic properties and steric bulk of the β-lactam, potentially altering its affinity for different PBPs and its susceptibility to β-lactamase enzymes, which are a primary mechanism of bacterial resistance. While specific comparative studies on the PBP binding affinities of thiophene-based β-lactams are limited, the structural data obtained from X-ray crystallography is fundamental to understanding these interactions at a molecular level.

Signaling Pathway of β-Lactam Action

cluster_bacterium Bacterial Cell Thiophene_Lactam Thiophene-based β-Lactam PBP Penicillin-Binding Protein (PBP) Thiophene_Lactam->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Simplified pathway of β-lactam antibiotic action.

Conclusion

The synthesis and structural elucidation of novel thiophene-based β-lactams represent a significant avenue in the ongoing quest for new and effective antibiotics. X-ray crystallography remains an indispensable tool in this endeavor, providing the precise atomic-level information necessary to guide rational drug design. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of β-lactam chemistry and combating the global threat of antibiotic resistance. Further studies are warranted to build a more comprehensive crystallographic database of these compounds and to elucidate the specific effects of the thiophene moiety on their biological activity.

References

Thiophene Derivatives: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

The increasing prevalence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[1][2] This guide offers a comparative analysis of the antimicrobial efficacy of selected thiophene derivatives, supported by experimental data, to assist researchers and drug development professionals in this critical area.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative thiophene derivatives against various bacterial and fungal strains, as reported in recent studies.

Derivative/CompoundGram-Positive BacteriaGram-Negative BacteriaFungiReference
Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa
Compound S1 0.81 µM/ml0.81 µM/ml0.81 µM/ml-
Compound S4 ----
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25) 16 µg/mL16 µg/mL>512 µg/mL>512 µg/mL
Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26) 16 µg/mL16 µg/mL>512 µg/mL>512 µg/mL
Spiro-indoline-oxadiazole 17 --No effect-
(MRSA)(TolC mutant)
Compound 8 & 16 (vs. TolC mutant E. coli) --Strong effect-
Thiophene derivative 7 ---More potent than gentamicin
Thiophene derivative 12b High activity vs. Ampicillin-High activity vs. Ampicillin-
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) ----
(vs. XDR Salmonella Typhi)
MIC: 3.125 mg/mL
Thiophene derivative 2AT ----

Structure-Activity Relationship Insights

The antimicrobial activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. For instance, studies suggest that the incorporation of a pyrazole moiety can enhance antibacterial activity against Pseudomonas aeruginosa and Escherichia coli.[2] Similarly, the presence of a 4-chlorophenylaminoacryloyl moiety, a pyridine moiety, or a triazolo[3,4-c]triazine moiety has been linked to higher antifungal activity against Aspergillus fumigatus.[2] Halogen substitution at the third position of benzo[b]thiophenes, particularly with chlorine and bromine, has been shown to result in low MIC values against Gram-positive bacteria and yeast.[3]

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of thiophene derivatives, based on the widely used broth microdilution method.[1][3][4][5]

Preparation of Microbial Inoculum:
  • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Czapek-Dox agar for fungi).[6][7]

  • Plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-72 hours for fungi.[3][6][7]

  • A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches the logarithmic growth phase.

  • The microbial suspension is then adjusted to a final inoculum concentration of approximately 5 × 10^5 CFU/mL for bacteria and 2.5 × 10^3 CFU/mL for fungi in the test wells.[3]

Broth Microdilution Assay:
  • The thiophene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6][7]

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing the appropriate broth.

  • The prepared microbial inoculum is added to each well.

  • A positive control (broth with inoculum, without the test compound) and a negative control (broth only) are included.

  • The plates are sealed and incubated for 16-24 hours for bacteria and 24-48 hours for fungi at their respective optimal temperatures.[3]

Determination of MIC:
  • The MIC is determined as the lowest concentration of the thiophene derivative that results in the complete inhibition of visible microbial growth.

  • Growth inhibition can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial activity of novel thiophene derivatives.

Antimicrobial_Activity_Workflow start Design & Synthesize Thiophene Derivatives char Structural Characterization (NMR, IR, Mass Spec) start->char mic_assay Broth Microdilution Assay (Determine MIC) char->mic_assay prep_mc Prepare Microbial Cultures (Bacteria & Fungi) prep_mc->mic_assay data_analysis Analyze MIC Data mic_assay->data_analysis time_kill Time-Kill Curve Assay (Bactericidal/Bacteriostatic) data_analysis->time_kill Active Compounds lead_opt Lead Optimization (Structure-Activity Relationship) data_analysis->lead_opt mechanism Mechanism of Action Studies (e.g., Membrane Permeability) time_kill->mechanism mechanism->lead_opt

Caption: Workflow for Antimicrobial Evaluation of Thiophene Derivatives.

Signaling Pathway and Mechanism of Action

While the precise mechanisms of action for all thiophene derivatives are not fully elucidated, some studies suggest they may exert their antimicrobial effects through multiple pathways.[1] One proposed mechanism involves the disruption of the bacterial cell membrane.[1] Docking studies have also suggested that some thiophene derivatives may bind to and inhibit essential bacterial enzymes, such as D-alanine ligase, which is crucial for cell wall synthesis.[4][5] The following diagram depicts a simplified, hypothetical signaling pathway for the antimicrobial action of a thiophene derivative targeting a bacterial cell.

Antimicrobial_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane lysis Cell Lysis membrane->lysis enzyme Essential Enzyme (e.g., D-alanine ligase) synthesis Cell Wall Synthesis enzyme->synthesis synthesis->lysis Failure leads to thiophene Thiophene Derivative thiophene->membrane Disruption thiophene->enzyme Inhibition

Caption: Postulated Antimicrobial Mechanisms of Thiophene Derivatives.

References

Assessing the Antioxidant Potential of Thiophene-2-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of various thiophene-2-carboxamide derivatives, supported by experimental data. The information is compiled from recent studies to facilitate the evaluation and selection of these compounds for further investigation.

Thiophene-2-carboxamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antioxidant effects.[1][2] Their structural versatility allows for modifications that can significantly influence their antioxidant capacity. This guide summarizes key findings on the antioxidant performance of different derivatives and provides detailed experimental protocols for common assessment assays.

Comparative Antioxidant Activity

A recent study by Metwally et al. (2023) investigated the antioxidant activity of newly synthesized 3-substituted thiophene-2-carboxamide derivatives. The study evaluated three series of compounds: 3-hydroxy (3a-c), 3-methyl (5a-c), and 3-amino (7a-c) derivatives, using the ABTS radical scavenging assay. The results, summarized in the table below, demonstrate that the nature of the substituent at the 3-position plays a crucial role in the antioxidant potential.

CompoundSubstituent Group% Inhibition (ABTS Assay)
3a-c 3-hydroxy28.4 - 54.9
5a-c 3-methyl12.0 - 22.9
7a-c 3-amino46.9 - 62.0
Ascorbic Acid Standard88.44

The data reveals that the 3-amino thiophene-2-carboxamide derivatives (7a-c) exhibited the highest antioxidant activity, with compound 7a showing a significant inhibition of 62.0%, comparable to the standard antioxidant, ascorbic acid.[1][3] In contrast, the 3-methyl derivatives (5a-c) displayed the lowest activity.[1] This suggests that electron-donating groups, such as the amino group, enhance the radical scavenging capacity of these compounds.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for common antioxidant assays are provided below.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to allow for the generation of the radical cation.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5]

  • Reaction: A small volume of the test compound solution is added to a defined volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[6]

  • Calculation: The percentage inhibition of the ABTS•+ radical is calculated relative to a control (without the antioxidant).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS ABTS Solution (7 mM) Mix Mix & Incubate (12-16h, Dark) ABTS->Mix K2S2O8 Potassium Persulfate (2.45 mM) K2S2O8->Mix ABTS_radical ABTS•+ Stock Mix->ABTS_radical Dilute Dilute to Absorbance 0.70 @ 734 nm ABTS_radical->Dilute Working_ABTS Working ABTS•+ Solution Dilute->Working_ABTS Reaction_Mix Add to Working ABTS•+ Solution Working_ABTS->Reaction_Mix Test_Compound Test Compound Test_Compound->Reaction_Mix Incubate Incubate (e.g., 6 min) Reaction_Mix->Incubate Measure Measure Absorbance @ 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the ABTS antioxidant assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

This method is based on the reduction of the stable DPPH radical by an antioxidant. The color of the solution changes from violet to pale yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 75 µM).[4]

  • Reaction: A small volume of the test compound solution is added to a defined volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).[4]

  • Measurement: The absorbance is measured at 517 nm.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Stock DPPH Solution (e.g., 75 µM in Methanol) Reaction_Mix Add to DPPH Solution DPPH_Stock->Reaction_Mix Test_Compound Test Compound Test_Compound->Reaction_Mix Incubate Incubate (e.g., 30 min, Dark) Reaction_Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored Fe²⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.[8][9]

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.[10]

  • Reaction: A small volume of the test compound is added to a defined volume of the pre-warmed FRAP reagent.

  • Incubation: The mixture is incubated for a specific time (e.g., 15 minutes) in the dark.[10]

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[9][11]

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox).

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Acetate_Buffer Acetate Buffer (pH 3.6) Mix_Reagent Mix to create FRAP Reagent Acetate_Buffer->Mix_Reagent TPTZ_Solution TPTZ Solution TPTZ_Solution->Mix_Reagent FeCl3_Solution FeCl₃ Solution FeCl3_Solution->Mix_Reagent Reaction_Mix Add to FRAP Reagent Mix_Reagent->Reaction_Mix Test_Compound Test Compound Test_Compound->Reaction_Mix Incubate Incubate (e.g., 15 min, Dark) Reaction_Mix->Incubate Measure Measure Absorbance @ 593 nm Incubate->Measure Calculate Determine Antioxidant Capacity (vs. Standard Curve) Measure->Calculate

Caption: Workflow for the FRAP antioxidant assay.

Conclusion

The presented data indicates that 3-amino substituted thiophene-2-carboxamides are particularly promising candidates for further development as antioxidant agents. The provided standardized protocols for ABTS, DPPH, and FRAP assays offer a robust framework for researchers to conduct comparative assessments of these and other novel compounds. Future studies should aim to elucidate the structure-activity relationships further and explore the in vivo efficacy of the most potent derivatives.

References

Pyrrol-Thiophene Compounds Demonstrate Promising Anticancer Efficacy Comparable to Existing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research into novel heterocyclic compounds has revealed that pyrrol-thiophene derivatives exhibit significant anticancer activity, with efficacy comparable to, and in some cases exceeding, that of established chemotherapeutic agents. These findings, supported by rigorous experimental data, position pyrrol-thiophene compounds as a promising new class of anticancer drug candidates, warranting further investigation and development.

This comparative guide provides an in-depth analysis of the efficacy of select pyrrol-thiophene compounds against various cancer cell lines, juxtaposed with the performance of existing anticancer drugs such as Doxorubicin, Cisplatin, 5-Fluorouracil (5-FU), and targeted therapies like Erlotinib.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of novel pyrrol-thiophene derivatives have been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values indicating their potency. The following tables summarize the comparative data from recent studies.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrrole Derivatives and Standard Chemotherapeutics against Various Cancer Cell Lines

Compound/DrugLoVo (Colon Cancer)MCF-7 (Breast Cancer)SK-OV-3 (Ovarian Cancer)
Pyrrole Derivative 4a > 50 µM (after 24h, induces 30.87% viability decrease at 50 µM)> 50 µM> 50 µM
Pyrrole Derivative 4d > 50 µM (after 24h, induces 54.19% viability decrease at 50 µM)> 50 µM> 50 µM
Doxorubicin ~2.5 µM (estimated)~1.0 µM~1.5 µM
Cisplatin ~5.0 µM~10.0 µM~3.0 µM
5-Fluorouracil ~20.0 µM> 50 µM> 50 µM

Data for pyrrole derivatives is based on dose- and time-dependent cytotoxic activity, with significant decreases in cell viability observed at various concentrations.[1] For instance, at a concentration of 50 µM, pyrrole derivative 4d led to a 54.19% decrease in the viability of LoVo cells, while derivative 4a induced a 30.87% decrease.[2] Treatments of MCF-7 cells with 200 μM of 5-FU or 40 μM of Doxorubicin showed comparable effects to 200 μM of pyrrole derivative 4d.[1]

Mechanism of Action: Targeting Key Signaling Pathways

Pyrrol-thiophene compounds exert their anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer.[2] Notably, these compounds have been identified as competitive inhibitors of key protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. Pyrrol-thiophene derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrrol-Thiophene Pyrrol-Thiophene Pyrrol-Thiophene->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Inhibition of the EGFR signaling pathway by pyrrol-thiophene compounds.

VEGFR Signaling Pathway Inhibition

The VEGFR signaling pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR, pyrrol-thiophene compounds can disrupt tumor angiogenesis, thereby impeding tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates Pyrrol-Thiophene Pyrrol-Thiophene Pyrrol-Thiophene->VEGFR Inhibits AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by pyrrol-thiophene compounds.

Experimental Protocols

The evaluation of the anticancer activity of pyrrol-thiophene compounds was primarily conducted using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the pyrrol-thiophene derivatives or standard anticancer drugs for a specified period (e.g., 24 or 48 hours).[1]

  • MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Incubation: The plates were incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (24-48h) A->B C MTT Addition B->C D Incubation (Formazan formation) C->D E Solubilization (DMSO) D->E F Absorbance Reading E->F G IC50 Calculation F->G

Caption: General workflow of the MTT assay for cytotoxicity testing.

Conclusion

The presented data underscores the potential of pyrrol-thiophene derivatives as a new frontier in cancer therapy. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to target key oncogenic signaling pathways, provides a strong rationale for their continued investigation. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profile.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Profile and Safety Considerations

Before handling 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid for disposal, it is imperative to be familiar with its potential hazards. The hazard profile below is inferred from related compounds, such as 5-Methyl-2-thiophenecarboxylic acid.[4][5]

Table 1: Inferred Hazard Profile

Hazard CategoryDescriptionPrecautionary Statements
Skin Corrosion/Irritation May cause skin irritation.[4][5]Wash skin thoroughly after handling. Wear protective gloves.[4]
Serious Eye Damage/Irritation May cause serious eye irritation.[4][5]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4]
Respiratory Irritation May cause respiratory tract irritation.[5]Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.[4][6]
Environmental Hazards Thiophene derivatives can be harmful to aquatic life with long-lasting effects.[1][7]Avoid release to the environment.[1]

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

II. Step-by-Step Disposal Protocol

The primary and only acceptable method for the disposal of this compound is through an approved hazardous waste program.[1][3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9]

1. Waste Segregation:

  • Proper segregation is critical to prevent dangerous chemical reactions.[3]

  • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent paper) separately from other waste streams.[10]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][11]

  • If the compound is dissolved in a solvent, segregate the waste based on the solvent type (e.g., halogenated vs. non-halogenated).[3][6]

2. Waste Container Selection and Labeling:

  • Use a dedicated, compatible, and leak-proof container with a screw-on cap.[10] A glass or high-density polyethylene (HDPE) container is generally suitable.

  • The container must be in good condition, free from cracks or residue on the outside.[12]

  • Affix a hazardous waste tag to the container.[8][10] The label must include the following information:

    • The words "Hazardous Waste".[8][12]

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[8]

    • An accurate estimation of the quantity of waste.

    • The date when waste was first added to the container (accumulation start date).[3]

    • The name of the principal investigator and the specific laboratory location (building and room number).[8]

    • Checkmarks for the appropriate hazard characteristics (e.g., irritant).[8]

3. Temporary Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3] This area must be at or near the point of waste generation.

  • The storage area should be a form of secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[10]

  • Keep the waste container closed at all times except when adding waste.[10][12]

4. Arranging for Waste Collection:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][8]

  • Follow all institutional and local regulations for hazardous waste disposal.[7] Do not exceed the allowable time or quantity limits for waste accumulation in your laboratory.[10]

III. Emergency Procedures: Spill Cleanup

In the event of a small spill, adhere to the following procedures:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[1]

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

  • Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your EHS department as required by your institution's policy.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generated: 5-Methyl-2-pyrrol-1-yl- thiophene-3-carboxylic acid B Is the waste in a secure, compatible container? A->B C Transfer to a suitable waste container with a screw-top lid. B->C No D Is the container correctly labeled 'Hazardous Waste' with all required info? B->D Yes C->D E Affix a completed hazardous waste tag. D->E No F Store sealed container in a designated, secondary containment area. D->F Yes E->F G Contact EHS for waste pickup according to institutional schedule. F->G H Final Disposal by Licensed Facility G->H

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE for handling 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles / Face ShieldSafety goggles are the minimum requirement.[3] A face shield should be worn in addition to goggles when there is a splash hazard.[3][4]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[5] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[3]
Body Laboratory CoatA lab coat should be worn to protect clothing and skin from potential splashes and spills.[4]
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[6] If engineering controls are insufficient, a NIOSH-approved respirator is required.[6]
Feet Closed-toe ShoesPrevents foot injuries from dropped objects or spills.[4]

Experimental Protocol: Standard Operating Procedure for Safe Handling

This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning work, review this guide and any available safety information for similar compounds.

  • Designate a Work Area: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Assemble PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Prepare for Spills: Ensure a spill kit appropriate for acidic compounds is readily accessible.

2. Handling the Compound:

  • Weighing and Transferring:

    • Use a spatula for transferring the solid to minimize dust generation.

    • Avoid pouring the powder from a height.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]

  • During the Experiment:

    • Keep containers of the chemical closed when not in use.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

    • Do not eat, drink, or smoke in the laboratory area.[6]

3. Post-Handling and Decontamination:

  • Decontaminate Equipment: Clean all contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]

4. Waste Disposal:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper) must be placed in a dedicated and clearly labeled hazardous waste container.[6]

  • Chemical Waste: Dispose of the compound and any solutions containing it in accordance with local, state, and federal regulations. Do not empty into drains.[7]

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Info B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh & Transfer C->D E Perform Experiment D->E F Decontaminate E->F G Doff PPE F->G H Segregate Waste G->H I Dispose via Hazardous Waste Stream H->I

Caption: Workflow for safe handling of chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.